molecular formula C39H24N6 B168805 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine CAS No. 134984-37-5

2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine

Cat. No.: B168805
CAS No.: 134984-37-5
M. Wt: 576.6 g/mol
InChI Key: NPLMKKHOVKWGEO-UHFFFAOYSA-N
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Description

2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine is a useful research compound. Its molecular formula is C39H24N6 and its molecular weight is 576.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9-[4,6-di(carbazol-9-yl)-1,3,5-triazin-2-yl]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H24N6/c1-7-19-31-25(13-1)26-14-2-8-20-32(26)43(31)37-40-38(44-33-21-9-3-15-27(33)28-16-4-10-22-34(28)44)42-39(41-37)45-35-23-11-5-17-29(35)30-18-6-12-24-36(30)45/h1-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLMKKHOVKWGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=NC(=N4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H24N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633595
Record name 9,9',9''-(1,3,5-Triazine-2,4,6-triyl)tri(9H-carbazole)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134984-37-5
Record name 9,9',9''-(1,3,5-Triazine-2,4,6-triyl)tri(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Fundamental Properties of 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine, commonly abbreviated as Tcz, is a star-shaped organic semiconductor that has garnered significant interest in the field of organic electronics. Its molecular architecture, featuring a central electron-deficient 1,3,5-triazine core symmetrically substituted with three electron-donating carbazole moieties, imparts a unique combination of thermal, photophysical, and electrochemical properties. This guide provides a comprehensive overview of the fundamental properties of Tcz, including detailed experimental protocols and data analysis, to serve as a valuable resource for researchers and professionals in materials science and related fields.

Molecular Structure and Core Properties

The core of Tcz consists of a planar 1,3,5-triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms. This triazine core is known for its electron-accepting nature. Attached to each of the three carbon atoms of the triazine ring is a carbazole unit linked via a nitrogen atom. Carbazole is a well-known hole-transporting moiety, prized for its excellent redox and luminescent properties, as well as its good thermal and environmental stability.[1] The direct attachment of the carbazole units to the triazine core results in a rigid, propeller-like, C₃-symmetric structure. This unique arrangement contributes to its high thermal stability and efficient charge transport properties.

Molecular Structure of this compound.

Physicochemical and Electronic Properties

The fundamental properties of Tcz are summarized in the tables below, providing a quick reference for its key characteristics.

Table 1: General Physicochemical Properties
PropertyValue
IUPAC Name This compound
Synonyms Tcz, 2,4,6-Tris(9-carbazolyl)-1,3,5-triazine
CAS Number 134984-37-5
Molecular Formula C₃₉H₂₄N₆
Molecular Weight 576.65 g/mol
Appearance White to almost white powder/crystal
Table 2: Thermal Properties
PropertyValue
Decomposition Temperature (Td) 370 °C
Table 3: Photophysical Properties (in Toluene)
PropertyValue
UV-Vis Absorption (λabs) ~283 nm, ~296 nm
Photoluminescence Emission (λem) 397 nm
Photoluminescence Quantum Yield (PLQY) Data not available
Excited State Lifetime (τ) Data not available
Table 4: Electrochemical Properties (of a related compound*)
PropertyValue
HOMO Energy Level -5.83 eV
LUMO Energy Level -2.88 eV
Electrochemical Band Gap 2.95 eV
*Data for 9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (OSTrPhCz).[2]
Table 5: Crystallographic Data (of a related precursor**)
PropertyValue
Crystal System Monoclinic
Space Group C2/c
a 20.280(3) Å
b 8.0726(14) Å
c 16.005(3) Å
α 90°
β 98.947(3)°
γ 90°
Volume 2588.3(8) ų
Z 8
**Data for 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole.[1][3]

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and characterization of Tcz. The following sections provide standardized protocols for key experiments.

Synthesis of this compound

This protocol is based on a catalyst-free aromatic nucleophilic substitution reaction.

Materials:

  • Carbazole

  • Sodium hydride (NaH)

  • Cyanuric chloride or Cyanuric fluoride

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, add carbazole and sodium hydride.

  • Add anhydrous DMF or THF to the flask and stir the mixture.

  • Carefully add cyanuric chloride or cyanuric fluoride to the reaction mixture.

  • Stir the reaction mixture at room temperature for a specified duration (e.g., 8-12 hours).

  • Quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate).

  • Further purification can be achieved by recrystallization or sublimation.

Characterization Techniques

A general workflow for the characterization of organic electronic materials like Tcz is depicted below.

cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesis of Tcz Purification Purification (Column Chromatography, Recrystallization/Sublimation) Synthesis->Purification Structural Structural Analysis (NMR, Mass Spectrometry, FT-IR) Purification->Structural Thermal Thermal Analysis (TGA, DSC) Purification->Thermal Photophysical Photophysical Characterization (UV-Vis, Photoluminescence) Purification->Photophysical Electrochemical Electrochemical Analysis (Cyclic Voltammetry) Purification->Electrochemical

General Experimental Workflow for Tcz Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the molecular structure of the synthesized compound.

  • Protocol: Dissolve a small amount of the purified Tcz in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight and confirm the elemental composition.

  • Protocol: Analyze the purified Tcz using a high-resolution mass spectrometer (HRMS) with a suitable ionization technique (e.g., ESI or MALDI).

Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the material.

  • Protocol: Place a small amount of the sample in a TGA instrument. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) and record the weight loss as a function of temperature.

UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy:

  • Purpose: To investigate the optical properties of the material.

  • Protocol:

    • Solution: Dissolve the sample in a suitable solvent (e.g., toluene) to prepare a dilute solution. Record the absorption and emission spectra using a UV-Vis spectrophotometer and a spectrofluorometer, respectively.

    • Thin Film: Deposit a thin film of the material onto a quartz substrate (e.g., by spin-coating or thermal evaporation). Record the absorption and emission spectra of the film.

Cyclic Voltammetry (CV):

  • Purpose: To determine the HOMO and LUMO energy levels.

  • Protocol:

    • Dissolve the sample in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in dichloromethane).

    • Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Scan the potential and record the resulting current to obtain a cyclic voltammogram.

    • Determine the onset oxidation (Eox) and reduction (Ered) potentials.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

      • EHOMO = -[Eox(onset) - E1/2(ferrocene) + 4.8] eV

      • ELUMO = -[Ered(onset) - E1/2(ferrocene) + 4.8] eV

Structure-Property Relationship

The fundamental properties of Tcz are intrinsically linked to its molecular structure. The interplay between the electron-donating carbazole units and the electron-accepting triazine core dictates its electronic and photophysical behavior.

cluster_structure Structural Features cluster_properties Resulting Properties Structure Molecular Structure (Carbazole-Triazine Core) Donor Electron-Donating Carbazole Units Acceptor Electron-Accepting Triazine Core Rigidity Rigid, Propeller-like Geometry Properties Fundamental Properties ChargeTransport Good Charge Transport ThermalStability High Thermal Stability Photophysical Unique Photophysical Properties Electrochemical Defined Electrochemical Behavior Donor->ChargeTransport Facilitates hole transport Donor->Photophysical Influences emission properties Donor->Electrochemical Determines HOMO level Acceptor->ChargeTransport Facilitates electron transport Acceptor->Photophysical Influences absorption properties Acceptor->Electrochemical Determines LUMO level Rigidity->ThermalStability Reduces molecular motion

Structure-Property Relationship in Tcz.
  • Charge Transport: The carbazole moieties act as hole-transporting units, while the triazine core facilitates electron transport. This bipolar nature makes Tcz a promising material for various electronic devices, including organic light-emitting diodes (OLEDs).

  • Thermal Stability: The rigid and symmetric molecular structure of Tcz contributes to its high thermal stability, which is a crucial requirement for device longevity and performance under operational stress.

  • Photophysical Properties: The intramolecular charge transfer (ICT) character from the carbazole donors to the triazine acceptor influences the absorption and emission properties. The degree of twist between the carbazole and triazine units can affect the extent of this charge transfer and, consequently, the emission color and efficiency.

  • Electrochemical Properties: The electron-donating nature of the carbazole units determines the Highest Occupied Molecular Orbital (HOMO) energy level, while the electron-accepting triazine core dictates the Lowest Unoccupied Molecular Orbital (LUMO) energy level. The resulting electrochemical band gap is a key parameter for its application in electronic devices.

Conclusion

This compound is a fascinating organic semiconductor with a unique combination of properties stemming from its well-defined molecular architecture. This technical guide has provided a detailed overview of its fundamental characteristics, including its synthesis, physicochemical properties, and the relationship between its structure and performance. The provided experimental protocols offer a standardized approach for its synthesis and characterization, which will be beneficial for researchers aiming to explore its potential in various applications, from organic electronics to other emerging technologies. Further research focusing on obtaining precise crystallographic data and detailed photophysical parameters for Tcz will undoubtedly provide deeper insights into its behavior and pave the way for its optimized use in next-generation devices.

References

An In-Depth Technical Guide to TCTA: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-(9H-carbazol-9-yl)phenyl)amine, commonly known as TCTA, is a high-performance organic semiconductor that has garnered significant attention in the field of organic electronics. Its unique molecular architecture, characterized by a central triphenylamine core bonded to three carbazole moieties, imparts exceptional electronic and thermal properties.[1] These characteristics make TCTA a versatile and indispensable material in the development of advanced Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices.

TCTA primarily functions as a:

  • Hole Transport Layer (HTL) Material: Its electron-rich nature facilitates the efficient transport of positive charge carriers (holes).

  • Hole Injection Layer (HIL) Material: It lowers the energy barrier for hole injection from the anode, improving device efficiency.

  • Electron Blocking Layer (EBL) Material: Its high-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level effectively confines electrons to the emissive layer.

  • Host Material for Phosphorescent OLEDs (PhOLEDs): Its wide energy gap makes it an ideal host for phosphorescent emitters, particularly in green, red, and white OLEDs.

This guide provides a detailed overview of TCTA's chemical structure, physicochemical properties, a common synthesis pathway, and the experimental protocols used for its characterization.

Chemical Structure and Properties

Chemical Structure

The structure of TCTA consists of a central nitrogen atom bonded to three phenyl rings, forming a triphenylamine core. Each phenyl ring is substituted at the para position with a carbazole group linked via its nitrogen atom. This star-shaped, non-planar structure is crucial for preventing intermolecular aggregation and ensuring good morphological stability in thin films.

dot

Caption: Molecular architecture of TCTA.

Physicochemical Properties

The performance of TCTA in electronic devices is dictated by its physical and chemical properties. High purity, typically achieved through sublimation, is critical for optimal device performance and longevity.[1]

PropertyValueReference(s)
IUPAC Name 4,4',4''-Tris(carbazol-9-yl)-triphenylamine[1][2]
Synonyms Tris(4-carbazoyl-9-ylphenyl)amine, TCTA[2][3]
CAS Number 139092-78-7[4]
Molecular Formula C₅₄H₃₆N₄[3][4]
Molecular Weight 740.89 g/mol [4]
Appearance White to light-yellow powder/crystals
Purity >99.5% (sublimed grade)[1]
Melting Point 298–300 °C[3]
HOMO Energy Level -5.3 eV
LUMO Energy Level -2.0 eV
Energy Gap (E_g) 3.4 eV
Absorption (λ_max) 293 nm, 326 nm (in THF)
Fluorescence (λ_em) 385 nm (in THF)
Decomposition Temp. (TGA) >410 °C

Synthesis Pathway

The most prevalent and efficient method for synthesizing TCTA is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This reaction forms the crucial C-N bonds between the triphenylamine core and the carbazole units.

The general strategy involves coupling a tris(haloaryl)amine, such as tris(4-bromophenyl)amine, with three equivalents of carbazole in the presence of a palladium catalyst, a phosphine ligand, and a strong base.

dot

Synthesis_Workflow General Synthesis and Purification Workflow for TCTA Reactants Reactants - Tris(4-bromophenyl)amine - Carbazole Reaction Buchwald-Hartwig Amination Reactants->Reaction CatalystSystem Catalyst System - Palladium Precatalyst - Phosphine Ligand - Base (e.g., NaOtBu) CatalystSystem->Reaction Crude Crude TCTA Mixture Reaction->Crude Reaction Work-up Chromatography Column Chromatography Crude->Chromatography Primary Purification Purified Purified TCTA Chromatography->Purified Sublimation Gradient Sublimation Purified->Sublimation Final Purification FinalProduct High-Purity TCTA (>99.5%) Sublimation->FinalProduct

Caption: General synthesis and purification workflow for TCTA.

Detailed Experimental Protocol (Synthesis)

This protocol is a representative example of a Buchwald-Hartwig amination for synthesizing TCTA.[5][6][7]

Materials:

  • Tris(4-bromophenyl)amine

  • Carbazole (3.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst)

  • XPhos (ligand)

  • Sodium tert-butoxide (NaOtBu) (base)

  • Anhydrous Toluene (solvent)

Procedure:

  • To an oven-dried Schlenk flask, add tris(4-bromophenyl)amine, carbazole (3.1 eq), and sodium tert-butoxide (4.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst (e.g., 2 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 8 mol% XPhos) to the flask.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[1]

  • Once complete, cool the mixture to room temperature.

Work-up and Purification:

  • Dilute the reaction mixture with dichloromethane (DCM) and filter it through a pad of celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid using silica gel column chromatography, typically with a solvent system such as a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • For applications requiring the highest purity, perform a final purification step using gradient sublimation under high vacuum. This process removes trace impurities and yields TCTA as a white, crystalline solid.

Characterization and Experimental Methodologies

Rigorous characterization is essential to confirm the identity, purity, and thermal stability of the synthesized TCTA.

dot

Characterization_Workflow Post-Synthesis Characterization Workflow cluster_spectroscopy Structural & Purity Analysis cluster_thermal Thermal Stability Analysis start Synthesized TCTA NMR NMR Spectroscopy (¹H, ¹³C) start->NMR Identity Confirmation HPLC HPLC start->HPLC Purity Quantification TGA Thermogravimetric Analysis (TGA) start->TGA Thermal Properties end Verified TCTA (Structure, Purity, Stability) NMR->end HPLC->end TGA->end

Caption: Post-synthesis characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of TCTA.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified TCTA in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Analysis: The ¹H NMR spectrum will show characteristic signals in the aromatic region (typically 7.0-8.5 ppm). The ¹³C NMR spectrum will display a series of peaks corresponding to the unique carbon environments in the molecule. The integration and chemical shifts of these peaks should be consistent with the TCTA structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of TCTA (e.g., 0.1 mg/mL) in a suitable solvent like THF or dichloromethane.

  • Instrumentation: Use an HPLC system equipped with a UV-Vis detector and a C18 stationary phase column.

  • Method: Inject the sample and elute with an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water).

  • Analysis: Purity is determined by integrating the area of the peak corresponding to TCTA and comparing it to the total area of all peaks detected at a specific wavelength (e.g., 326 nm). A purity of >99.5% is desirable for OLED applications.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of TCTA.[8][9]

Protocol:

  • Sample Preparation: Place a small amount of the TCTA sample (5-10 mg) into a TGA crucible (typically alumina or platinum).

  • Instrumentation: Place the crucible in a TGA instrument.[10]

  • Method: Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[11]

  • Analysis: The instrument records the mass of the sample as a function of temperature. The decomposition temperature (T_d) is typically defined as the temperature at which 5% mass loss occurs. For TCTA, this temperature is very high, indicating excellent thermal stability suitable for the vacuum deposition processes used in OLED manufacturing.

Conclusion

TCTA is a cornerstone material in modern organic electronics, valued for its excellent charge transport capabilities, electron-blocking properties, and high thermal stability. Its synthesis, primarily achieved through robust palladium-catalyzed methods like the Buchwald-Hartwig amination, is well-established, allowing for the production of high-purity material required for demanding applications. The detailed protocols for synthesis and characterization outlined in this guide provide a framework for researchers and professionals working to develop and optimize next-generation electronic and optoelectronic devices.

References

In-Depth Technical Guide to the Spectroscopic Properties of 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine (TCZT), a prominent organic semiconductor material. The following sections detail its key spectroscopic characteristics, the experimental protocols for their measurement, and a visualization of the analytical workflow.

Core Spectroscopic Data

The spectroscopic data for TCZT is summarized below, offering a quantitative basis for its identification, characterization, and application in various research and development endeavors.

Spectroscopic TechniqueParameterValueReference Solvent/State
UV-Visible Absorption λmax (Absorption Maximum)~345 nmToluene
Photoluminescence λem (Emission Maximum)397 nmToluene
λem (Emission Maximum)408 nmThin Film
¹H NMR (400 MHz) Chemical Shift (δ)9.05–9.01 (m, 1H), 8.16–8.12 (m, 1H), 7.50–7.26 (m, 2H)CDCl₃
¹³C NMR (400 MHz) Chemical Shift (δ)164.33, 138.80, 127.14, 126.53, 123.52, 119.79, 117.54CDCl₃
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ Calculated577.2141-
[M+H]⁺ Found577.2125-

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and comparative analysis.

Synthesis of this compound (TCZT)[1]

To a solution of carbazole (1.67 g, 10 mmol) in anhydrous dimethylformamide (DMF, 40 mL) in a 350 mL round-bottom flask, sodium hydride (NaH, 0.48 g, 12 mmol) was added sequentially under a nitrogen atmosphere. Subsequently, cyanuric fluoride (0.25 mL, 3 mmol) was carefully injected into the reaction mixture. The resulting solution was stirred at room temperature for 8 hours under a continuous nitrogen purge. To terminate the reaction, 50 mL of water was added. The mixture was then extracted three times with CH₂Cl₂. The crude product was purified by column chromatography using a mixture of petroleum ether and ethyl acetate (20:1, v/v) as the eluent to yield a white solid (0.69 g, 40% yield).

UV-Visible Absorption and Photoluminescence Spectroscopy[1]

UV-Vis absorption and photoluminescence (PL) spectra were systematically characterized to determine the optical properties of TCZT. For measurements in solution, toluene was used as the solvent. Thin films of the compound were also prepared for solid-state measurements. The emission peak for the toluene solution was observed at 397 nm, while the thin film exhibited a slight red-shift with an emission peak at 408 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm). For the ¹H NMR spectrum, the observed multiplets were in the aromatic region. The ¹³C NMR spectrum showed characteristic peaks corresponding to the carbon atoms in the triazine and carbazole moieties.

High-Resolution Mass Spectrometry (HRMS)[1]

High-resolution mass spectrometry was performed to confirm the molecular weight and elemental composition of the synthesized TCZT. The analysis was conducted in positive ion mode, and the mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ was determined.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

G cluster_0 Analytical Techniques A Synthesis of TCZT B Purification (Column Chromatography) A->B Crude Product C Spectroscopic Characterization B->C Purified TCZT D UV-Vis & PL Spectroscopy C->D E NMR Spectroscopy (1H & 13C) C->E F Mass Spectrometry (HRMS) C->F G FTIR Spectroscopy C->G

Caption: Workflow for TCZT Synthesis and Analysis.

This guide provides a foundational understanding of the key spectroscopic features of this compound. The presented data and protocols are intended to support researchers in their efforts to utilize and further investigate this versatile organic material.

Unveiling the Electronic and Optical Landscape of TCTA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Tris(4-carbazoyl-9-ylphenyl)amine, commonly known as TCTA, is a cornerstone material in the field of organic electronics, particularly in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). Its widespread adoption stems from its excellent hole-transporting properties, high triplet energy, and morphological stability. This technical guide provides an in-depth exploration of the core electronic and optical properties of TCTA, offering valuable data and experimental insights for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Key Attributes

TCTA is an amorphous, high-glass-transition-temperature (Tg) material, which contributes to the longevity and stability of OLED devices. Its molecular architecture features a triphenylamine core functionalized with three carbazole moieties. This structure imparts a high hole mobility and a deep highest occupied molecular orbital (HOMO) energy level, making it an effective hole-transporting and electron-blocking material.

Electronic Properties

The electronic properties of TCTA, particularly its energy levels, are critical to its function in OLEDs. These properties are typically investigated using electrochemical methods such as cyclic voltammetry.

PropertyValue (eV)Measurement Technique
Highest Occupied Molecular Orbital (HOMO)-5.7 to -5.83Cyclic Voltammetry
Lowest Unoccupied Molecular Orbital (LUMO)-2.0 to -2.43Cyclic Voltammetry / Optical Band Gap
Ionization Potential~5.7Photoelectron Spectroscopy
Electron Affinity~2.3Inverse Photoelectron Spectroscopy
Band Gap (Eg)~3.4Optical (from absorption edge)

Note: The exact values can vary depending on the experimental conditions, such as the solvent, electrolyte, and reference electrode used in cyclic voltammetry, as well as the specific methodology for calculating the LUMO from the optical band gap.

Optical Properties

The optical characteristics of TCTA, including its absorption and emission spectra, are fundamental to its role as a host material in phosphorescent OLEDs. These properties are typically characterized using UV-Vis absorption and photoluminescence spectroscopy.

PropertyWavelength (nm)Solvent/State
Absorption (λmax)293, 326Tetrahydrofuran (THF)
Emission (λem)385, 392Tetrahydrofuran (THF) / Toluene

TCTA's wide bandgap and high triplet energy (~2.85 eV) are crucial for its application as a host material for phosphorescent emitters, particularly for green and blue phosphorescent OLEDs.[1][2] This high triplet energy prevents the back-transfer of energy from the phosphorescent guest to the TCTA host, ensuring efficient light emission from the dopant.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate characterization of TCTA's properties. Below are outlines of the key experimental techniques employed.

Cyclic Voltammetry (CV) for HOMO/LUMO Determination

Cyclic voltammetry is a standard electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

  • Sample Preparation: A solution of TCTA is prepared in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).

  • Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Measurement: The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured. The oxidation potential (E_ox) is determined from the anodic peak of the cyclic voltammogram.

  • Energy Level Calculation: The HOMO level is calculated relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is often used as an internal standard. The LUMO level can be estimated from the reduction potential or calculated by adding the optical band gap to the HOMO energy level.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the absorption spectrum of TCTA, from which the optical band gap can be estimated.

Methodology:

  • Sample Preparation: A dilute solution of TCTA is prepared in a UV-transparent solvent, such as tetrahydrofuran (THF) or dichloromethane. Thin films of TCTA can also be prepared by vacuum deposition or spin-coating for solid-state measurements.

  • Measurement: The absorbance of the sample is measured over a range of wavelengths, typically from 200 to 800 nm, using a dual-beam UV-Vis spectrophotometer.

  • Band Gap Determination: The optical band gap (Eg) is determined from the onset of the absorption spectrum using a Tauc plot analysis.

Photoluminescence (PL) Spectroscopy

PL spectroscopy is used to measure the emission spectrum of TCTA, providing information about its fluorescent properties and triplet energy.

Methodology:

  • Sample Preparation: A solution or thin film of TCTA is prepared as for UV-Vis spectroscopy.

  • Excitation: The sample is excited with a monochromatic light source (e.g., a laser or a xenon lamp with a monochromator) at a wavelength where TCTA absorbs strongly.

  • Emission Detection: The emitted light is collected and analyzed by a spectrometer to obtain the photoluminescence spectrum. For triplet energy determination, low-temperature phosphorescence measurements are typically required.

Visualizing Key Concepts and Workflows

To further elucidate the properties and experimental investigation of TCTA, the following diagrams are provided.

TCTA_Structure cluster_TCTA TCTA Molecular Structure cluster_phenyl1 cluster_phenyl2 cluster_phenyl3 cluster_carbazole1 cluster_carbazole2 cluster_carbazole3 N_core N C1_1 C1_1 N_core->C1_1 C2_1 C2_1 N_core->C2_1 C3_1 C3_1 N_core->C3_1 C1_2 C1_2 C1_1->C1_2 C1_3 C1_3 C1_2->C1_3 C1_4 C1_4 C1_3->C1_4 C1_5 C1_5 C1_4->C1_5 N_carb1 N C1_4->N_carb1 C1_6 C1_6 C1_5->C1_6 C1_6->C1_1 C2_2 C2_2 C2_1->C2_2 C2_3 C2_3 C2_2->C2_3 C2_4 C2_4 C2_3->C2_4 C2_5 C2_5 C2_4->C2_5 N_carb2 N C2_4->N_carb2 C2_6 C2_6 C2_5->C2_6 C2_6->C2_1 C3_2 C3_2 C3_1->C3_2 C3_3 C3_3 C3_2->C3_3 C3_4 C3_4 C3_3->C3_4 C3_5 C3_5 C3_4->C3_5 N_carb3 N C3_4->N_carb3 C3_6 C3_6 C3_5->C3_6 C3_6->C3_1

Caption: Molecular structure of TCTA.

Energy_Levels cluster_energy TCTA Energy Level Diagram cluster_vacuum HOMO HOMO (-5.7 eV) LUMO LUMO (-2.3 eV) HOMO->LUMO Eg ~ 3.4 eV Vacuum Vacuum Level (0 eV) Experimental_Workflow cluster_workflow Characterization Workflow cluster_electronic Electronic Properties cluster_optical Optical Properties start TCTA Sample CV Cyclic Voltammetry start->CV UV_Vis UV-Vis Spectroscopy start->UV_Vis PL PL Spectroscopy start->PL HOMO_LUMO Determine HOMO/LUMO CV->HOMO_LUMO end Data Analysis HOMO_LUMO->end Electronic Data Band_Gap Determine Band Gap UV_Vis->Band_Gap Emission Determine Emission Spectrum PL->Emission Band_Gap->end Optical Data Emission->end Optical Data

References

In-Depth Technical Guide to 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine (TCTA) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 134984-37-5, scientifically known as 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine, commonly referred to as TCTA. While initial searches may categorize it broadly, its primary and well-documented application lies in the field of organic electronics, specifically as a high-performance material in Organic Light Emitting Diodes (OLEDs). This document will delve into its core applications, material properties, synthesis, and experimental protocols relevant to its use in OLED technology.

Core Research Applications

The principal application of TCTA is as a hole-transporting layer (HTL) and as a host material for phosphorescent emitters in OLEDs.[1] Its molecular structure, featuring a central electron-accepting triazine core and three peripheral electron-donating carbazole units, imparts excellent thermal stability and suitable electronic properties for these functions.[2] The starburst-type architecture contributes to its high glass transition temperature, ensuring morphological stability in OLED devices.[3] TCTA's high triplet energy also makes it an effective host for green and blue phosphorescent organic light-emitting diodes (PhOLEDs), preventing quenching of the emitter's triplet excitons.[3]

Beyond OLEDs, TCTA has been explored as a building block for microporous organic polymers, which exhibit potential for selective carbon dioxide adsorption and storage.[4]

Physicochemical and Optoelectronic Properties

A summary of the key quantitative data for TCTA is presented in the tables below, compiled from various research sources.

Table 1: Physicochemical Properties of TCTA

PropertyValueReference
CAS Number 134984-37-5
Molecular Formula C₃₉H₂₄N₆
Molecular Weight 576.65 g/mol
Appearance White to off-white solid
Melting Point 452 °C
Decomposition Temperature (Td) 370 °C[2]
Glass Transition Temperature (Tg) 151 °C[3]

Table 2: Optoelectronic Properties of TCTA

PropertyValue (eV)MethodReference
Highest Occupied Molecular Orbital (HOMO) -5.67Cyclic Voltammetry[2]
-5.7[5]
-5.9[6]
Lowest Unoccupied Molecular Orbital (LUMO) -2.49Calculated[2]
-2.4[5]
Triplet Energy (ET) 2.79[7]
~3.0[8]

Table 3: Performance of OLED Devices Utilizing TCTA

Device StructureMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)CIE Coordinates (x, y)Reference
ITO/NPB/TCTA/Ir(ppy)₃:CBP/BCP/Alq₃/LiF/Al4540---[6]
ITO/TAPC/TCTA/mCP/Ir-dfpMepy-CN:DPEPO/TmPyPB/Liq/Al----(0.16, 0.17)[4]
ITO/NPB(5nm)/TCTA(5nm)/NPB(5nm)/TCTA(5nm)/Alq₃(50nm)/LiF(1nm)/Al(100nm)2.5--8-[9]
ITO/HATCN/NPB/TCTA/Ir(mphmq)₂(tmd):TADF host/Tmpypb/LiF/Al--23.4--[10]
TrzmPCz based blue PhOLED with TCTA3221.516.4--[7]

Note: Device performance is highly dependent on the specific architecture, emitter, and other materials used in conjunction with TCTA.

Experimental Protocols

Synthesis of this compound (TCTA)

This protocol is adapted from a catalyst-free aromatic nucleophilic substitution reaction.[2]

Materials:

  • Carbazole (1.67 g, 10 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12 mmol)

  • Cyanuric fluoride (0.25 mL, 3 mmol)

  • Anhydrous dimethylformamide (DMF, 40 mL)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Round-bottom flask (350 mL)

  • Magnetic stirrer

  • Nitrogen gas supply

Procedure:

  • Under a nitrogen atmosphere, add sodium hydride and carbazole to a 350 mL round-bottom flask.

  • Introduce 40 mL of anhydrous DMF to the flask.

  • Carefully inject cyanuric fluoride into the reaction mixture.

  • Stir the resulting solution at room temperature for 8 hours under a continuous nitrogen purge.

  • Terminate the reaction by adding 50 mL of water.

  • Extract the product from the aqueous mixture three times using dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or sublimation to yield a white solid.

Fabrication of a Representative OLED Device

This protocol describes a general procedure for the fabrication of a small molecule OLED using vacuum thermal evaporation.[7][11][12]

Materials and Equipment:

  • Indium tin oxide (ITO) coated glass substrates

  • Organic materials: TCTA (HTL), N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) (optional additional HTL), emissive layer material (e.g., CBP doped with a phosphorescent emitter like Ir(ppy)₃), and an electron transport layer (ETL) material (e.g., Alq₃).

  • Metal for cathode (e.g., LiF/Al)

  • Substrate cleaning solvents (e.g., deionized water, acetone, isopropanol)

  • UV-ozone cleaner

  • High-vacuum thermal evaporation system with multiple sources

  • Shadow masks for patterning

  • Glovebox system with an inert atmosphere (<1 ppm O₂, H₂O)

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove organic residues.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

    • Sequentially deposit the organic layers without breaking the vacuum. A typical device structure could be:

      • Hole Transporting Layer (HTL): Deposit a 40 nm layer of TCTA at a rate of 1-2 Å/s.

      • Emissive Layer (EML): Co-evaporate the host material (e.g., TCTA or CBP) and the phosphorescent dopant (e.g., 6-10 wt% Ir(ppy)₃) to a thickness of 20-30 nm. The deposition rates should be carefully controlled to achieve the desired doping concentration.

      • Electron Transport Layer (ETL): Deposit a 30-40 nm layer of an electron-transporting material like Alq₃ at a rate of 1-2 Å/s.

  • Cathode Deposition:

    • Through a shadow mask, deposit a thin layer of Lithium Fluoride (LiF) (approx. 1 nm) followed by a thicker layer of Aluminum (Al) (approx. 100 nm) to form the cathode.

  • Encapsulation:

    • Transfer the fabricated device to an inert atmosphere glovebox.

    • Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers from atmospheric moisture and oxygen.[13]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Final Product Carbazole Carbazole Reaction Nucleophilic Substitution in DMF Carbazole->Reaction NaH NaH NaH->Reaction CyanuricFluoride Cyanuric Fluoride CyanuricFluoride->Reaction Extraction Extraction Reaction->Extraction Purification Column Chromatography / Sublimation Extraction->Purification TCTA TCTA Purification->TCTA

Caption: Workflow for the synthesis of TCTA.

OLED_Device_Structure Anode Anode (ITO) HTL Hole Transport Layer (TCTA) EML Emissive Layer (Host:Dopant) ETL Electron Transport Layer Cathode Cathode (LiF/Al)

Caption: A typical multilayer OLED device structure utilizing TCTA.

Energy_Level_Diagram cluster_levels Energy Levels (eV) Anode_level Anode (ITO) -4.8 eV HTL_HOMO HTL (TCTA) HOMO: -5.7 eV Anode_level->HTL_HOMO Hole Injection EML_HOMO EML HOMO HTL_HOMO->EML_HOMO HTL_LUMO LUMO: -2.4 eV EML_LUMO LUMO ETL_HOMO ETL (e.g., Alq3) HOMO: -5.8 eV ETL_LUMO LUMO: -3.1 eV Anode_level_top Anode_level_top ETL_LUMO->EML_LUMO Cathode_level Cathode (LiF/Al) -4.3 eV Cathode_level->ETL_LUMO Electron Injection HTL_HOMO_bar HTL_LUMO_bar EML_HOMO_bar EML_LUMO_bar ETL_HOMO_bar ETL_LUMO_bar Anode_bar Cathode_bar recombination Exciton Recombination (Light Emission)

Caption: Energy level diagram for a typical OLED with TCTA as the HTL.

References

Introduction to TCTA as a hole transport material

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to TCTA (Tris(4-carbazoyl-9-ylphenyl)amine) as a Hole Transport Material

Introduction

Tris(4-carbazoyl-9-ylphenyl)amine, commonly known as TCTA, is an organic semiconductor that has garnered significant attention within the fields of organic electronics and materials science.[1] Scientifically designated as 4,4',4''-Tris(carbazol-9-yl)-triphenylamine, TCTA is a star-shaped molecule featuring a central triphenylamine core functionalized with three carbazole peripheral units.[1] This unique molecular architecture results in a high glass transition temperature (Tg) and good thermal stability, making it a robust material for electronic device fabrication.[2] Its electron-rich nature makes it particularly suitable for multiple roles in optoelectronic devices, most notably as a hole transport material in Organic Light-Emitting Diodes (OLEDs).[1][3]

Core Properties of TCTA

The electronic and physical properties of TCTA are central to its functionality in devices. These properties have been extensively characterized and are summarized below.

Electronic and Optical Properties
PropertyValueMeasurement Condition
HOMO Level -5.7 eV to -5.83 eV[3][4]
LUMO Level -2.4 eV to -2.43 eV[3]
Energy Gap (Eg) 3.4 eV[3]
Triplet Energy >2.8 eV[4]
UV Absorption (λmax) 293 nm, 326 nmIn THF
Photoluminescence (λem) 385 nmIn THF
Thermal and Physical Properties
PropertyValue
Chemical Formula C₅₄H₃₆N₄
Molecular Weight 740.89 g/mol
Glass Transition Temp. (Tg) 151 °C
Melting Point 298-300 °C
Appearance White powder/crystals

Role in Optoelectronic Devices

TCTA's versatility is one of its most significant assets, allowing it to be employed in several key layers within an OLED stack to enhance performance, efficiency, and longevity.[1]

  • Hole Transport Layer (HTL): With its high hole mobility, TCTA efficiently facilitates the transport of positive charge carriers (holes) from the anode towards the emissive layer, ensuring a balanced injection of charges for recombination.[1][5]

  • Hole Injection Layer (HIL): TCTA can also serve as a hole injection material, effectively lowering the energy barrier between the anode and the hole transport layer, which leads to reduced operating voltages and improved power efficiency.[1]

  • Electron Blocking Layer (EBL): Due to its high-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, TCTA acts as an effective barrier to electrons, preventing them from leaking from the emissive layer into the HTL.[1][5] This confinement of electrons within the emissive zone significantly improves exciton recombination efficiency.[1]

  • Host Material: TCTA is a popular host material, particularly for phosphorescent emitters (PhOLEDs) in green, red, and white lighting applications.[1][3] Its wide energy gap and high triplet energy level allow for efficient energy transfer to the phosphorescent guest dopants, leading to high luminescence efficiency.[1]

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (High Vacuum) cluster_final Final Steps start Start: ITO Substrate cleaning Ultrasonic Cleaning (Detergent, DI Water, Solvents) start->cleaning uv_ozone UV-Ozone Treatment cleaning->uv_ozone load Load into Evaporation Chamber uv_ozone->load htl Deposit TCTA (HTL) load->htl eml Deposit Emissive Layer htl->eml etl Deposit ETL/EIL eml->etl cathode Deposit Cathode (Al) etl->cathode encap Encapsulation (Inert Atmosphere) cathode->encap testing Device Characterization encap->testing G y_axis Energy (eV) y_axis_line y_axis->y_axis_line Anode_label Anode (ITO) Anode_level TCTA_HOMO Anode_level->TCTA_HOMO Hole Injection Anode_text -4.7 eV TCTA_label TCTA (HTL/EBL) TCTA_LUMO EML_HOMO TCTA_HOMO->EML_HOMO Hole Transport TCTA_LUMO_text -2.4 eV (LUMO) TCTA_HOMO_text -5.8 eV (HOMO) EML_label EML (e.g., Alq3) EML_LUMO EML_LUMO_text -3.0 eV EML_HOMO_text -5.9 eV Cathode_label Cathode (Al) Cathode_level Cathode_level->EML_LUMO Electron Injection Cathode_text -4.2 eV

References

In-depth Technical Guide to the Energy Levels of 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine (TCZT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic energy levels of 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine, a molecule of significant interest in the field of organic electronics. A thorough understanding of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as well as its triplet state energy (T1), is crucial for designing and optimizing its applications in devices such as Organic Light-Emitting Diodes (OLEDs).

Core Concepts: HOMO, LUMO, and Triplet State

The electronic and photophysical properties of an organic molecule are primarily governed by the energy levels of its frontier molecular orbitals. The HOMO is the highest energy level occupied by electrons and is associated with the molecule's ability to donate electrons (hole-transporting capability). The LUMO is the lowest energy level devoid of electrons and relates to the molecule's ability to accept electrons (electron-transporting capability). The energy difference between the HOMO and LUMO levels is the energy gap (Eg) , which determines the molecule's absorption and emission characteristics.

The triplet state (T1) is an excited state where the spin of the excited electron is parallel to the spin of the electron it left behind in the ground state. The energy of this state is a critical parameter in OLEDs, particularly for phosphorescent and thermally activated delayed fluorescence (TADF) devices, as it influences the efficiency of light emission.

Quantitative Data Summary

The experimentally determined energy levels for this compound (TCZT) are summarized in the table below. These values are essential for predicting the charge injection and transport properties of the material in a device setting.

ParameterEnergy Level (eV)
HOMO-5.67
LUMO-2.49
Energy Gap (Eg)3.18
Triplet State (T1)Not experimentally determined in the reviewed literature.

Note: The triplet state energy for TCZT has not been explicitly reported in the reviewed scientific literature. However, for similar carbazole-triazine based host materials, triplet energies are typically in the range of 2.7-3.0 eV, which is a critical design parameter to ensure efficient energy transfer to phosphorescent emitters.

Energy Level Diagram

The following diagram illustrates the relative energy levels of the HOMO, LUMO, and the estimated triplet state for TCZT.

EnergyLevels cluster_levels Energy Levels of TCZT cluster_vacuum HOMO HOMO -5.67 eV LUMO LUMO -2.49 eV HOMO->LUMO Excitation (Eg = 3.18 eV) T1 T1 (Triplet State) (Estimated ~2.8 eV) LUMO->T1 Intersystem Crossing T1->HOMO Phosphorescence

A simplified energy level diagram for TCZT.

Experimental Protocols

The reported energy levels of TCZT were determined through a combination of electrochemical and optical methods. The synthesis of the material is also a critical aspect for its application.

Synthesis of this compound (TCZT)

The synthesis of TCZT is achieved through a nucleophilic substitution reaction.[1]

Materials:

  • Carbazole

  • Sodium hydride (NaH)

  • Cyanuric fluoride

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Under a nitrogen atmosphere, sodium hydride (12 mmol) and carbazole (10 mmol) are added to a 350 mL round-bottom flask.

  • Anhydrous dimethylformamide (40 mL) is introduced to the flask.

  • Cyanuric fluoride (3 mmol) is carefully injected into the reaction mixture.

  • The reaction is allowed to proceed, and upon completion, the product is isolated.

  • The final product, a white solid, is purified, yielding approximately 40% of the theoretical amount.[1]

Determination of HOMO and LUMO Energy Levels

The HOMO and LUMO energy levels were determined using cyclic voltammetry (CV) and UV-Vis absorption spectroscopy.[1]

1. Cyclic Voltammetry (for HOMO level):

  • Instrumentation: A standard three-electrode electrochemical cell is used, typically consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Sample Preparation: A solution of TCZT is prepared in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Measurement: The potential of the working electrode is swept linearly versus time, and the resulting current from the oxidation of TCZT is measured.

  • Calculation: The onset oxidation potential (E_ox) is determined from the cyclic voltammogram. The HOMO energy level is then calculated using the following empirical formula, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

    • HOMO (eV) = -[E_ox (vs. Fc/Fc+) + 4.8]

2. UV-Vis Spectroscopy (for Energy Gap):

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of TCZT is prepared in a suitable solvent (e.g., toluene).

  • Measurement: The absorption spectrum of the solution is recorded.

  • Calculation: The optical energy gap (Eg) is determined from the onset of the absorption spectrum (λ_onset) using the formula:

    • Eg (eV) = 1240 / λ_onset (nm)

3. LUMO Level Calculation:

  • The LUMO energy level is then calculated by subtracting the energy gap from the HOMO energy level:

    • LUMO (eV) = HOMO (eV) + Eg (eV)

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of the energy levels of TCZT.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Carbazole, NaH, Cyanuric Fluoride) reaction Nucleophilic Substitution in DMF start->reaction purification Purification reaction->purification product TCZT Product purification->product cv Cyclic Voltammetry product->cv uv_vis UV-Vis Spectroscopy product->uv_vis homo HOMO Level Determination cv->homo eg Energy Gap (Eg) Determination uv_vis->eg lumo LUMO Level Calculation homo->lumo eg->lumo

Workflow for the synthesis and characterization of TCZT.

This guide provides foundational knowledge for the understanding and utilization of this compound in advanced material applications. The provided data and protocols are essential for researchers working on the development of novel organic electronic devices.

References

In-Depth Technical Guide to the Purity Analysis of Sublimed TCTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of sublimed Tris(4-carbazoyl-9-ylphenyl)amine (TCTA), a critical material in the advancement of organic electronics. High purity is paramount for the performance and longevity of devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, where TCTA is frequently employed as a hole transport or host material.[1] Sublimation is a key purification technique used to achieve the requisite high purity for these applications. This document outlines the experimental protocols for the most relevant analytical techniques, presents data in a structured format, and visualizes the analytical workflow.

Introduction to TCTA and the Importance of Sublimation

Tris(4-carbazoyl-9-ylphenyl)amine, or TCTA, is a high-performance organic semiconductor known for its excellent hole-transporting properties and high thermal stability. The performance of organic electronic devices is highly sensitive to the purity of the materials used. Impurities can act as charge traps, quenching sites for excitons, or degradation centers, all of which can significantly diminish device efficiency, brightness, and operational lifetime.

Sublimation is a purification technique where a solid is heated under vacuum, transitioning directly into a gaseous phase without passing through a liquid phase. The gaseous material then desublimates back into a solid on a cooler surface, leaving less volatile impurities behind. This process is highly effective for purifying organic small molecules like TCTA, often achieving purities exceeding 99%.

Analytical Workflow for Purity Assessment

The comprehensive purity analysis of sublimed TCTA involves a multi-technique approach to identify and quantify any residual impurities. The general workflow is depicted below.

Figure 1: Experimental workflow for the purity analysis of sublimed TCTA.

Key Analytical Techniques and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of TCTA and detecting non-volatile impurities. Commercial suppliers of high-purity TCTA often specify a purity of >99.0% as determined by HPLC.[2]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for the separation of aromatic compounds like TCTA.

  • Mobile Phase: A gradient of acetonitrile and water is typically employed. A starting condition of 50:50 (v/v) acetonitrile:water, ramping to 100% acetonitrile over 20-30 minutes can be a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: TCTA has strong UV absorbance. A wavelength of 326 nm or 385 nm can be used for detection.

  • Sample Preparation: Accurately weigh approximately 1 mg of sublimed TCTA and dissolve it in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to a concentration of 0.1 mg/mL. The sample should be filtered through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is typically determined by the area percentage method. The area of the TCTA peak is divided by the total area of all peaks in the chromatogram (excluding the solvent front) and multiplied by 100.

Table 1: Representative HPLC Purity Data for TCTA

Sample IDPurity before Sublimation (%)Purity after Sublimation (%)
TCTA-Lot-A97.5>99.5
TCTA-Lot-B98.2>99.8
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful tool for both structural confirmation and purity determination. It allows for the quantification of the target analyte against a certified internal standard.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Solvent: A deuterated solvent in which both TCTA and the internal standard are soluble, such as deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂).

  • Internal Standard: A certified internal standard with sharp, well-resolved peaks that do not overlap with the TCTA signals should be chosen. Maleic anhydride or 1,4-bis(trimethylsilyl)benzene are potential candidates.

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard into an NMR tube.

    • Accurately weigh a specific amount of the sublimed TCTA and add it to the same NMR tube.

    • Add the deuterated solvent to dissolve both components completely.

  • Acquisition Parameters:

    • Use a 90° pulse angle.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal from TCTA and a signal from the internal standard.

    • The purity of TCTA can be calculated using the following formula:

    Purity (%) = (I_TCTA / N_TCTA) * (N_IS / I_IS) * (MW_TCTA / MW_IS) * (m_IS / m_TCTA) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • Subscripts TCTA and IS refer to TCTA and the internal standard, respectively.

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of TCTA and to detect the presence of volatile impurities or residual solvents. The TGA curve plots the mass of a sample as a function of temperature.

Experimental Protocol:

  • Instrumentation: A standard TGA instrument.

  • Sample Size: 5-10 mg of sublimed TCTA.

  • Heating Rate: A heating rate of 10 °C/min is common.

  • Atmosphere: An inert atmosphere, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidation.

  • Temperature Range: From room temperature to a temperature above the decomposition point of TCTA (e.g., 600 °C).

  • Data Analysis: The TGA curve will show the onset of decomposition as a significant mass loss. A TGA curve of a TCTA derivative shows high thermal stability, which is expected for TCTA as well. The absence of significant mass loss at lower temperatures indicates the absence of volatile impurities and residual solvents.

Table 2: Thermal Properties of TCTA

ParameterValue
Decomposition Temperature (T_d, 5% weight loss)> 450 °C
Melting Point~300 °C
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for identifying the molecular weight of TCTA and for the structural elucidation of impurities, especially when coupled with a separation technique like HPLC (LC-MS) or gas chromatography (GC-MS).

Experimental Protocol (for LC-MS):

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for molecules like TCTA.

  • HPLC Conditions: Similar to the HPLC protocol described above.

  • Data Analysis: The mass spectrum of the main peak should correspond to the molecular weight of TCTA (C₅₄H₃₆N₄, MW ≈ 740.9 g/mol ). Any other peaks in the chromatogram can be analyzed by their mass spectra to identify potential impurities.

Common Impurities in TCTA

The synthesis of TCTA often involves an Ullmann condensation reaction, which can lead to specific types of impurities. Understanding the synthetic route is crucial for identifying potential process-related impurities.

TCTA_Synthesis_Impurities Triphenylamine Tris(4-iodophenyl)amine Reaction Ullmann Condensation Triphenylamine->Reaction Carbazole Carbazole Carbazole->Reaction Catalyst Cu Catalyst K2CO3, Ligand Catalyst->Reaction TCTA TCTA (Product) Reaction->TCTA Incomplete_Coupling Incompletely Reacted Intermediates Reaction->Incomplete_Coupling Side Reactions Side_Products Homocoupling Products Reaction->Side_Products Side Reactions Starting_Materials Residual Starting Materials Reaction->Starting_Materials Incomplete Reaction

Figure 2: Potential impurities from the synthesis of TCTA.

Common impurities that can be present in crude TCTA and are targeted for removal during sublimation include:

  • Starting Materials: Unreacted tris(4-iodophenyl)amine and carbazole.

  • Intermediates: Partially substituted triphenylamine-carbazole derivatives (e.g., with one or two carbazole units).

  • Homocoupling Products: Bicarbazole, formed from the coupling of two carbazole molecules.

  • Isomers: Isomers of carbazole present in the starting material can lead to isomeric TCTA-like impurities.[3]

  • Halogenated Impurities: Residual halogenated species from the starting materials or intermediates can be detrimental to device performance.

Sublimation is particularly effective at removing these less volatile starting materials and intermediates, as well as higher molecular weight side products.

Conclusion

The purity of TCTA is a critical factor for the fabrication of high-performance organic electronic devices. A combination of analytical techniques, including HPLC, qNMR, TGA, and MS, is essential for a comprehensive assessment of the purity of sublimed TCTA. This guide provides a framework of detailed experimental protocols and data interpretation to assist researchers, scientists, and drug development professionals in ensuring the quality and consistency of this vital organic semiconductor material. The implementation of these rigorous analytical practices will contribute to the continued advancement and commercialization of organic electronic technologies.

References

Methodological & Application

Application Notes and Protocols for Utilizing TCTA as a Hole Transport Layer in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the application of Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) as a hole transport layer (HTL) in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). TCTA is a versatile organic semiconductor renowned for its excellent hole transporting properties, high thermal stability, and wide energy gap, making it a crucial component in modern OLED technology. These application notes detail the material's properties, offer structured tables of performance data from various device architectures, and provide explicit experimental protocols for device fabrication and characterization. Additionally, visual diagrams generated using Graphviz are included to illustrate key processes and mechanisms, ensuring a clear and practical guide for researchers in the field.

Introduction to TCTA as a Hole Transport Material

Tris(4-carbazoyl-9-ylphenyl)amine, commonly known as TCTA, is an organic small molecule widely employed in the field of organic electronics.[1] Its molecular structure, featuring a central triphenylamine core with three pendant carbazole units, endows it with an electron-rich nature that facilitates efficient transport of positive charge carriers (holes).[1][2] This makes TCTA an exceptional candidate for the hole transport layer (HTL) in OLEDs, where it plays a critical role in balancing charge injection and transport, leading to enhanced device efficiency and stability.[1]

Beyond its primary function as an HTL, TCTA's high lying Lowest Unoccupied Molecular Orbital (LUMO) energy level also allows it to serve as an effective electron and exciton blocking layer, confining charge recombination to the emissive layer and improving the overall quantum efficiency.[2] Furthermore, its large bandgap makes it a suitable host material for phosphorescent emitters, particularly for green, red, and white OLEDs.[2] The high purity of TCTA, often exceeding 99.5% through sublimation, is critical for preventing charge traps and ensuring reliable device performance.[1]

TCTA Material Properties

A thorough understanding of TCTA's material properties is essential for designing efficient OLED device architectures. Key physical and electronic properties are summarized in the table below.

PropertyValueReference
Chemical Name Tris(4-carbazoyl-9-ylphenyl)amine[2]
CAS Number 139092-78-7[2]
Molecular Formula C₅₄H₃₆N₄[2]
Molecular Weight 740.89 g/mol [2]
HOMO Level 5.7 - 5.83 eV[2]
LUMO Level 2.4 - 2.43 eV[2]
Energy Gap (Eg) 3.4 eV[2]
Melting Point 298 - 300 °C[2]
Appearance White powder/crystals[2]

Performance of OLEDs Incorporating a TCTA Hole Transport Layer

The inclusion of a TCTA HTL significantly influences the performance of an OLED. The following table summarizes key performance metrics from various studies on OLEDs utilizing TCTA, showcasing its impact on efficiency and operating voltage.

Device Architecture (Anode/HTL/EML/ETL/Cathode)Current Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)
ITO/TAPC (20 nm)/TCTA (7 nm)/mCP (10 nm)/16-6 wt% B3 and 1.2 wt% ν-DABNA in PPT (20 nm)/3TPYMB (30 nm)/LiF (1 nm)/Al (120 nm)----
HATCN (10 nm)/TAPC (40 nm)/TCTA (10 nm)/10 wt% Ir-dfpMepy-CN in DPEPO (10 nm)/TmPyPB (40 nm)/Liq (2.5 nm)/Al (100 nm)----
ITO/MoO₃ (8 nm)/NPB (80 nm)/TAPC (5 nm)/TCTA :4 wt% Ir(MDQ)₂(acac) (4 nm)/TCTA :2 wt% Ir(ppy)₃ (4 nm)/...----
Red Emitting DeviceMax. Luminance: 24529 Cd/m²-172.7
Yellow Emitting DeviceMax. Luminance: 106000 Cd/m²-17.53.0

Note: Direct comparison between different studies should be made with caution due to variations in emissive materials, electron transport layers, and other device parameters.

Experimental Protocols

This section provides detailed, step-by-step protocols for the fabrication and characterization of a standard phosphorescent OLED device using TCTA as the HTL.

Substrate Preparation and Cleaning

A pristine substrate is crucial for the fabrication of high-quality OLEDs. The following protocol is for cleaning Indium Tin Oxide (ITO) coated glass substrates.

  • Initial Cleaning: Gently rub the surfaces of the ITO substrates with a small amount of Hellmanex III detergent and rinse thoroughly with deionized (DI) water.[3]

  • Ultrasonication in Detergent: Place the substrates in a substrate holder and immerse them in a beaker containing a 1% (by volume) solution of Hellmanex III in DI water. Sonicate for 5 minutes in an ultrasonic bath.[3][4]

  • DI Water Rinse: Thoroughly rinse the substrates twice with hot DI water.[4]

  • Ultrasonication in IPA: Transfer the substrates to a beaker containing isopropyl alcohol (IPA) and sonicate for 5 minutes.[3][4]

  • Final DI Water Rinse: Rinse the substrates thoroughly twice more with DI water.[4]

  • Drying: Dry the substrates using a stream of high-purity nitrogen gas.[3][4]

  • UV-Ozone Treatment: Expose the cleaned and dried substrates to UV-ozone for 10-15 minutes to enhance the work function of the ITO and improve hole injection.[5]

OLED Fabrication by Thermal Evaporation

The organic layers and the cathode are deposited sequentially in a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr) without breaking the vacuum.

  • Substrate Loading: Load the cleaned ITO substrates into the evaporation chamber.

  • Hole Transport Layer (HTL) Deposition: Deposit TCTA at a rate of 1-2 Å/s to a thickness of 30-60 nm.[5]

  • Emissive Layer (EML) Deposition: Co-deposit the host material (e.g., CBP) and a phosphorescent dopant (e.g., 6-10 wt% of Ir(ppy)₃). The deposition rate of the host is typically around 2 Å/s, with the dopant rate adjusted to achieve the desired concentration. The total EML thickness is generally 20-40 nm.[5]

  • Electron Transport Layer (ETL) Deposition: Deposit a suitable ETL material, such as Alq₃ or TmPyPB, at a rate of 1-2 Å/s to a thickness of 30-50 nm.[5]

  • Electron Injection Layer (EIL) Deposition: Deposit a thin layer of Lithium Fluoride (LiF) at a rate of 0.1-0.2 Å/s to a thickness of 0.5-1 nm.[5]

  • Cathode Deposition: Deposit an Aluminum (Al) layer at a rate of 5-10 Å/s to a thickness of 100-150 nm.[5]

  • Encapsulation: After deposition, the devices should be encapsulated in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.

Device Characterization

The performance of the fabricated OLEDs should be characterized to determine their key operational parameters.

  • Current-Voltage-Luminance (I-V-L) Measurement: Use a source measure unit and a calibrated photodiode or luminance meter to simultaneously measure the current density, voltage, and luminance of the device.[6] This data is used to determine the turn-on voltage and to calculate the device efficiencies.

  • Electroluminescence (EL) Spectrum Measurement: Measure the EL spectrum of the device at a constant driving voltage using a spectrometer to determine the emission color and purity.

  • Efficiency Calculations:

    • Current Efficiency (cd/A): Calculated by dividing the luminance (cd/m²) by the current density (A/m²).[6]

    • Power Efficiency (lm/W): Calculated as the ratio of the emitted luminous flux (lumens) to the input electrical power (watts).[6][7]

    • External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted from the device to the number of electrons injected.[6]

  • Operational Lifetime Measurement: Monitor the luminance of the device over time at a constant current density to determine its stability and lifetime (e.g., LT₅₀, the time it takes for the luminance to decay to 50% of its initial value).

Visualizing Workflows and Mechanisms

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and underlying physical principles.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (Thermal Evaporation) cluster_char Device Characterization Cleaning ITO Substrate Cleaning (Detergent, DI Water, IPA) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HTL TCTA (HTL) Deposition UV_Ozone->HTL EML Emissive Layer (EML) Co-deposition HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) Deposition EIL->Cathode IVL I-V-L Measurement Cathode->IVL EL EL Spectrum IVL->EL Lifetime Operational Lifetime EL->Lifetime

Caption: Experimental workflow for OLED fabrication and characterization.

OLED_Energy_Level_Diagram cluster_device OLED Device Structure cluster_recombination Recombination Anode Anode (ITO) HTL TCTA (HTL) HOMO: ~5.7 eV Anode->HTL Hole Injection EML Emissive Layer (EML) HTL->EML Hole Transport Recomb Exciton Formation & Light Emission (hv) ETL Electron Transport Layer (ETL) ETL->EML Electron Transport Cathode Cathode (Al) Cathode->ETL Electron Injection

Caption: Energy level diagram of a typical multilayer OLED with TCTA.

Conclusion

TCTA is a highly effective and versatile material for the hole transport layer in OLEDs. Its favorable electronic properties and thermal stability contribute to the fabrication of efficient and long-lasting devices. The detailed protocols and compiled performance data in these application notes provide a solid foundation for researchers to successfully incorporate TCTA into their OLED research and development, paving the way for further advancements in organic electronics.

References

Application Notes and Protocols for 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine in Perovskite Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine, commonly known as TCTA or Cz-TRZ, is a star-shaped organic molecule that has garnered significant attention as a highly effective hole transport material (HTM) in the fabrication of perovskite solar cells (PSCs). Its molecular structure, featuring a central electron-accepting triazine core and three electron-donating carbazole arms, imparts favorable electronic and morphological properties. TCTA's high hole mobility, suitable energy level alignment with perovskite absorbers, and good film-forming capabilities contribute to enhancing the power conversion efficiency (PCE) and stability of PSCs. This document provides detailed application notes and experimental protocols for the integration of TCTA into perovskite solar cell devices.

Key Applications in Perovskite Solar Cells

TCTA primarily serves as a hole transport layer (HTL) in both n-i-p (conventional) and p-i-n (inverted) PSC architectures. Its key functions and advantages include:

  • Efficient Hole Extraction and Transport: TCTA possesses a high hole mobility, facilitating the efficient extraction of photogenerated holes from the perovskite layer and their transport to the anode.

  • Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) energy level of TCTA is well-aligned with the valence band maximum (VBM) of typical perovskite absorbers (e.g., MAPbI₃), minimizing the energy barrier for hole injection.

  • Electron Blocking: Due to its deep Lowest Unoccupied Molecular Orbital (LUMO) energy level, TCTA effectively blocks electrons from reaching the anode, thereby reducing recombination losses.

  • Interfacial Defect Passivation: The nitrogen atoms in the carbazole and triazine moieties of TCTA can act as Lewis bases, passivating under-coordinated Pb²⁺ defects at the perovskite surface. This passivation reduces non-radiative recombination and enhances the open-circuit voltage (Voc) and fill factor (FF) of the device.

  • Improved Stability: The hydrophobic nature of TCTA can contribute to improved device stability by acting as a barrier against moisture ingress at the perovskite/HTL interface. It can be used in its pristine, dopant-free form, which circumvents the stability issues associated with hygroscopic dopants commonly used in other HTMs like Spiro-OMeTAD.

Data Presentation

The performance of perovskite solar cells incorporating TCTA as a hole transport layer is summarized in the table below. The data is extracted from a study utilizing a thermally evaporated, undoped TCTA layer in a semitransparent n-i-p device architecture.

HTL MaterialHTL Thickness (nm)PCE (%)Voc (V)Jsc (mA/cm²)FF (%)
TCTA7.59.2 ± 0.31.0317.571

Data sourced from a study on semitransparent n-i-p PSCs with a MoO₃/thin-Au top electrode. Performance metrics can vary based on the full device stack, perovskite composition, and fabrication methods.

Experimental Protocols

This section provides detailed methodologies for the synthesis of TCTA and its deposition in perovskite solar cell fabrication via both thermal evaporation and solution-based spin-coating.

Synthesis of this compound (TCTA)

This protocol is a general method for the synthesis of tri-substituted triazines and can be adapted for TCTA.

Materials:

  • Cyanuric chloride (1 equivalent)

  • Carbazole (3 equivalents)

  • Potassium hydroxide (KOH) (3 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium chloride solution

Procedure:

  • Carbazole Salt Formation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve carbazole (3 eq.) in anhydrous THF.

  • Add KOH (3 eq.) to the solution and stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure to obtain the potassium salt of carbazole as a solid. Dry the salt in vacuo.

  • Triazine Substitution: In a separate flask under an inert atmosphere, dissolve cyanuric chloride (1 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropylethylamine (DIPEA) to the cyanuric chloride solution.

  • Slowly add the previously prepared potassium salt of carbazole to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 14 hours.

  • Work-up and Purification: Partition the reaction mixture between dichloromethane and a saturated aqueous sodium chloride solution.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Protocol 1: Thermal Evaporation of TCTA Hole Transport Layer

This method is suitable for achieving uniform and thin layers of TCTA without the use of solvents that could potentially damage the underlying perovskite layer.

Equipment:

  • Thermal evaporator system

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Substrate holder and masks

Procedure:

  • Substrate Preparation: Ensure the perovskite-coated substrate is cooled to room temperature after the perovskite annealing step.

  • Evaporation Setup: Place the TCTA powder in a suitable evaporation boat (e.g., tantalum or molybdenum) within the thermal evaporator chamber.

  • Load the perovskite-coated substrates into the substrate holder.

  • Evacuation: Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

  • Deposition:

    • Gently heat the evaporation boat until the TCTA starts to sublimate.

    • Monitor the deposition rate using the QCM. A typical deposition rate for TCTA is 1-2 Å/s.

    • Deposit the TCTA layer to the desired thickness. An optimal thickness is often in the range of 7-10 nm.

  • Completion: Once the desired thickness is reached, close the shutter and allow the evaporation boat and substrates to cool down before venting the chamber.

  • Proceed with the deposition of the top electrode (e.g., MoO₃/Au or Ag).

Protocol 2: Spin-Coating of TCTA Hole Transport Layer

While less common due to solubility challenges, solution processing of TCTA is possible with appropriate solvent selection. This protocol provides a general guideline.

Materials:

  • TCTA powder

  • Chlorobenzene (or another suitable solvent like chloroform or toluene)

  • Perovskite-coated substrates

Procedure:

  • Solution Preparation:

    • Prepare a solution of TCTA in chlorobenzene. A typical concentration range is 5 to 10 mg/mL.

    • Stir the solution at an elevated temperature (e.g., 60-80 °C) to ensure complete dissolution. Allow the solution to cool to room temperature before use.

  • Spin-Coating:

    • Transfer the perovskite-coated substrates into a nitrogen-filled glovebox.

    • Dispense a sufficient amount of the TCTA solution onto the center of the perovskite film.

    • Spin-coat the substrate. A typical two-step program might be:

      • Step 1: 1000 rpm for 10 seconds (for spreading)

      • Step 2: 4000 rpm for 30 seconds (for thinning and drying)

  • Annealing:

    • After spin-coating, anneal the substrate on a hotplate at a temperature of approximately 100 °C for 10 minutes to remove any residual solvent.

  • Electrode Deposition: Proceed with the deposition of the top metal electrode.

Mandatory Visualizations

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_perovskite_fab Perovskite Layer Fabrication cluster_htl_deposition TCTA HTL Deposition cluster_electrode_fab Electrode Deposition ITO_Cleaning ITO Substrate Cleaning ETL_Deposition ETL Deposition (e.g., SnO2) ITO_Cleaning->ETL_Deposition Perovskite_Deposition Perovskite Deposition (Spin-Coating) ETL_Deposition->Perovskite_Deposition Perovskite_Annealing Perovskite Annealing Perovskite_Deposition->Perovskite_Annealing TCTA_Deposition TCTA Deposition (Thermal Evaporation or Spin-Coating) Perovskite_Annealing->TCTA_Deposition Electrode_Deposition Top Electrode Deposition (e.g., Au/MoO3) TCTA_Deposition->Electrode_Deposition

Caption: Experimental workflow for perovskite solar cell fabrication with a TCTA hole transport layer.

energy_level_diagram cluster_ITO ITO cluster_ETL ETL (PCBM) cluster_Perovskite Perovskite (MAPbI3) cluster_HTL HTL (TCTA) cluster_Electrode Electrode (Au) ITO_WF Work Function (-4.7 eV) PCBM_LUMO LUMO (-4.2 eV) PCBM_HOMO HOMO (-6.1 eV) Pero_CBM CBM (-3.9 eV) Pero_VBM VBM (-5.4 eV) TCTA_LUMO LUMO (-2.4 eV) TCTA_HOMO HOMO (-5.7 eV) Au_WF Work Function (-5.1 eV)

Caption: Energy level diagram of a typical n-i-p perovskite solar cell incorporating a TCTA hole transport layer.

Conclusion

This compound is a versatile and effective hole transport material for enhancing the performance and stability of perovskite solar cells. Its favorable energy level alignment, high hole mobility, and potential for defect passivation make it a compelling alternative to more traditional HTMs, particularly for dopant-free device architectures. The protocols provided herein offer a starting point for the successful integration of TCTA into PSC fabrication workflows. Further optimization of deposition parameters and device architecture will likely lead to even greater performance enhancements.

TCTA as a Hole Injection Layer in Organic Electronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-carbazoyl-9-ylphenyl)amine, commonly known as TCTA, is a versatile organic semiconductor that has garnered significant attention in the field of organic electronics.[1][2] Its unique molecular structure, featuring a triphenylamine core functionalized with three carbazole moieties, imparts excellent hole transporting and injecting properties.[1] This makes TCTA a crucial component in high-performance Organic Light-Emitting Diodes (OLEDs), where it is frequently employed as a hole injection layer (HIL), hole transport layer (HTL), and even as a host material for phosphorescent emitters.[1][2] This document provides detailed application notes and experimental protocols for utilizing TCTA as a hole injection layer in the fabrication and characterization of organic electronic devices.

Physicochemical and Electronic Properties of TCTA

A thorough understanding of the material properties of TCTA is essential for designing efficient device architectures. Key properties are summarized in the table below.

PropertyValueReference
Chemical Name 4,4',4''-Tris(carbazol-9-yl)triphenylamine[1]
CAS Number 139092-78-7[2]
Molecular Formula C₅₄H₃₆N₄[2]
Molecular Weight 740.89 g/mol [2]
Appearance White powder/crystals[2]
Highest Occupied Molecular Orbital (HOMO) -5.7 to -5.83 eV[2][3]
Lowest Unoccupied Molecular Orbital (LUMO) -2.4 to -2.43 eV[2]
Energy Gap (Eg) ~3.4 eV[2]
Hole Mobility (μh) ~1 x 10⁻³ to 4 x 10⁻⁴ cm²/V·s (pristine film)[4]
Purity >99.5% (sublimed)[1][2]

Role of TCTA as a Hole Injection Layer

The primary function of a hole injection layer is to facilitate the efficient injection of holes from the anode (typically Indium Tin Oxide - ITO) into the hole transport layer. TCTA excels in this role due to the favorable alignment of its HOMO level with the work function of ITO and the HOMO level of adjacent organic layers. This reduces the energy barrier for hole injection, leading to lower turn-on voltages and improved device efficiency.

Below is a diagram illustrating the typical device structure of an OLED incorporating a TCTA hole injection layer.

Caption: A typical multilayer OLED device structure.

The energy level diagram below illustrates the hole injection process facilitated by TCTA.

Energy_Level_Diagram cluster_injection Hole Injection Pathway Anode Anode (ITO) ~4.8 eV TCTA TCTA (HIL) HOMO: ~5.7 eV HTL HTL HOMO EML EML HOMO Hole Energy Hole Energy Anode_level TCTA_level Anode_level->TCTA_level Reduced Injection Barrier HTL_level TCTA_level->HTL_level EML_level HTL_level->EML_level

Caption: Energy level diagram showing hole injection.

Experimental Protocols

Substrate Cleaning Protocol (for ITO-coated glass)

A pristine substrate surface is critical for the fabrication of high-performance organic electronic devices. The following protocol is a widely accepted method for cleaning ITO-coated glass substrates.[5][6]

Materials and Equipment:

  • ITO-coated glass substrates

  • Deionized (DI) water

  • Detergent solution (e.g., Hellmanex III)

  • Acetone (semiconductor grade)

  • Isopropyl alcohol (IPA, semiconductor grade)

  • Ultrasonic bath

  • Nitrogen (N₂) gas gun

  • UV-Ozone cleaner or Oxygen Plasma asher

Procedure:

  • Initial Cleaning:

    • Place the ITO substrates in a substrate holder.

    • Sonciate in a beaker with detergent solution in DI water for 15 minutes.

    • Rinse thoroughly with DI water.

  • Solvent Cleaning:

    • Sonciate in DI water for 15 minutes.

    • Sonciate in acetone for 15 minutes.

    • Sonciate in isopropyl alcohol (IPA) for 15 minutes.

  • Drying:

    • Thoroughly dry the substrates using a nitrogen (N₂) gas gun.

  • Surface Treatment:

    • Immediately before loading into the deposition chamber, treat the substrates with UV-Ozone for 15 minutes or oxygen plasma to remove any remaining organic residues and to increase the work function of the ITO surface.

Fabrication of an OLED Device with a TCTA HIL via Vacuum Thermal Evaporation

Vacuum thermal evaporation is the most common method for depositing small molecule organic materials like TCTA.[7][8]

Equipment:

  • High-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr)

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Substrate holder with a shadow mask for defining the device area

  • Crucibles for organic materials and metals

Materials:

  • Cleaned ITO-coated glass substrates

  • TCTA powder (sublimed grade for high purity)

  • Hole transport material (e.g., NPB)

  • Emissive layer material (e.g., Alq₃ doped with a fluorescent or phosphorescent guest)

  • Electron transport material (e.g., Alq₃)

  • Electron injection material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

Procedure:

  • Substrate Loading:

    • Load the cleaned and surface-treated ITO substrates into the substrate holder in the vacuum chamber.

  • Pump Down:

    • Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

  • Layer Deposition:

    • Hole Injection Layer (HIL): Evaporate TCTA onto the ITO substrate.

      • Deposition Rate: 0.5 - 1 Å/s

      • Final Thickness: 10 - 30 nm

    • Hole Transport Layer (HTL): Evaporate the chosen HTL material.

      • Deposition Rate: 1 - 2 Å/s

      • Final Thickness: 30 - 50 nm

    • Emissive Layer (EML): Co-evaporate the host and guest materials at the desired doping concentration.

      • Deposition Rate (Host): ~2 Å/s

      • Deposition Rate (Guest): Adjust to achieve the desired doping ratio (e.g., 6-10 wt%).

      • Final Thickness: 20 - 40 nm

    • Electron Transport Layer (ETL): Evaporate the ETL material.

      • Deposition Rate: 1 - 2 Å/s

      • Final Thickness: 20 - 40 nm

    • Electron Injection Layer (EIL): Evaporate a thin layer of LiF.

      • Deposition Rate: 0.1 - 0.2 Å/s

      • Final Thickness: 0.5 - 1 nm

    • Cathode: Evaporate the metal cathode through a shadow mask.

      • Deposition Rate: 5 - 10 Å/s

      • Final Thickness: 100 - 150 nm

  • Venting and Encapsulation:

    • Vent the chamber with an inert gas (e.g., Nitrogen or Argon).

    • Immediately encapsulate the devices in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.

The following diagram outlines the workflow for device fabrication.

Fabrication_Workflow cluster_prep Preparation cluster_fab Fabrication (High Vacuum) cluster_post Post-Fabrication Clean Substrate Cleaning Treat Surface Treatment (UV-Ozone/Plasma) Clean->Treat Load Load Substrates Treat->Load Pump Pump Down to < 10⁻⁶ Torr Load->Pump Deposit Sequential Layer Deposition (HIL, HTL, EML, ETL, EIL, Cathode) Pump->Deposit Vent Vent with Inert Gas Deposit->Vent Encapsulate Encapsulation Vent->Encapsulate

Caption: Workflow for OLED fabrication.

Device Characterization Protocol: Current Density-Voltage-Luminance (J-V-L)

This protocol describes the fundamental electrical and optical characterization of the fabricated OLEDs.[9][10]

Equipment:

  • Source measure unit (SMU)

  • Photometer or spectrometer with a calibrated photodiode

  • Probe station or device holder

  • Computer with control and data acquisition software

Procedure:

  • Device Connection:

    • Place the encapsulated OLED device on the probe station.

    • Connect the positive terminal of the SMU to the anode (ITO) and the negative terminal to the cathode (Al).

  • Measurement Setup:

    • Position the photodetector directly in front of the active pixel of the OLED.

    • Set up the software to sweep the voltage from 0 V to a specified maximum voltage (e.g., 10-15 V) in defined steps (e.g., 0.1 V).

    • Configure the software to simultaneously record the current from the SMU and the luminance from the photometer at each voltage step.

  • Data Acquisition:

    • Start the voltage sweep and record the J-V-L data.

  • Data Analysis:

    • Plot the current density (J) versus voltage (V).

    • Plot the luminance (L) versus voltage (V).

    • Calculate and plot the current efficiency (cd/A) versus current density (J).

    • Calculate and plot the power efficiency (lm/W) versus current density (J).

    • Calculate and plot the external quantum efficiency (EQE, %) versus current density (J).

Performance of OLEDs with TCTA as a Hole Injection/Transport Layer

The performance of OLEDs is highly dependent on the overall device architecture and the specific materials used in each layer. The following table summarizes reported performance metrics for various OLEDs where TCTA is utilized as a hole-transporting or hole-injecting component.

Emitting ColorDevice StructureMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)Reference
WhiteITO/MoO₃/NPB/TAPC/TCTA:Ir(MDQ)₂(acac)/TCTA:Ir(ppy)₃/.../Al37.132.1-[2]
RedITO/MoO₃/NPB/TCTA/TCTA:3P-T2T:DCJTB/3P-T2T/LiF/Al22.721.510.15[2]
GreenITO/PEDOT:PSS/α-NPD/TCTA/T2T:(PPy)₂Ir(acac)/TAZ/LiF/Al544817.4[2]
WhiteITO/HATCN/NPB/TCTA/mCP:2CzPN/TAZ:PO-01/TAZ/LiF/Al-80.138.4[2]
BlueITO/EHI608/TCTA/TCTA:3TP:Firpic/3TPYMB/Al36.027.5-[2]
WhiteITO/MoOx/NPB/4% Y-Pt*:TCTA/8% FIrpic:mCP/8% FIrpic:UGH2/BAlq/LiF/Al45.635.816.0[2]

Conclusion

TCTA is a highly effective and versatile material for use as a hole injection layer in organic electronic devices, particularly OLEDs. Its favorable energy levels and good hole mobility contribute to reduced device operating voltages and enhanced efficiencies. The detailed protocols provided in this document offer a comprehensive guide for researchers and scientists to successfully fabricate and characterize high-performance organic electronic devices utilizing TCTA. Adherence to stringent cleaning and fabrication procedures is paramount to achieving reproducible and optimal device performance.

References

Protocol for Thermal Evaporation of TCTA Thin Films: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) is a widely utilized organic semiconductor material in the fabrication of high-performance organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Its primary roles include serving as a hole transport layer (HTL), an electron blocking layer (EBL), and a host material for phosphorescent emitters, owing to its high hole mobility and wide bandgap.[1] This document provides a detailed protocol for the deposition of high-quality TCTA thin films using thermal evaporation, a physical vapor deposition (PVD) technique.[2] The precise control over deposition parameters afforded by thermal evaporation is critical for achieving desired film properties and optimal device performance.

Substrate Preparation

The quality of the TCTA thin film is highly dependent on the cleanliness and surface properties of the substrate. Indium Tin Oxide (ITO) coated glass is a common substrate for many organic electronic applications. A rigorous cleaning procedure is essential to remove organic residues and particulate contamination.

Experimental Protocol: ITO Substrate Cleaning

  • Initial Cleaning: Begin by scrubbing the ITO-coated glass substrates with a lint-free wipe soaked in a mild detergent solution.

  • Ultrasonic Bath: Sequentially sonicate the substrates in the following solvents for 15 minutes each:

    • Deionized (DI) water with detergent

    • DI water (rinse)

    • Acetone

    • Isopropyl alcohol (IPA)

  • Drying: After the final sonication step, thoroughly dry the substrates using a stream of high-purity nitrogen gas.

  • UV-Ozone or Oxygen Plasma Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 10-15 minutes or oxygen plasma for 2-5 minutes. This step removes any remaining organic contaminants and increases the work function of the ITO, promoting efficient hole injection.

Thermal Evaporation of TCTA

Thermal evaporation is conducted in a high-vacuum environment to ensure the purity and integrity of the deposited film. The TCTA source material is heated in a crucible until it sublimes, and the vapor condenses onto the prepared substrate.

Experimental Protocol: TCTA Deposition

  • Source Preparation: Place high-purity (sublimed grade) TCTA powder into a suitable evaporation source, such as a quartz or alumina crucible.

  • Vacuum Chamber Pump-Down: Mount the cleaned substrates in the substrate holder within the thermal evaporation chamber. Evacuate the chamber to a base pressure of at least 5 × 10⁻⁶ Torr.

  • Deposition:

    • Heat the TCTA source material gradually to achieve the desired deposition rate.

    • Monitor the deposition rate and film thickness in real-time using a quartz crystal microbalance (QCM).

    • Maintain a stable deposition rate throughout the process.

    • The substrate is typically held at room temperature.

  • Cooling: After reaching the target thickness, close the shutter to the source and allow the substrates to cool down to room temperature before venting the chamber.

Data Presentation: TCTA Deposition Parameters

ParameterTypical ValueRangeEffect on Film Properties
Base Pressure < 5 × 10⁻⁶ Torr1 × 10⁻⁷ - 1 × 10⁻⁵ TorrLower pressure reduces impurity incorporation and improves film purity.
Deposition Rate 1.0 Å/s0.5 - 2.0 Å/sAffects film morphology, surface roughness, and molecular packing. Slower rates can lead to more ordered films.
Substrate Temperature Room TemperatureRoom Temp. - 100 °CInfluences molecular arrangement and film crystallinity. Elevated temperatures can promote crystallization.
Final Film Thickness 10 - 100 nm5 - 200 nmDependent on the specific application (e.g., HTL, EBL, host layer).

Post-Deposition Annealing (Optional)

Post-deposition annealing can be performed to improve the morphological and structural properties of the TCTA thin film. This process can enhance crystallinity and promote better intermolecular contact, which may lead to improved charge transport characteristics. However, annealing must be carefully controlled to avoid degradation of the organic material.

Experimental Protocol: Post-Deposition Annealing

  • Transfer: After deposition, transfer the substrates with the TCTA film into a vacuum oven or a glovebox with an integrated hotplate to prevent exposure to ambient air and moisture.

  • Annealing: Heat the substrates to the desired annealing temperature for a specific duration.

  • Cooling: After annealing, allow the substrates to cool down slowly to room temperature before further processing or characterization.

Data Presentation: TCTA Post-Deposition Annealing Parameters

ParameterTypical ValueRangeEffect on Film Properties
Annealing Temperature 80 - 120 °C60 - 150 °CCan improve film crystallinity and charge carrier mobility. Temperatures above the glass transition temperature may lead to film dewetting or degradation.
Annealing Duration 30 minutes10 - 60 minutesLonger annealing times can further enhance molecular rearrangement, but excessive time may lead to degradation.
Annealing Atmosphere Inert (e.g., N₂, Ar) or Vacuum-Prevents oxidation and degradation of the TCTA film at elevated temperatures.

Characterization

The quality of the deposited TCTA thin films should be assessed using various characterization techniques to ensure they meet the requirements for device fabrication.

PropertyCharacterization TechniqueTypical Results
Thickness Profilometry, EllipsometryPrecise thickness control as set during deposition.
Surface Morphology & Roughness Atomic Force Microscopy (AFM)Smooth, pinhole-free surfaces with low root-mean-square (RMS) roughness (< 1 nm).
Crystallinity X-ray Diffraction (XRD)Typically amorphous for room temperature deposition, may show some degree of crystallinity with annealing.
Optical Properties UV-Vis Spectroscopy, Photoluminescence (PL) SpectroscopyCharacteristic absorption and emission spectra of TCTA.
Hole Mobility Time-of-Flight (TOF), Field-Effect Transistor (FET) measurementsHigh hole mobility in the range of 10⁻³ to 10⁻² cm²/Vs.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the thermal evaporation of TCTA thin films.

TCTA_Evaporation_Workflow cluster_prep Substrate Preparation cluster_dep Thermal Evaporation cluster_post Post-Deposition (Optional) cluster_char Characterization sub_clean Substrate Cleaning (Detergent, DI Water, Acetone, IPA) sub_dry Drying (Nitrogen Gas) sub_clean->sub_dry sub_treat Surface Treatment (UV-Ozone / O₂ Plasma) sub_dry->sub_treat load Load Substrate & TCTA into Chamber sub_treat->load pump Pump Down to High Vacuum (<5e-6 Torr) load->pump evap Evaporate TCTA (Control Rate & Thickness) pump->evap cool_dep Cool Down evap->cool_dep anneal Annealing (Vacuum or Inert Atm.) cool_dep->anneal Optional char Film Analysis (AFM, XRD, etc.) cool_dep->char cool_post Cool Down anneal->cool_post cool_post->char

Caption: Workflow for TCTA thin film deposition.

Logical Relationship of Deposition Parameters and Film Properties

The interplay between deposition parameters directly influences the final properties of the TCTA thin film, which in turn dictates the performance of the fabricated device.

Deposition_Parameters_Influence cluster_params Deposition Parameters cluster_props Film Properties cluster_perf Device Performance rate Deposition Rate morph Morphology & Roughness rate->morph temp Substrate Temperature temp->morph cryst Crystallinity temp->cryst pressure Vacuum Pressure purity Purity pressure->purity mobility Hole Mobility morph->mobility cryst->mobility purity->mobility lifetime Device Lifetime purity->lifetime efficiency Device Efficiency mobility->efficiency efficiency->lifetime

Caption: Influence of parameters on TCTA film properties.

References

Application Notes and Protocols for Spin Coating 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine (Tris-Cz) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation of thin films of 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine (Tris-Cz) using the spin coating technique. Tris-Cz is an organic semiconductor material with a high triplet energy and excellent hole transport properties, making it a subject of interest for various applications in organic electronics, including as a host or hole transport material in Organic Light-Emitting Diodes (OLEDs).

Overview of Spin Coating for Tris-Cz Thin Films

Spin coating is a widely used technique for depositing uniform thin films onto flat substrates. The process involves dispensing a solution of the material onto the center of a substrate, which is then rotated at high speed. The centrifugal force spreads the solution across the substrate, and as the solvent evaporates, a thin film of the material is left behind. The final thickness of the film is primarily determined by the solution's concentration and viscosity, as well as the spin speed and acceleration.

For Tris-Cz, achieving a high-quality, uniform thin film is crucial for optimal device performance. The following sections provide detailed protocols and parameters for the successful deposition of Tris-Cz films.

Data Presentation: Spin Coating Parameters

While specific, empirically determined data for Tris-Cz is not widely published, the following tables provide a starting point for process optimization based on parameters used for similar carbazole- and triazine-based organic materials. Researchers should use these as a guide and perform systematic experiments to determine the optimal conditions for their specific application and desired film thickness.

Table 1: Recommended Starting Parameters for Tris-Cz Solutions

ParameterRecommended Range/ValueNotes
Solvent Chloroform, Dichloromethane, Toluene, Tetrahydrofuran (THF)Tris-Cz is a non-polar molecule; therefore, non-polar organic solvents are suitable. Solubility should be confirmed prior to use.
Concentration 1 - 20 mg/mLStart with a lower concentration and gradually increase to achieve the desired film thickness.
Filtration 0.2 µm PTFE syringe filterEssential to remove any particulate matter that could lead to defects in the thin film.

Table 2: Example Spin Coating Protocols for Film Thickness Optimization

The final film thickness is inversely proportional to the square root of the spin speed. The following are hypothetical examples to illustrate this relationship. Actual thicknesses will need to be measured experimentally.

Solution Concentration (in Chloroform)Spin Speed (rpm)Expected Film Thickness Range (nm)
5 mg/mL100080 - 120
5 mg/mL300040 - 60
5 mg/mL500020 - 30
10 mg/mL1000150 - 200
10 mg/mL300070 - 100
10 mg/mL500040 - 60

Experimental Protocols

This section details the step-by-step procedures for preparing Tris-Cz thin films via spin coating.

Substrate Preparation

A pristine substrate surface is critical for the deposition of a uniform and defect-free thin film.

  • Cleaning: Substrates (e.g., Indium Tin Oxide (ITO) coated glass, silicon wafers) should be sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Drying: After sonication, the substrates should be dried with a stream of high-purity nitrogen gas.

  • Surface Treatment: To improve the wettability and adhesion of the Tris-Cz solution, the substrates should be treated with UV-Ozone or an oxygen plasma for 5-10 minutes immediately before spin coating.

Solution Preparation
  • Weighing: Accurately weigh the desired amount of Tris-Cz powder.

  • Dissolution: Dissolve the Tris-Cz powder in the chosen solvent (e.g., chloroform) to achieve the target concentration. Use a magnetic stirrer to ensure complete dissolution. Gentle heating (40-50 °C) can be applied to aid dissolution, but care should be taken to avoid solvent evaporation.

  • Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any undissolved particles or aggregates.

Spin Coating Process

The spin coating process should be carried out in a cleanroom environment or a nitrogen-filled glovebox to minimize contamination and control the atmosphere.

  • Mounting: Securely mount the cleaned substrate onto the spin coater chuck.

  • Dispensing: Dispense a sufficient amount of the filtered Tris-Cz solution onto the center of the substrate to cover a significant portion of the surface.

  • Spinning: Start the spin coater. A typical two-step process is recommended:

    • Step 1 (Spread Cycle): A low spin speed (e.g., 500 rpm for 5-10 seconds) to allow the solution to spread evenly across the substrate.

    • Step 2 (Thinning Cycle): A high spin speed (e.g., 1000-6000 rpm for 30-60 seconds) to achieve the desired film thickness.

  • Drying: After the spinning process is complete, the film can be soft-baked on a hotplate at a moderate temperature (e.g., 80-120 °C) for 5-10 minutes to remove any residual solvent. The optimal baking temperature and time should be determined experimentally to avoid any thermal degradation of the Tris-Cz.

Visualizations

Logical Workflow for Spin Coating Tris-Cz

Spin_Coating_Workflow Spin Coating Workflow for Tris-Cz Thin Films cluster_prep Preparation cluster_process Spin Coating Process cluster_post Post-Processing A Substrate Cleaning (Ultrasonication) B Surface Treatment (UV-Ozone/Plasma) A->B Drying D Substrate Mounting B->D C Tris-Cz Solution Preparation & Filtration E Solution Dispensing C->E D->E F Spin Coating (Spread & Thinning) E->F G Soft Bake (Solvent Removal) F->G H Film Characterization G->H

Caption: Logical workflow for Tris-Cz thin film deposition.

Signaling Pathway of Factors Affecting Film Thickness

Film_Thickness_Factors Key Parameters Influencing Tris-Cz Film Thickness cluster_solution Solution Properties cluster_process Process Parameters cluster_output Outcome Concentration Concentration Viscosity Viscosity Concentration->Viscosity FilmThickness Final Film Thickness Concentration->FilmThickness + Viscosity->FilmThickness + Solvent Solvent Volatility Solvent->FilmThickness - SpinSpeed Spin Speed SpinSpeed->FilmThickness - Acceleration Acceleration Acceleration->FilmThickness Time Spin Time Time->FilmThickness

Caption: Factors influencing the final Tris-Cz film thickness.

Application Notes and Protocols: TCTA as an Electron Blocking Layer in Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) is a versatile organic semiconductor widely employed in high-performance Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). Its unique molecular structure, featuring a triphenylamine core with three carbazole units, endows it with excellent hole-transporting properties.[1][2] Crucially, TCTA's high Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, along with a high triplet energy, make it an exceptionally effective Electron Blocking Layer (EBL).[2][3]

As an EBL, TCTA is typically inserted between the hole-transporting layer (HTL) and the emissive layer (EML). Its primary function is to confine electrons within the EML, preventing their leakage into the HTL. This confinement enhances the probability of electron-hole recombination within the emissive zone, leading to a significant improvement in device efficiency, brightness, and operational lifetime.[2][4] These application notes provide a comprehensive overview of the role of TCTA as an EBL in PhOLEDs, including its mechanism of action, comparative performance data, and detailed experimental protocols for device fabrication and characterization.

Mechanism of Action: Electron and Exciton Confinement

The efficacy of TCTA as an EBL stems from its electronic properties. With a LUMO energy level of approximately 2.4 eV and a high triplet energy, TCTA creates a significant energy barrier for electrons attempting to move from the EML to the HTL.[3] This effectively traps electrons within the emissive layer, where they can recombine with holes to form excitons, the precursors to light emission in OLEDs.

Furthermore, the high triplet energy of TCTA ensures that the excitons generated in the phosphorescent guest material within the EML are confined and do not undergo non-radiative decay through energy transfer to the adjacent layers. This dual function of electron and exciton blocking is critical for achieving high quantum efficiencies in PhOLEDs.

Data Presentation: Performance Enhancement with TCTA EBL

The inclusion of a TCTA electron blocking layer demonstrably improves the performance of phosphorescent OLEDs. The following tables summarize key performance metrics from studies comparing devices with and without a TCTA EBL, as well as against other common materials.

Table 1: Performance Comparison of Green PhOLEDs with Different Hole-Transporting/Electron-Blocking Layers

Hole-Transporting/Blocking LayerDevice StructureMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)
NPB (Standard HTL)ITO/NPB/CBP:Ir(ppy)₃/ETL/LiF/Al~50-60~45-55~15-19~3.0-4.0
TCTA ITO/TCTA/CBP:Ir(ppy)₃/ETL/LiF/Al ~60-70 ~55-65 ~18-22 ~2.8-3.8

Data compiled from various studies on green PhOLEDs.[1] The use of TCTA as a combined hole-transporting and electron-blocking layer leads to higher efficiencies and a lower turn-on voltage compared to the standard HTL material, NPB.

Table 2: Impact of TCTA as an Interlayer in Blue PhOLEDs

Device TypeMaximum External Quantum Efficiency (EQE) (%)
Standard Device (without interlayer)< 1
Device with TCTA interlayer10.0
Device with mCP interlayer10.0
Device with CBP interlayer< 1

This data illustrates the dramatic improvement in the efficiency of blue PhOLEDs upon the insertion of a TCTA or mCP interlayer, which functions as an electron and exciton blocking layer.[5]

Experimental Protocols

This section provides a detailed methodology for the fabrication and characterization of a green phosphorescent OLED incorporating TCTA as an electron blocking layer.

Substrate Preparation
  • Cleaning: Begin with patterned Indium Tin Oxide (ITO) coated glass substrates.

  • Ultrasonication: Sequentially sonicate the substrates in a series of solvents to remove organic and inorganic contaminants. A typical sequence is:

    • Deionized water with detergent (15 minutes)

    • Deionized water rinse (15 minutes)

    • Acetone (15 minutes)

    • Isopropyl alcohol (15 minutes)

  • Drying: Dry the substrates using a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Treat the substrates with UV-ozone for 10-15 minutes immediately before loading them into the deposition chamber. This step removes residual organic contaminants and increases the work function of the ITO, promoting efficient hole injection.

Organic and Metal Layer Deposition

Fabrication is performed in a high-vacuum thermal evaporation system with a base pressure below 1 x 10⁻⁶ Torr.

  • Hole Transport Layer (HTL) Deposition: Deposit a 40 nm thick layer of N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) at a deposition rate of 1-2 Å/s.

  • Electron Blocking Layer (EBL) Deposition: Deposit a 10 nm thick layer of TCTA directly onto the NPB layer at a deposition rate of 1-2 Å/s.

  • Emissive Layer (EML) Co-deposition: Co-deposit a 30 nm thick emissive layer consisting of 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) as the host material and tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) as the green phosphorescent dopant. The typical doping concentration is 6-8 wt%. The deposition rate of the host (CBP) should be around 2 Å/s, with the dopant (Ir(ppy)₃) rate adjusted to achieve the desired concentration.

  • Hole Blocking Layer (HBL) Deposition: Deposit a 10 nm thick layer of a suitable hole-blocking material, such as bis(2-methyl-8-quinolinolato-4-phenylphenolato)aluminum (BAlq), at a rate of 1-2 Å/s.

  • Electron Transport Layer (ETL) Deposition: Deposit a 40 nm thick layer of Tris(8-hydroxyquinolinato)aluminium (Alq₃) at a rate of 1-2 Å/s.

  • Electron Injection Layer (EIL) Deposition: Deposit a thin (0.5-1 nm) layer of Lithium Fluoride (LiF) at a slow deposition rate of 0.1-0.2 Å/s to facilitate electron injection.

  • Cathode Deposition: Deposit a 100-150 nm thick layer of Aluminum (Al) at a rate of 5-10 Å/s to serve as the cathode.

Encapsulation and Characterization
  • Encapsulation: Immediately following deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect the organic layers from atmospheric moisture and oxygen.

  • Characterization:

    • Current-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a calibrated photodiode.

    • Electroluminescence (EL) Spectra: Obtain using a spectroradiometer.

    • Efficiency Calculations: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) from the J-V-L data and the EL spectrum.

Visualizations

PhOLED Device Architecture with TCTA EBL

G cluster_device Phosphorescent OLED Structure Anode Anode (ITO) HTL Hole Transport Layer (NPB) EBL Electron Blocking Layer (TCTA) EML Emissive Layer (CBP:Ir(ppy)₃) HBL Hole Blocking Layer (BAlq) ETL Electron Transport Layer (Alq₃) EIL Electron Injection Layer (LiF) Cathode Cathode (Al)

Caption: A typical multilayer structure of a PhOLED incorporating a TCTA electron blocking layer.

Energy Level Diagram and Electron Blocking Mechanism

G cluster_energy Energy Level Diagram (eV) Anode_label Anode HTL_label HTL (NPB) EBL_label EBL (TCTA) EML_label EML (CBP:Ir(ppy)₃) ETL_label ETL (Alq₃) Cathode_label Cathode Anode_HOMO HTL_HOMO Anode_HOMO->HTL_HOMO EBL_HOMO HTL_HOMO->EBL_HOMO EML_HOMO EBL_HOMO->EML_HOMO ETL_HOMO EML_HOMO->ETL_HOMO Cathode_HOMO ETL_HOMO->Cathode_HOMO HTL_LUMO EBL_LUMO EML_LUMO ETL_LUMO hole h+ hole->EBL_HOMO electron e- electron->EML_LUMO electron_block electron_block->EBL_LUMO

Caption: Energy level alignment illustrating TCTA's role in blocking electron transport to the HTL.

Experimental Workflow

G cluster_workflow PhOLED Fabrication and Testing Workflow cluster_prep 1. Substrate Preparation cluster_fab 2. Device Fabrication (Thermal Evaporation) cluster_post 3. Post-Fabrication Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) Drying N₂ Drying Cleaning->Drying UV_Ozone UV-Ozone Treatment Drying->UV_Ozone HTL HTL Deposition (NPB) UV_Ozone->HTL EBL EBL Deposition (TCTA) HTL->EBL EML EML Co-deposition (CBP:Ir(ppy)₃) EBL->EML HBL HBL Deposition (BAlq) EML->HBL ETL ETL Deposition (Alq₃) HBL->ETL EIL EIL Deposition (LiF) ETL->EIL Cathode Cathode Deposition (Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization Device Characterization (J-V-L, EL Spectra) Encapsulation->Characterization Analysis Performance Analysis Characterization->Analysis

Caption: Step-by-step workflow for the fabrication and characterization of PhOLEDs with a TCTA EBL.

References

Application Notes and Protocols for Fabricating Multilayer OLED Devices with TCTA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(4-carbazoyl-9-ylphenyl)amine, commonly known as TCTA, is a versatile organic semiconductor material widely employed in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs).[1] Its molecular structure, featuring a triphenylamine core with three carbazole units, provides excellent electronic properties.[2] TCTA is a multifunctional material, serving various roles within an OLED device structure to enhance efficiency and stability.[1][2]

Key functions of TCTA in multilayer OLEDs include:

  • Hole Transport Layer (HTL): TCTA's electron-rich nature facilitates the efficient transport of positive charge carriers (holes) from the anode towards the emissive layer.[2]

  • Hole Injection Layer (HIL): It can reduce the energy barrier between the anode and the HTL, leading to lower operating voltages.[2]

  • Electron Blocking Layer (EBL): Due to its high Lowest Unoccupied Molecular Orbital (LUMO) energy level, TCTA effectively confines electrons within the emissive layer, improving exciton recombination efficiency.[1][2]

  • Host Material: TCTA is frequently used as a host material for phosphorescent emitters, particularly for green and red PhOLEDs, owing to its high triplet energy level which allows for efficient energy transfer to the dopant molecules.[1][2]

These application notes provide detailed protocols for the fabrication of multilayer OLEDs utilizing TCTA, primarily through thermal evaporation, and present comparative performance data.

Data Presentation: Performance of TCTA-based OLEDs

The selection of a hole-transporting material is critical to the overall performance of an OLED.[3] The following table summarizes key performance metrics for green phosphorescent OLEDs (PhOLEDs) using TCTA as the hole-transporting layer, compared to other common HTLs. The data is representative and can vary based on the specific device architecture and fabrication conditions.[3]

Hole-Transporting Material (HTM)Device StructureMaximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)Maximum External Quantum Efficiency (EQE) (%)Maximum Luminance (cd/m²)Turn-on Voltage (V)
NPBITO/NPB/CBP:Ir(ppy)₃/ETL/LiF/Al~50-60~45-55~15-19>15,000~3.0-4.0
TAPCITO/TAPC/CBP:Ir(ppy)₃/ETL/LiF/Al~55-65~50-60~17-21>18,000~2.9-3.9
CBP (as HTL)ITO/CBP/CBP:Ir(ppy)₃/ETL/LiF/Al~40-50~35-45~12-18>12,000~3.5-4.5
TCTA ITO/TCTA/CBP:Ir(ppy)₃/ETL/LiF/Al ~60-70 ~55-65 ~18-22 >20,000 ~2.8-3.8

Data compiled from various studies for green PhOLEDs.[3]

Experimental Protocols

The following protocols outline the standard procedures for fabricating a multilayer phosphorescent OLED using TCTA as the hole-transporting layer via high-vacuum thermal evaporation.

Substrate Preparation

Proper cleaning of the Indium Tin Oxide (ITO)-coated glass substrate is crucial for efficient hole injection and to prevent device short-circuits.

Materials and Equipment:

  • ITO-coated glass substrates

  • Deionized water

  • Acetone (ACS grade)

  • Isopropyl alcohol (ACS grade)

  • Ultrasonic bath

  • Oven or hotplate

  • UV-Ozone cleaner

Procedure:

  • Place the ITO substrates in a substrate holder.

  • Sequentially clean the substrates in ultrasonic baths of deionized water, acetone, and isopropyl alcohol, for 15 minutes each.[3]

  • After sonication, thoroughly rinse the substrates with deionized water and dry them using a nitrogen gun.

  • Dry the cleaned substrates in an oven or on a hotplate.

  • Immediately before loading into the evaporation chamber, treat the substrates with UV-ozone for 10-15 minutes.[3] This removes organic residues and increases the work function of the ITO for improved hole injection.[4]

Organic and Cathode Layer Deposition

This procedure is performed in a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr) to prevent contamination.[3] All organic layers and the cathode are deposited sequentially without breaking the vacuum.[3]

Materials and Equipment:

  • High-vacuum thermal evaporation system with multiple sources

  • Quartz crystal microbalances for thickness monitoring

  • Cleaned ITO substrates

  • TCTA (for HTL)

  • Emissive layer materials (e.g., CBP host and Ir(ppy)₃ dopant)

  • Electron-transporting layer material (e.g., Alq₃)

  • Electron-injection layer material (e.g., LiF)

  • Cathode material (e.g., Al)

Deposition Procedure:

  • Load the cleaned ITO substrates into the evaporation chamber.

  • Pump the chamber down to a base pressure of < 10⁻⁶ Torr.

  • Hole-Transporting Layer (HTL): Deposit TCTA to a thickness of 30-60 nm at a rate of 1-2 Å/s.[3]

  • Emissive Layer (EML): Co-evaporate the host material (e.g., CBP) and the phosphorescent dopant (e.g., Ir(ppy)₃). A typical doping concentration is 6-10 wt%. The deposition rate of the host is typically ~2 Å/s, with the dopant rate adjusted to achieve the desired concentration. The total EML thickness is generally 20-40 nm.[3]

  • Electron-Transporting Layer (ETL): Deposit a suitable ETL material, such as Alq₃, to a thickness of 30-50 nm at a rate of 1-2 Å/s.[3]

  • Electron-Injection Layer (EIL): Deposit a thin layer of LiF to a thickness of 0.5-1 nm at a slow rate of 0.1-0.2 Å/s to facilitate electron injection.[3]

  • Cathode: Deposit an Aluminum (Al) layer to a thickness of 100-150 nm at a rate of 5-10 Å/s.[3]

Device Encapsulation

OLEDs are highly sensitive to atmospheric moisture and oxygen. Encapsulation is a critical step to ensure device longevity.[3]

Materials and Equipment:

  • Nitrogen-filled glovebox

  • Glass lid or cover slip

  • UV-curable epoxy resin

  • UV lamp

Procedure:

  • Transfer the fabricated devices into a nitrogen-filled glovebox immediately after deposition.

  • Apply a bead of UV-curable epoxy resin around the active area of the device.

  • Carefully place a glass lid over the epoxy, ensuring a hermetic seal.

  • Expose the device to a UV lamp to cure the epoxy resin.

Mandatory Visualization

OLED Fabrication and Characterization Workflow

G cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization sub_cleaning Substrate Cleaning (DI Water, Acetone, IPA) uv_ozone UV-Ozone Treatment sub_cleaning->uv_ozone deposition High-Vacuum Thermal Evaporation (Organic & Metal Layers) sub_cleaning->deposition encapsulation Encapsulation (Nitrogen Glovebox) deposition->encapsulation ivl Current-Voltage-Luminance (I-V-L) deposition->ivl el_spectrum Electroluminescence Spectrum ivl->el_spectrum eqe External Quantum Efficiency (EQE) el_spectrum->eqe lifetime Operational Lifetime eqe->lifetime

Caption: General workflow for OLED fabrication and characterization.

Multilayer OLED Device Architecture with TCTA

cluster_device Typical Multilayer OLED Structure cluster_process Charge Carrier Movement Anode Anode (ITO) HTL Hole-Transport Layer (TCTA) Anode->HTL EML Emissive Layer (e.g., CBP:Ir(ppy)₃) HTL->EML ETL Electron-Transport Layer (e.g., Alq₃) EML->ETL EIL Electron-Injection Layer (LiF) ETL->EIL Cathode Cathode (Al) EIL->Cathode Holes Holes (h⁺) Light Light Emission Holes->Light Electrons Electrons (e⁻) Electrons->Light

Caption: Simplified diagram of a multilayer OLED structure using TCTA.

References

Application Notes and Protocols for the Characterization of TCTA Thin Film Morphology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) is a crucial organic semiconductor material widely utilized in the fabrication of high-performance organic light-emitting diodes (OLEDs), perovskite solar cells, and other optoelectronic devices. The performance of these devices is intrinsically linked to the morphology of the TCTA thin film, which includes characteristics such as surface roughness, grain size, crystallinity, and molecular orientation. A comprehensive understanding and control of the thin film morphology are therefore paramount for optimizing device efficiency, stability, and reproducibility.

This document provides detailed application notes and experimental protocols for the key techniques used to characterize the morphology of TCTA thin films. These techniques include Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and UV-Vis Spectroscopy.

Section 1: Atomic Force Microscopy (AFM)

Application Note

Atomic Force Microscopy (AFM) is a premier technique for characterizing the surface of thin films at the nanoscale.[1] It provides three-dimensional topographical images, allowing for the quantitative analysis of surface roughness, grain size, and the identification of surface defects such as pinholes or cracks.[2][3] For organic thin films like TCTA, which can be sensitive to damage, tapping mode (or non-contact mode) is the preferred imaging method as it minimizes lateral forces on the sample surface.[1][2] AFM is indispensable for correlating deposition parameters with the resulting surface morphology and for understanding how surface features impact device performance.[4]

Quantitative Data Presentation

Table 1: Typical Surface Morphology Parameters for TCTA Thin Films Determined by AFM

ParameterTypical Value RangeDeposition TechniqueNotes
RMS Roughness (Rq) 0.5 - 5.0 nmThermal EvaporationLower roughness is generally desirable for uniform charge injection in OLEDs.[5][6]
Average Roughness (Ra) 0.4 - 4.0 nmSpin CoatingCan be influenced by solution concentration and spin speed.
Grain/Feature Size 20 - 200 nmThermal EvaporationVaries significantly with substrate temperature and deposition rate.
Peak-to-Valley Height (Rt) 5 - 50 nmThermal EvaporationIndicates the extremity of surface features.[4]

Note: These values are representative and can vary significantly based on specific deposition conditions (e.g., substrate temperature, deposition rate, pressure) and post-deposition treatments.

Experimental Protocol: AFM Analysis of TCTA Thin Film
  • Sample Preparation:

    • Deposit the TCTA thin film on a clean, flat substrate (e.g., silicon wafer, ITO-coated glass).

    • Ensure the sample is free from dust and contaminants by gently blowing with dry nitrogen gas.

    • Mount the sample securely on the AFM sample stage using double-sided tape or a magnetic holder.

  • Instrument Setup (Tapping Mode):

    • Install a suitable AFM cantilever (e.g., silicon tip with a resonant frequency of ~300 kHz).

    • Perform a laser and photodetector alignment to maximize the sum signal.

    • Tune the cantilever to determine its resonance frequency.

  • Imaging Parameters:

    • Scan Size: Start with a larger scan size (e.g., 5 µm x 5 µm) to get an overview of the surface and then zoom into a smaller area (e.g., 1 µm x 1 µm) for high-resolution imaging.[7]

    • Scan Rate: Begin with a moderate scan rate (e.g., 1 Hz) and adjust as needed to optimize image quality.

    • Setpoint: Engage the tip onto the surface and adjust the setpoint to obtain a stable, high-quality image with minimal tip-sample interaction force. The setpoint is typically 80-90% of the free-air amplitude.

    • Gains (Integral and Proportional): Optimize the feedback gains to accurately track the surface topography without introducing oscillations or noise.

  • Data Acquisition and Analysis:

    • Acquire topography (height) and phase images simultaneously. Phase images can provide information on variations in material properties.

    • Use the AFM software to level the images and remove any imaging artifacts.

    • Perform quantitative analysis to determine parameters such as RMS roughness (Rq), average roughness (Ra), and grain size distribution.[4]

Section 2: Scanning Electron Microscopy (SEM)

Application Note

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of thin films with high magnification. It is particularly useful for examining grain structure, surface coverage, and identifying larger-scale defects.[8] For thin film characterization, SEM can also be used in a cross-sectional configuration to directly measure the film thickness and examine the interface between the film and the substrate.[9][10] When combined with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis of the film.

Quantitative Data Presentation

Table 2: Morphological and Structural Data from SEM Analysis of TCTA Thin Films

ParameterTypical Value RangeMethodNotes
Grain Size 20 - 500 nmPlan-view SEMLarger grain sizes can sometimes lead to better charge transport.[8][11]
Film Thickness 10 - 300 nmCross-sectional SEMCritical parameter for device optimization.[9]
Elemental Composition >99% C, NSEM-EDSConfirms the chemical identity of the TCTA film.
Experimental Protocol: SEM Analysis of TCTA Thin Film
  • Sample Preparation (Cross-Sectional View):

    • To obtain a clean cross-section, the "cleaving" or "fracture" method is often used for rigid substrates.[9][12]

    • Gently score the backside of the substrate (away from the film) with a diamond scribe.[12]

    • Carefully break the substrate along the scored line to expose a fresh cross-section of the film and substrate.

    • For flexible substrates or to avoid fracture artifacts, a Focused Ion Beam (FIB) can be used to mill a precise cross-section.[10]

  • Sample Mounting and Coating:

    • Mount the sample on an SEM stub using conductive carbon tape. For cross-sectional imaging, mount the sample vertically or at a high tilt angle (e.g., 45-90 degrees) to view the edge.[9]

    • Since TCTA is a non-conductive organic material, a thin conductive coating (e.g., 5-10 nm of gold, platinum, or carbon) must be sputtered onto the sample to prevent charging under the electron beam.

  • Imaging Parameters:

    • Accelerating Voltage: Use a low accelerating voltage (e.g., 2–5 kV) to minimize beam damage to the organic film and reduce charging effects.[12]

    • Working Distance: Optimize the working distance to achieve a balance between resolution and depth of field.

    • Magnification: Start at low magnification to locate the area of interest and then increase to the desired level for detailed imaging of grains or the film cross-section.

    • Detector: Use a secondary electron (SE) detector for topographical information and a backscattered electron (BSE) detector for compositional contrast.

  • Data Analysis:

    • Use the SEM software's measurement tools to determine the film thickness from the cross-sectional images.

    • Use image analysis software (like ImageJ) to measure and analyze the distribution of grain sizes from the plan-view images.[8]

Section 3: X-ray Diffraction (XRD)

Application Note

X-ray Diffraction (XRD) is the primary technique for investigating the crystalline properties of materials. For TCTA thin films, XRD can determine if the film is amorphous or crystalline, identify the crystal phase, and provide information on the degree of crystallinity and crystallite size.[13] Due to the small thickness of the film, Grazing Incidence X-ray Diffraction (GIXRD) is often employed.[14][15] In GIXRD, the X-ray beam strikes the sample at a very shallow angle (typically <1°), which increases the path length of the X-rays within the film and minimizes signal from the substrate, thus enhancing the diffraction signal from the film itself.[16][17] The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[18][19]

Quantitative Data Presentation

Table 3: Crystallographic Data from XRD Analysis of TCTA Thin Films

ParameterTypical ValueMethodNotes
Crystallinity Amorphous to semi-crystallineGIXRDAs-deposited films are often amorphous; crystallinity can be induced by thermal annealing.
Prominent 2θ Peaks Varies with crystal phaseGIXRDPeak positions are fingerprints of the crystal structure.
Crystallite Size 10 - 50 nmGIXRD (Scherrer analysis)Smaller crystallite size leads to broader diffraction peaks.[19][20]
Experimental Protocol: GIXRD Analysis of TCTA Thin Film
  • Sample Preparation:

    • Use a TCTA film deposited on a flat, low-background substrate (e.g., a single-crystal silicon wafer).

    • Mount the sample on the diffractometer stage, ensuring it is flat and at the correct height (z-axis alignment).

  • Instrument Setup:

    • Configure the diffractometer for GIXRD measurements. This typically involves using parallel beam optics.

    • Perform instrument alignment as per the manufacturer's instructions.

  • Measurement Parameters:

    • Incident Angle (ω or α): Set a fixed, small grazing incidence angle. A typical starting value is 0.5°. This angle may need to be optimized to maximize the signal from the film while minimizing the substrate contribution.[16]

    • Scan Range (2θ): Select a 2θ range that covers the expected diffraction peaks for TCTA (e.g., 5° to 40°).

    • Step Size and Dwell Time: Use a small step size (e.g., 0.02°) and a sufficiently long dwell time per step to ensure good signal-to-noise ratio, as the diffracted intensity from thin films is often weak.

  • Data Analysis:

    • Identify the diffraction peaks corresponding to the TCTA film.

    • If the crystal structure is known, index the peaks to specific crystallographic planes.

    • To estimate the average crystallite size (D), select a well-defined diffraction peak and apply the Scherrer equation:

      • D = (K * λ) / (β * cos(θ))

      • Where K is the shape factor (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the peak in radians, and θ is the Bragg angle.[18][21]

    • Note that instrumental broadening should be accounted for to obtain a more accurate crystallite size.

Section 4: UV-Vis Spectroscopy

Application Note

UV-Vis Spectroscopy measures the absorption and transmission of light through a material as a function of wavelength.[22] For TCTA thin films, it provides valuable information about the electronic structure and optical properties.[23] The technique can be used to determine the optical bandgap of the material. Morphological characteristics, such as molecular aggregation, can lead to changes in the absorption spectrum (e.g., peak shifts or broadening).[24] UV-Vis spectroscopy is a rapid, non-destructive technique that can also be used to qualitatively assess the uniformity and thickness of the film, as the absorbance is proportional to the film thickness according to the Beer-Lambert law.[23][24]

Experimental Protocol: UV-Vis Spectroscopy of TCTA Thin Film
  • Sample Preparation:

    • Deposit the TCTA thin film on a transparent substrate, such as quartz or glass, that does not absorb in the wavelength range of interest.[25]

    • The substrate should be clean and free of defects.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stable output.

  • Data Acquisition:

    • Baseline Correction: First, perform a baseline correction using a clean, bare substrate in both the sample and reference beams. This subtracts the absorbance/reflectance signature of the substrate.

    • Reference and Dark Spectra: Record a reference spectrum (with the light path open but no sample) and a dark spectrum (with the light path blocked). These are used to normalize the final absorption/transmission data.[24]

    • Sample Measurement: Place the TCTA-coated substrate in the sample beam path.

    • Scan Parameters: Set the desired wavelength range (e.g., 250-800 nm for TCTA). Select an appropriate scan speed and slit width.

    • Acquire Spectrum: Record the absorbance or transmittance spectrum of the thin film.

  • Data Analysis:

    • The absorption spectrum will show characteristic peaks for TCTA. Analyze the position and shape of these peaks.

    • To estimate the optical bandgap (Eg), a Tauc plot can be constructed. This involves plotting (αhν)^n versus photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition (n=2 for a direct bandgap semiconductor). The bandgap is determined by extrapolating the linear portion of the plot to the energy axis.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_char Morphological Characterization cluster_analysis Data Analysis & Correlation Substrate Substrate Cleaning Deposition TCTA Thin Film Deposition (e.g., Thermal Evaporation) Substrate->Deposition AFM AFM (Roughness, Topography) Deposition->AFM SEM SEM (Grain Size, Thickness) Deposition->SEM XRD GIXRD (Crystallinity) Deposition->XRD UVVis UV-Vis (Optical Properties) Deposition->UVVis Analysis Quantitative Analysis AFM->Analysis SEM->Analysis XRD->Analysis UVVis->Analysis Correlation Structure-Property Correlation Analysis->Correlation Device Device Performance Optimization Correlation->Device

G cluster_params Deposition Parameters cluster_props Resulting Film Properties Temp Substrate Temperature Roughness Surface Roughness Temp->Roughness GrainSize Grain Size Temp->GrainSize Crystallinity Crystallinity Temp->Crystallinity Rate Deposition Rate Rate->Roughness Rate->GrainSize Pressure Chamber Pressure Pressure->GrainSize Pressure->Crystallinity Substrate Substrate Type Substrate->Roughness Substrate->Crystallinity Optical Optical Properties Substrate->Optical

References

Application of TCTA in Blue Fluorescent OLEDs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) is a versatile organic semiconductor material widely employed in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). Its unique electronic properties make it particularly suitable for use in blue fluorescent OLEDs, where it can function as a hole transport layer (HTL), an exciton blocking layer (EBL), and a host material for the emissive layer (EML). This document provides detailed application notes, experimental protocols, and performance data for the use of TCTA in blue fluorescent OLEDs.

Roles of TCTA in Blue Fluorescent OLEDs

TCTA's efficacy in blue fluorescent OLEDs stems from its specific material properties:

  • As a Hole Transport Layer (HTL): TCTA possesses excellent hole mobility, facilitating the efficient transport of positive charge carriers from the anode to the emissive layer. This leads to a more balanced charge injection and recombination process, which is crucial for high device efficiency.

  • As an Exciton Blocking Layer (EBL): With a relatively high Lowest Unoccupied Molecular Orbital (LUMO) energy level (approximately 2.4 eV), TCTA effectively blocks electrons from passing through the emissive layer to the HTL.[1] This confinement of electrons within the EML enhances the probability of radiative recombination, thereby improving the external quantum efficiency (EQE).[1]

  • As a Host Material: TCTA has a wide bandgap (around 3.4 eV), making it a suitable host material for various blue fluorescent emitters.[1] Its high triplet energy level also helps to confine triplet excitons within the emissive layer, which is beneficial for improving the efficiency of fluorescent devices through mechanisms like triplet-triplet annihilation.

Performance of TCTA-based Blue Fluorescent OLEDs

The performance of blue fluorescent OLEDs incorporating TCTA is highly dependent on the specific device architecture, the choice of the blue emitter, and the other functional layers. The following tables summarize the performance of various TCTA-based blue fluorescent OLEDs reported in the literature.

Table 1: Performance of Blue Fluorescent OLEDs with TCTA as a Host Material

Emitting Layer (Host:Dopant)Device StructureMax. EQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)CIE (x, y)Reference
TCTA:FIrpicITO/TAPC/TCTA:FIrpic/DPEPO/TmPyPB:Liq/Al----[2]
TCTA:BD-06ITO/HI/HT1/HT2/TCTA:BD-06/EEL/ET/LiF/Al11.89.2-(-, 0.09)[3]
TCTA:BN1Not Specified8.64.9-(-, 0.11)[3]

Table 2: Performance of Blue Fluorescent OLEDs with TCTA in other Functional Layers

Role of TCTADevice StructureMax. EQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)CIE (x, y)Reference
Electron Blocking LayerITO/TAPC/TCTA/CBP:FIrpic/DPEPO/TmPyPB:Liq/Al----[2]
Hole Transport LayerITO/TCTA/NPB/Alq3/LiF/Al-2.5--

Experimental Protocols

Substrate Cleaning

A thorough cleaning of the Indium Tin Oxide (ITO) coated glass substrates is critical for the fabrication of high-performance OLEDs. The following is a standard procedure:

  • Initial Cleaning: Gently rub the ITO surface with a lint-free wipe soaked in a detergent solution (e.g., Hellmanex III).

  • Ultrasonication: Place the substrates in a substrate holder and sonicate sequentially in the following solutions for 15 minutes each:

    • Detergent solution (e.g., 5% Decon 90) in deionized (DI) water at 50-60°C.[4]

    • DI water.

    • Acetone.

    • Isopropyl alcohol (IPA).[4]

  • Rinsing: After each sonication step, thoroughly rinse the substrates with flowing DI water.[4]

  • Drying: Dry the substrates using a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 15 minutes to remove any remaining organic residues and to increase the work function of the ITO surface.[4]

Device Fabrication by Vacuum Thermal Evaporation

The following protocol describes the fabrication of a typical multi-layer blue fluorescent OLED using TCTA in a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

  • Substrate Loading: Mount the cleaned ITO substrates onto a substrate holder and load them into the evaporation chamber.

  • Layer Deposition: Sequentially deposit the organic layers and the metal cathode without breaking the vacuum. The deposition rates and thicknesses should be carefully controlled using quartz crystal microbalances.

    • Hole Injection Layer (HIL): Deposit a suitable HIL material, such as MoO₃ or HAT-CN, to a thickness of 5-10 nm at a deposition rate of 0.1-0.2 Å/s.

    • Hole Transport Layer (HTL): Deposit TCTA to a thickness of 30-50 nm at a deposition rate of 1-2 Å/s.

    • Emissive Layer (EML): Co-deposit the host material (e.g., TCTA or another suitable host) and the blue fluorescent dopant. The doping concentration is typically between 1-10 wt%. The total thickness of the EML is usually 20-30 nm, with a host deposition rate of 1-2 Å/s and the dopant rate adjusted to achieve the desired concentration.

    • Electron Transport Layer (ETL): Deposit an ETL material, such as TPBi or Bphen, to a thickness of 30-50 nm at a deposition rate of 1-2 Å/s.

    • Electron Injection Layer (EIL): Deposit a thin layer (0.5-1 nm) of an electron-injecting material like LiF or Liq at a low deposition rate (e.g., 0.1 Å/s).

    • Cathode: Deposit the metal cathode, typically aluminum (Al), to a thickness of 100-150 nm at a deposition rate of 2-5 Å/s.

  • Encapsulation: After deposition, the devices should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.

Device Characterization

The performance of the fabricated OLEDs should be characterized to determine their key operational parameters.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Use a source measure unit (SMU) to apply a voltage sweep to the device and measure the resulting current.

    • Simultaneously, use a calibrated photodetector or a spectroradiometer to measure the luminance (in cd/m²) of the device.

    • The current density (J) is calculated by dividing the current by the active area of the pixel.

  • Electroluminescence (EL) Spectrum and CIE Coordinates:

    • Measure the EL spectrum of the device at a constant current density using a spectroradiometer.

    • From the spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y).

  • Efficiency Calculations:

    • Current Efficiency (η_c): Calculated as the luminance (L) divided by the current density (J), expressed in cd/A.

    • Power Efficiency (η_p): Calculated as π times the luminance divided by the product of the current density and the voltage (π * L / (J * V)), expressed in lm/W.

    • External Quantum Efficiency (EQE): This requires a more complex measurement setup, often involving an integrating sphere, to capture all the emitted light. It is defined as the number of photons emitted per second divided by the number of electrons injected per second.

Visualizations

Device Architecture and Energy Level Diagram

The following diagrams illustrate a typical device structure and the corresponding energy level diagram for a blue fluorescent OLED utilizing TCTA.

OLED_Structure cluster_device Typical Blue Fluorescent OLED Structure Anode Anode (ITO) HIL HIL HTL HTL (TCTA) EML EML (Host:Blue Dopant) ETL ETL EIL EIL Cathode Cathode (Al)

A typical multilayer structure of a blue fluorescent OLED.

Energy_Level_Diagram cluster_energy Energy Level Diagram (eV) Anode Anode (ITO) HIL HIL HTL HTL (TCTA) EML EML ETL ETL Cathode Cathode (Al) Anode_level -4.7 HIL_HOMO HOMO -5.4 HTL_HOMO HOMO -5.7 EML_HOMO HOMO ETL_HOMO HOMO Cathode_level -4.2 HIL_LUMO LUMO HTL_LUMO LUMO -2.4 EML_LUMO LUMO ETL_LUMO LUMO -2.8

Energy level diagram showing the role of TCTA.
Experimental Workflow

The following diagram outlines the general workflow for the fabrication and characterization of TCTA-based blue fluorescent OLEDs.

Workflow cluster_workflow OLED Fabrication and Characterization Workflow Start Start Substrate_Cleaning Substrate Cleaning (Detergent, DI Water, Solvents, UV-Ozone) Start->Substrate_Cleaning Device_Fabrication Device Fabrication (Vacuum Thermal Evaporation) Substrate_Cleaning->Device_Fabrication Encapsulation Encapsulation (Inert Atmosphere) Device_Fabrication->Encapsulation Characterization Device Characterization (J-V-L, EL Spectrum, Efficiency) Encapsulation->Characterization Data_Analysis Data Analysis and Reporting Characterization->Data_Analysis End End Data_Analysis->End

General workflow for OLED fabrication and testing.

References

Troubleshooting & Optimization

Technical Support Center: 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine (TCzT) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine (TCzT).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TCzT) and what are its general properties?

This compound, also known as TCzT, is an organic compound with the chemical formula C₃₉H₂₄N₆.[1][] It is a white to off-white solid powder.[3] TCzT is known for its excellent thermal stability, with a high decomposition temperature of 370 °C.[4] It is often used in the field of organic electronics, particularly as a host material in organic light-emitting diodes (OLEDs) due to its charge-transfer characteristics.[4]

Q2: In which common organic solvents is TCzT soluble?

Based on available literature, TCzT has been successfully dissolved in the following solvents for analytical purposes:

  • Toluene : Used for photoluminescence (PL) spectroscopy.[4]

  • Chloroform (CDCl₃) : Used for Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Due to its large, rigid, and aromatic structure, TCzT is expected to have better solubility in non-polar or moderately polar aprotic solvents. Other potential solvents could include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Dioxane

  • N,N-Dimethylformamide (DMF) - use with caution, may require heating

  • Dimethyl sulfoxide (DMSO) - use with caution, may require heating

Q3: What are the general challenges in dissolving TCzT?

The primary challenge in dissolving TCzT is its poor solubility in many common solvents. This is attributed to its large molecular size and strong intermolecular π-π stacking interactions between the carbazole units. Researchers may encounter the following issues:

  • Difficulty in achieving desired concentrations.

  • Slow dissolution rates.

  • Precipitation of the compound upon standing or with a change in temperature.

Troubleshooting Guides

Issue 1: TCzT is not dissolving in the chosen solvent.

Possible Causes:

  • Inappropriate solvent selection: The polarity of the solvent may not be suitable for dissolving the non-polar TCzT molecule.

  • Insufficient solvent volume: The concentration of TCzT may have exceeded its solubility limit in the chosen solvent.

  • Low temperature: Solubility of most organic solids decreases at lower temperatures.

  • Poor solvent quality: Presence of impurities or water in the solvent can reduce solubility.

Troubleshooting Workflow:

start TCzT not dissolving solvent_check Is the solvent appropriate? (e.g., Toluene, Chloroform) start->solvent_check increase_volume Increase solvent volume solvent_check->increase_volume Yes change_solvent Try a different solvent solvent_check->change_solvent No heat_solution Gently heat the solution (e.g., to 40-60 °C) increase_volume->heat_solution sonicate Use sonication heat_solution->sonicate filter Filter any remaining solid sonicate->filter fail Dissolution still problematic sonicate->fail If precipitation occurs on cooling success TCzT dissolved filter->success check_purity Check solvent purity change_solvent->check_purity check_purity->increase_volume

Caption: Troubleshooting workflow for TCzT dissolution failure.

Issue 2: TCzT precipitates out of solution after initial dissolution.

Possible Causes:

  • Supersaturated solution: The initial dissolution may have been achieved through heating, creating a supersaturated solution that is unstable at room temperature.

  • Change in temperature: A decrease in temperature can significantly lower the solubility.

  • Solvent evaporation: Evaporation of the solvent increases the concentration of TCzT, leading to precipitation.

  • Introduction of an anti-solvent: Accidental addition of a solvent in which TCzT is insoluble.

Troubleshooting Steps:

  • Re-dissolve with heating: Gently warm the solution to re-dissolve the precipitate.

  • Maintain temperature: If the experiment allows, maintain the solution at a slightly elevated temperature.

  • Use a co-solvent system: Adding a small amount of a better solvent (e.g., a few drops of DMF or DMSO to a toluene solution) might help stabilize the solution.

  • Prepare fresh solutions: It is recommended to use TCzT solutions shortly after preparation to minimize the risk of precipitation.

  • Seal containers properly: Ensure that the solution container is well-sealed to prevent solvent evaporation.

Experimental Protocols for Solubility Enhancement

While specific quantitative data for TCzT solubility is scarce, the following general techniques can be employed to improve its dissolution.

Co-solvency

The use of a mixture of solvents can enhance the solubility of a compound more than a single solvent.

Protocol:

  • Dissolve a small amount of TCzT in a good solvent (e.g., chloroform or toluene) to create a concentrated stock solution.

  • In a separate vial, prepare the desired final solvent system.

  • Slowly add the concentrated TCzT stock solution to the final solvent system while stirring vigorously.

  • Observe for any signs of precipitation. If the solution remains clear, the co-solvent system is suitable.

Sonication

Ultrasonic baths can provide the energy needed to break the intermolecular forces in the solid TCzT, aiding in its dissolution.

Protocol:

  • Add the weighed TCzT and the desired solvent to a vial.

  • Place the vial in an ultrasonic bath.

  • Sonicate the mixture in intervals of 5-10 minutes.

  • Visually inspect the solution for undissolved particles between intervals.

  • Be mindful that sonication can heat the sample, which might temporarily increase solubility. Check for stability upon cooling to room temperature.

Heating

Increasing the temperature of the solvent can increase the solubility of TCzT.

Protocol:

  • Place the solvent in a flask equipped with a stir bar and a condenser.

  • Gently heat the solvent to a temperature below its boiling point (e.g., 40-60 °C for toluene).

  • Slowly add the TCzT powder to the warm, stirring solvent.

  • Continue to stir and maintain the temperature until the TCzT is fully dissolved.

  • Allow the solution to slowly cool to room temperature to check for precipitation. A stable solution will remain clear.

Logical Relationship for Solubility Enhancement:

cluster_0 Initial State cluster_1 Enhancement Techniques cluster_2 Outcome Poorly Soluble TCzT Poorly Soluble TCzT Co-solvency Co-solvency Poorly Soluble TCzT->Co-solvency Heating Heating Poorly Soluble TCzT->Heating Sonication Sonication Poorly Soluble TCzT->Sonication Improved Solubility Improved Solubility Co-solvency->Improved Solubility Heating->Improved Solubility Sonication->Improved Solubility

Caption: Methods to improve the solubility of TCzT.

Quantitative Data

PropertyValueReference
Chemical Formula C₃₉H₂₄N₆[1][]
Molecular Weight 576.66 g/mol [1]
Appearance White to off-white solid[3]
Decomposition Temp. 370 °C[4]
Known Solvents Toluene, Chloroform (qualitative)[4]

Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions should be optimized for specific research needs. Always handle chemicals with appropriate safety precautions.

References

Technical Support Center: Optimizing TCTA Layer Thickness for Device Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) in the fabrication of organic electronic devices.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of TCTA in organic electronic devices?

A1: TCTA, or Tris(4-carbazoyl-9-ylphenyl)amine, is a versatile organic semiconductor material.[1] Due to its electron-rich nature, it is widely used as a hole-transport layer (HTL) and hole-injection layer (HIL) in devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[1][2] Its high LUMO energy level (2.4 eV) also makes it an effective electron-blocking and exciton-blocking layer (EBL), confining electrons to the emissive layer to improve device efficiency.[1][2] Furthermore, its large bandgap makes it a suitable host material for phosphorescent emitters in PhOLEDs.[1][2]

Q2: Why is the thickness of the TCTA layer a critical parameter for device performance?

A2: The thickness of the TCTA layer is a crucial factor that significantly influences device efficiency, turn-on voltage, and operational stability.[3][4] The primary reason is its role in maintaining the charge balance within the device. An optimized TCTA thickness ensures efficient injection and transport of holes to the emissive layer, matching the flow of electrons from the cathode.[2][5] This balance is fundamental for maximizing the probability of electron-hole recombination, which generates light.[2]

Q3: What are the general consequences of a TCTA layer that is too thin or too thick?

A3: Both excessively thin and thick TCTA layers can negatively impact device performance.

  • Too Thin: A very thin layer may lead to incomplete film formation, creating pinholes or rough surfaces that can cause short circuits or leakage currents.[4][6] It can also result in exciton quenching, where the excited states in the emissive layer are deactivated non-radiatively near the anode, reducing efficiency.[4]

  • Too Thick: An overly thick layer can increase the series resistance of the device, leading to a higher driving voltage to achieve the same current density.[7] This increased resistance can also cause significant voltage drops across the HTL, reducing the power efficiency of the device.

Troubleshooting Guide

Issue 1: Low External Quantum Efficiency (EQE) or Current Efficiency.

  • Symptoms: The device exhibits lower-than-expected brightness for a given current density.

  • Possible Causes & Solutions:

    • Poor Charge Balance: The TCTA layer may be too thick or too thin, disrupting the balance of holes and electrons reaching the emissive layer. The mobility of electrons in the electron transport layer (ETL) and holes in the HTL must be considered to achieve optimal thicknesses.[8]

      • Solution: Fabricate a series of devices with systematically varied TCTA layer thickness (e.g., in 5 or 10 nm increments) to find the optimal point for charge balance and efficiency.[7]

    • Exciton Quenching: If the TCTA layer is too thin, excitons may be quenched at the interface with the anode.[4]

      • Solution: Gradually increase the TCTA layer thickness to move the recombination zone away from the anode.

    • Poor Film Quality: Contamination or surface roughness can introduce non-radiative recombination centers.[6][9]

      • Solution: Ensure the substrate is thoroughly cleaned before deposition and optimize deposition parameters (rate, vacuum pressure) to achieve a smooth, uniform film.[6]

Issue 2: High Turn-On Voltage or Operating Voltage.

  • Symptoms: The device requires a significantly higher voltage to emit light or to reach a specific brightness level.

  • Possible Causes & Solutions:

    • Excessive Layer Thickness: A thick TCTA layer increases the device's overall series resistance.[7]

      • Solution: Reduce the thickness of the TCTA layer. However, be mindful that reducing it too much can introduce other issues like leakage current or reduced efficiency.[7]

    • Energy Barrier: A significant energy barrier between the anode and the TCTA layer can impede hole injection.

      • Solution: While TCTA itself can act as a hole-injection layer, consider inserting an additional HIL with an intermediate energy level to facilitate more efficient hole injection.[2]

    • Interface Contamination: Contaminants at the anode/TCTA interface can create a barrier to charge injection.[6]

      • Solution: Ensure all materials are of high purity (>99.5%) and that deposition occurs in a high-vacuum environment to prevent interface contamination.[2][6]

Issue 3: Poor Film Quality (Pinholes, Cracks, or High Surface Roughness).

  • Symptoms: Visual inspection of the film shows defects, or electrical testing reveals high leakage currents or device shorting. Atomic Force Microscopy (AFM) analysis confirms high surface roughness.[9]

  • Possible Causes & Solutions:

    • Substrate Contamination: The most common cause of film adhesion and quality problems is a contaminated substrate surface.[6][10]

      • Solution: Implement a rigorous, multi-step substrate cleaning protocol (e.g., sonication in detergents, solvents, and UV-ozone treatment).

    • Inconsistent Deposition Rate: Fluctuations in the deposition rate can lead to uneven film thickness and increased roughness.[6]

      • Solution: Use a quartz crystal monitor to carefully control and maintain a stable, slow deposition rate (e.g., 0.1-0.2 nm/s).

    • Inadequate Vacuum: Deposition at a poor vacuum level can lead to the incorporation of impurities into the film, causing defects.[6][11]

      • Solution: Ensure the vacuum chamber reaches a high vacuum (e.g., 10⁻⁶ to 10⁻⁷ Torr) before starting the deposition process.[12]

Issue 4: Device Instability and Rapid Degradation.

  • Symptoms: The device brightness decreases rapidly during operation, or non-emissive dark spots appear and grow.[13]

  • Possible Causes & Solutions:

    • Moisture and Oxygen Contamination: Organic materials, including TCTA, are often sensitive to moisture and oxygen, which can lead to the degradation of the material and quenching of luminescence.[13]

      • Solution: Handle materials and fabricate devices in an inert atmosphere (e.g., a glove box).[1] After fabrication, encapsulate the device to protect it from the ambient environment.[13]

    • Thermal Stress: Overheating during deposition or operation can cause material degradation or delamination.[6]

      • Solution: Control the deposition rate to avoid excessive heating of the substrate. Ensure the device is operated within its specified current and temperature limits.

Quantitative Data on TCTA Layer Thickness

The optimal thickness of the TCTA layer is highly dependent on the specific device architecture, including the materials used for the emissive and electron-transporting layers. The following table summarizes TCTA thickness values from various reported high-performance OLEDs.

Device TypeEmissive Layer (EML)TCTA RoleTCTA Thickness (nm)Key Performance Metric
Green Phosphorescent OLED[14]MR-TADF EmitterHTL10High External Quantum Efficiency (EQE)
Blue Hyperfluorescence OLED[15]MR-TADF EmitterHTL5EQE of up to 38.8%
Multilayer OLED with NPB[16]Alq3HTL5 (in a 5nm/5nm NPB/TCTA stack)Lower threshold voltage (8V) and higher current efficiency (2.5 cd/A)
OLED with varied α-NPD HTL (similar to TCTA)[7]Alq3HTL30Optimal current efficiency (10x higher than with a 5 nm layer)

Experimental Protocols

Protocol 1: Thermal Evaporation of a TCTA Layer

This protocol describes the deposition of a TCTA thin film using a thermal evaporation system.

  • Preparation:

    • Ensure the vacuum chamber, substrate holder, and evaporation boat (e.g., tungsten or molybdenum) are thoroughly cleaned to remove any contaminants.[12]

    • Load high-purity (>99.5%) TCTA powder into the evaporation boat.[2]

    • Mount the pre-cleaned substrates (e.g., ITO-coated glass) onto the substrate holder.[12]

  • Vacuum Pumping:

    • Close the chamber and pump it down to a base pressure of 10⁻⁶ to 10⁻⁷ Torr using a combination of rotary and turbo-molecular or diffusion pumps.[12][17] A high vacuum is essential to minimize contamination in the deposited film.[6]

  • Deposition:

    • Slowly increase the current to the evaporation boat to heat the TCTA material until it starts to sublimate.

    • Monitor the deposition rate and film thickness in real-time using a calibrated quartz crystal monitor (QCM).

    • Maintain a slow and stable deposition rate, typically between 0.1 and 0.2 nm/s, to ensure a uniform and high-quality film.

    • Once the desired thickness is reached, ramp down the current and turn off the power supply.

  • Cooling and Venting:

    • Allow the system and substrates to cool down before venting the chamber with an inert gas like nitrogen.

    • Remove the coated substrates and store them in an inert environment (e.g., a glove box) to prevent degradation from air and moisture.[1]

Protocol 2: Key Device Characterization Techniques
  • Surface Morphology Analysis (AFM):

    • Use an Atomic Force Microscope (AFM) in tapping mode to analyze the surface of the TCTA film.

    • Scan a representative area (e.g., 1x1 µm or 5x5 µm) to obtain a topographical image.

    • Calculate the root-mean-square (RMS) roughness from the AFM data to quantify the film's smoothness. A lower RMS value generally indicates a higher quality film.[18]

  • Electrical and Luminance Characterization (I-V-L):

    • Place the fabricated device in a probe station connected to a source measure unit (SMU) and a photodetector or spectrometer.

    • Apply a forward voltage bias to the device, sweeping it from 0 V to a specified maximum voltage (e.g., 10-15 V) in defined steps.

    • At each voltage step, simultaneously record the current flowing through the device (I) and the light output (Luminance, L).

    • Plot the resulting data as Current Density vs. Voltage (J-V) and Luminance vs. Voltage (L-V) curves to evaluate the device's turn-on voltage and overall performance.[19]

  • Efficiency Measurement (EQE):

    • Using the J-V-L data and the electroluminescence (EL) spectrum of the device, calculate the current efficiency (in cd/A) and the External Quantum Efficiency (EQE).

    • EQE represents the ratio of the number of photons emitted from the device to the number of electrons injected. It is a critical metric for comparing the performance of different device architectures.[20]

Diagrams and Workflows

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization cluster_analysis Analysis & Optimization sub_clean Substrate Cleaning deposition Thermal Evaporation (Vary Thickness: T1, T2, T3...) sub_clean->deposition mat_prep Material Preparation (High Purity TCTA) mat_prep->deposition afm AFM (Morphology) deposition->afm ivl J-V-L Measurement deposition->ivl analysis Analyze Data (Efficiency, V_on, Roughness) afm->analysis eqe EQE Calculation ivl->eqe eqe->analysis decision Optimal Thickness? analysis->decision decision->deposition No, Iterate finish Finish decision->finish Yes

Caption: Experimental workflow for optimizing TCTA layer thickness.

charge_balance cluster_thin TCTA Layer Too Thin cluster_optimal Optimal TCTA Layer cluster_thick TCTA Layer Too Thick thin_tcta Thin TCTA hole_inj_high Excess Hole Injection thin_tcta->hole_inj_high exciton_quench Exciton Quenching at Anode thin_tcta->exciton_quench charge_imbalance1 Charge Imbalance hole_inj_high->charge_imbalance1 low_eff1 Low Efficiency charge_imbalance1->low_eff1 exciton_quench->low_eff1 opt_tcta Optimal TCTA balanced_transport Balanced Hole/Electron Transport opt_tcta->balanced_transport charge_balance Charge Balance balanced_transport->charge_balance max_recomb Maximized Recombination in EML charge_balance->max_recomb high_eff High Efficiency max_recomb->high_eff thick_tcta Thick TCTA hole_transport_low Poor Hole Transport thick_tcta->hole_transport_low high_resistance Increased Resistance thick_tcta->high_resistance charge_imbalance2 Charge Imbalance hole_transport_low->charge_imbalance2 high_voltage High Operating Voltage high_resistance->high_voltage low_eff2 Low Power Efficiency charge_imbalance2->low_eff2 high_voltage->low_eff2

Caption: Impact of TCTA thickness on charge balance and device efficiency.

troubleshooting_workflow start Film Defect Observed (e.g., Peeling, Pinholes) q1 Substrate Cleaning Protocol Followed? start->q1 a1_no Action: Implement Rigorous Multi-Step Cleaning q1->a1_no No q2 Deposition Rate Stable & Slow (<0.5 nm/s)? q1->q2 Yes end Re-evaluate Film Quality a1_no->end a1_yes Yes a2_no Action: Calibrate QCM and Stabilize Rate q2->a2_no No q3 Base Pressure Adequate (<5x10⁻⁶ Torr)? q2->q3 Yes a2_no->end a2_yes Yes a3_no Action: Check for Leaks, Improve Pumping Time q3->a3_no No q3->end Yes (Check Material Purity or Thermal Stress) a3_no->end a3_yes Yes

Caption: Troubleshooting flowchart for common thin film deposition defects.

References

Preventing crystallization in TCTA thin films

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for TCTA (Tris(4-carbazoyl-9-ylphenyl)amine) thin films. This resource is designed for researchers, scientists, and professionals in drug development and materials science who are working with TCTA thin films. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent crystallization and other common defects during your experiments.

Troubleshooting Guide: Preventing Crystallization and Defects

This guide addresses specific issues you may encounter during the fabrication of TCTA thin films.

Problem 1: My TCTA thin film shows signs of crystallization.

Crystallization in TCTA films can manifest as haziness, the appearance of grains or domains when analyzed by microscopy (e.g., AFM or SEM), or sharp peaks in an X-ray diffraction (XRD) spectrum. TCTA is an amorphous material with a high glass transition temperature (Tg) of 153°C.[1][2] Exceeding this temperature during deposition or post-processing can induce crystallization. To maintain an amorphous state, it is crucial to control the thermal conditions and deposition parameters.

Possible Causes and Solutions:

CauseSolution
High Substrate Temperature: The substrate temperature during deposition is likely exceeding the glass transition temperature (Tg) of TCTA (153°C).Maintain the substrate temperature well below TCTA's Tg. For many organic materials, deposition is often performed at or near room temperature to ensure an amorphous film. It is recommended to keep the substrate temperature in the range of 25°C to 80°C.
High Deposition Rate: A very high deposition rate can lead to increased surface roughness and potentially promote the formation of crystalline structures.[3][4]Optimize the deposition rate. A slower deposition rate, typically in the range of 0.5-2 Å/s, allows for more uniform film formation and can help maintain an amorphous structure.[5]
Post-Deposition Annealing Above Tg: Annealing the film at a temperature above 153°C will likely cause it to crystallize.If annealing is necessary, it should be performed at a temperature significantly below the Tg of TCTA. Annealing amorphous materials can improve their chemical stability and reduce molecular mobility.[6] For TCTA, consider annealing at temperatures between 80°C and 120°C. The annealing time should be optimized, starting with shorter durations (e.g., 10-30 minutes) and evaluating the effect on film properties.
Contaminated Substrate or Source Material: Impurities on the substrate or in the TCTA source material can act as nucleation sites for crystallization.Ensure rigorous cleaning of the substrate prior to deposition. Use high-purity, sublimed-grade TCTA to minimize impurities.[7]

Problem 2: My TCTA thin film has pinholes.

Pinholes are microscopic holes in the thin film that can compromise device performance by creating short circuits or quenching luminescence.

Possible Causes and Solutions:

CauseSolution
Particulate Contamination: Dust or other particles on the substrate surface can shadow areas during deposition, leading to pinholes.Perform substrate cleaning and film deposition in a cleanroom environment (e.g., Class 1000).[8] Thoroughly clean substrates using a multi-step process involving solvents like acetone, and isopropyl alcohol, followed by DI water rinsing and drying with nitrogen gas.
Substrate Surface Roughness: A rough substrate surface can lead to incomplete film coverage and the formation of pinholes.Use substrates with a low root-mean-square (RMS) roughness. If necessary, consider using a planarization layer before depositing the TCTA film.
Gas Outgassing: Trapped gases in the substrate or the deposition chamber can be released during deposition, disrupting film growth and creating pinholes.Ensure the vacuum chamber is pumped down to a high vacuum (e.g., 10⁻⁶ to 10⁻⁷ Torr) before starting the deposition to minimize residual gases.[9]

Problem 3: My TCTA thin film shows poor adhesion and delamination.

Poor adhesion can lead to the film peeling off the substrate, rendering the device unusable.

Possible Causes and Solutions:

CauseSolution
Incompatible Substrate Surface: The surface energy of the substrate may not be suitable for good adhesion of the TCTA film.Treat the substrate surface to improve adhesion. This can include UV-ozone treatment or plasma treatment to increase the surface energy.
Contaminated Substrate Surface: Organic residues or other contaminants on the substrate can weaken the adhesion of the film.Implement a thorough substrate cleaning procedure as described for preventing pinholes.
High Internal Stress: Stress in the thin film, which can arise from the deposition process or thermal mismatch with the substrate, can cause delamination.Optimize the deposition rate and substrate temperature to minimize stress. A slower deposition rate can sometimes lead to lower stress films.

Frequently Asked Questions (FAQs)

Q1: What is the glass transition temperature (Tg) of TCTA and why is it important?

A1: The glass transition temperature (Tg) of TCTA is 153°C.[1][2] The Tg is a critical thermal property for amorphous materials. Below the Tg, the material is in a rigid, glassy state. Above the Tg, it transitions to a more rubbery, viscous state where molecular mobility increases significantly, which can lead to crystallization.[2] Therefore, to maintain the desired amorphous structure of TCTA thin films, all processing steps, including deposition and annealing, should be carried out at temperatures well below 153°C.

Q2: What are the typical deposition parameters for achieving amorphous TCTA thin films?

A2: While optimal parameters can depend on the specific deposition system and substrate, the following ranges are generally recommended for thermal evaporation to obtain amorphous TCTA films:

ParameterRecommended Range
Base Pressure < 5 x 10⁻⁶ Torr
Substrate Temperature 25°C - 80°C
Deposition Rate 0.5 - 2.0 Å/s

Q3: Is post-deposition annealing necessary for TCTA thin films?

A3: Post-deposition annealing is not always necessary but can be beneficial. Annealing at a temperature below the Tg can help to relax the film structure, reduce internal stress, and improve the stability of the amorphous phase.[6] If you choose to anneal, a temperature between 80°C and 120°C for a duration of 10 to 30 minutes is a good starting point. The effects of annealing should be carefully characterized to ensure it does not induce crystallization.

Q4: What characterization techniques are recommended to confirm the amorphous nature of TCTA films?

A4: The following techniques are commonly used to characterize the morphology and structure of thin films:

  • X-ray Diffraction (XRD): An amorphous film will show a broad, diffuse scattering pattern, whereas a crystalline film will exhibit sharp Bragg diffraction peaks.

  • Atomic Force Microscopy (AFM): AFM provides a high-resolution image of the film's surface topography. An amorphous film should appear smooth and featureless, while a crystalline film may show distinct grains or domains.

  • Scanning Electron Microscopy (SEM): SEM can also be used to visualize the surface morphology. Similar to AFM, it can reveal the presence of crystalline features.

Experimental Protocols

Protocol 1: Substrate Cleaning for TCTA Deposition

  • Place substrates in a substrate rack.

  • Sequentially sonicate the substrates in baths of detergent (e.g., Hellmanex III), deionized (DI) water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.

  • Rinse the substrates thoroughly with DI water between each sonication step.

  • After the final IPA sonication, rinse with DI water and dry the substrates under a stream of high-purity nitrogen gas.

  • Immediately before loading into the deposition chamber, treat the substrates with UV-ozone or an oxygen plasma for 5-10 minutes to remove any remaining organic contaminants and improve surface wettability.

Protocol 2: Thermal Evaporation of TCTA

  • Load the cleaned substrates into the substrate holder in a high-vacuum thermal evaporation system.

  • Place high-purity, sublimed-grade TCTA powder into a suitable evaporation source, such as a quartz crucible or a tantalum boat.

  • Evacuate the chamber to a base pressure of at least < 5 x 10⁻⁶ Torr.

  • Set the substrate holder to the desired temperature (e.g., room temperature, ~25°C).

  • Gradually heat the evaporation source until the TCTA starts to sublimate.

  • Monitor the deposition rate using a quartz crystal microbalance (QCM). Adjust the source temperature to achieve a stable deposition rate between 0.5 and 2.0 Å/s.

  • Deposit the TCTA film to the desired thickness.

  • Once the desired thickness is reached, close the shutter and allow the source and substrates to cool down before venting the chamber.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_deposition TCTA Deposition cluster_post Post-Deposition sub_cleaning Substrate Cleaning (Sonication in Solvents) sub_drying Drying (Nitrogen Gas) sub_cleaning->sub_drying sub_treatment Surface Treatment (UV-Ozone/Plasma) sub_drying->sub_treatment load_sub Load Substrates & TCTA sub_treatment->load_sub pump_down Evacuate Chamber (<5x10⁻⁶ Torr) load_sub->pump_down set_params Set Substrate Temp. (25-80°C) pump_down->set_params deposit Deposit TCTA (0.5-2.0 Å/s) set_params->deposit annealing Optional Annealing (< Tg, e.g., 80-120°C) deposit->annealing characterization Characterization (XRD, AFM, SEM) deposit->characterization annealing->characterization

Figure 1. Experimental workflow for the deposition of amorphous TCTA thin films.

troubleshooting_crystallization cluster_causes Potential Causes cluster_solutions Solutions start Crystallization Observed in TCTA Film? temp Substrate Temp. > Tg? start->temp rate Deposition Rate Too High? start->rate anneal Annealing Temp. > Tg? start->anneal purity Contamination? start->purity sol_temp Reduce Substrate Temp. (< 80°C) temp->sol_temp sol_rate Decrease Deposition Rate (0.5-2 Å/s) rate->sol_rate sol_anneal Lower Annealing Temp. (< 120°C or No Annealing) anneal->sol_anneal sol_purity Use High-Purity TCTA & Thoroughly Clean Substrate purity->sol_purity

Figure 2. Troubleshooting logic for TCTA thin film crystallization.

References

Technical Support Center: Optimizing the TCTA/Emissive Layer Interface in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common interfacial defects between the Hole Transport Layer (HTL), specifically Tris(4-carbazoyl-9-ylphenyl)amine (TCTA), and the emissive layer (EML) in Organic Light-Emitting Diodes (OLEDs).

Frequently Asked Questions (FAQs)

Q1: What are the most common interfacial defects observed between TCTA and the emissive layer?

A1: The most prevalent interfacial defects include:

  • Poor Adhesion: Weak physical bonding between the TCTA and EML can lead to delamination and device failure.

  • Exciton Quenching: Non-radiative decay of excitons at or near the interface, reducing the device's internal quantum efficiency. This can be caused by charge accumulation or energy transfer to non-emissive states.

  • Energy Level Mismatch: A significant energy barrier between the Highest Occupied Molecular Orbital (HOMO) of TCTA and the HOMO of the EML host or dopant can impede efficient hole injection, leading to charge imbalance and reduced efficiency.

  • Inter-diffusion: Migration of molecules between the TCTA and emissive layers, especially during thermal processes like annealing, can create a mixed, ill-defined interface with trap states that hinder charge transport and recombination.

  • Surface Roughness: A rough TCTA surface can lead to non-uniform EML deposition, creating localized high electric fields and potential short circuits, which can degrade device performance and lifetime.

Q2: How does the interface between TCTA and the emissive layer impact overall OLED performance?

A2: The TCTA/EML interface is critical for efficient device operation. A well-engineered interface facilitates:

  • Efficient Hole Injection: A smooth energy landscape allows for the efficient transfer of holes from the TCTA to the EML.

  • Balanced Charge Recombination: Proper charge injection and transport across the interface ensure that electrons and holes meet within the emissive layer to form excitons, maximizing light emission.

  • High External Quantum Efficiency (EQE): By minimizing non-radiative recombination pathways like exciton quenching, a clean and sharp interface contributes directly to a higher EQE.

  • Long Operational Lifetime: A stable and well-defined interface reduces degradation pathways, leading to a longer device lifetime.

Q3: What is interfacial exciton-polaron quenching and how can it be minimized?

A3: Interfacial exciton-polaron quenching (EPQ) is a significant loss mechanism where excitons in the emissive layer are quenched by charge carriers (polarons) accumulated at the TCTA/EML interface. This process is non-radiative and directly reduces the device's efficiency. It can be minimized by:

  • Inserting an Interlayer: A thin layer of a material with suitable energy levels can be placed between the TCTA and EML to prevent direct contact and reduce charge accumulation at the interface.

  • Optimizing Doping Concentrations: In doped EMLs, adjusting the dopant concentration can influence charge transport and recombination dynamics, thereby reducing polaron accumulation.

  • Energy Level Engineering: Selecting EML host and dopant materials with HOMO levels that are well-aligned with TCTA can facilitate smoother hole injection and reduce the likelihood of charge pile-up.

Troubleshooting Guide

Issue 1: Low External Quantum Efficiency (EQE) and Poor Brightness

Possible Cause: Inefficient hole injection from TCTA to the EML due to a large energy barrier or exciton quenching at the interface.

Troubleshooting Steps:

  • Verify Energy Level Alignment:

    • Question: Have you checked the HOMO energy levels of your TCTA and EML materials?

    • Action: Ensure the HOMO level of the EML host/dopant is closely aligned with or slightly lower than the HOMO level of TCTA to facilitate efficient hole injection. A large mismatch (>0.3 eV) can significantly hinder this process.

  • Introduce an Interlayer:

    • Question: Is there a direct interface between TCTA and the emissive dopant?

    • Action: Consider inserting a thin (1-5 nm) interlayer of a material with an intermediate HOMO level between TCTA and the EML. This can create a stepped energy pathway, improving hole injection and preventing exciton quenching.

  • Surface Treatment of TCTA:

    • Question: What is the surface roughness of your TCTA film?

    • Action: A rough TCTA surface can lead to poor EML morphology and quenching sites. Consider optimizing deposition parameters or employing post-deposition treatments to smoothest the TCTA surface.

Issue 2: Device Instability and Short Lifetime

Possible Cause: Inter-diffusion of molecules between the TCTA and emissive layers during fabrication or operation, or poor adhesion leading to delamination.

Troubleshooting Steps:

  • Control Thermal Processes:

    • Question: Are you using high-temperature annealing steps after depositing the EML?

    • Action: High temperatures can promote inter-diffusion.[1] Reduce the annealing temperature or duration, or consider using materials with higher glass transition temperatures (Tg) to minimize molecular migration.

  • Optimize Deposition Rate:

    • Question: What are the deposition rates for your TCTA and EML materials?

    • Action: A very low deposition rate during thermal evaporation can sometimes lead to increased surface mobility and potential intermixing. Experiment with slightly higher deposition rates while monitoring film morphology.

  • Improve Adhesion:

    • Question: Have you observed any signs of film delamination?

    • Action: Ensure proper substrate cleaning and consider a gentle plasma treatment of the TCTA surface before EML deposition to improve surface energy and promote better adhesion.

Experimental Protocols

Protocol 1: Oxygen Plasma Treatment of TCTA Surface

This protocol aims to improve the surface energy of the TCTA layer, promoting better adhesion and more uniform deposition of the subsequent emissive layer.

  • Sample Preparation: Deposit the TCTA film to the desired thickness via thermal evaporation in a high-vacuum chamber.

  • Transfer to Plasma System: Without breaking vacuum if possible, transfer the substrate to an adjacent chamber equipped with a plasma source. If a cluster tool is not available, minimize exposure to ambient atmosphere during transfer.

  • Plasma Treatment Parameters:

    • Gas: High-purity oxygen (O2).

    • Pressure: 10-50 mTorr.

    • RF Power: 10-30 W (low power to avoid damaging the organic film).

    • Treatment Time: 5-20 seconds.

  • Post-Treatment: Immediately transfer the substrate back to the deposition chamber for the emissive layer deposition to prevent surface contamination.

Protocol 2: Thermal Annealing of TCTA Film

This protocol can be used to improve the morphological stability and reduce the surface roughness of the TCTA layer.

  • Deposition: Deposit the TCTA film via thermal evaporation.

  • Annealing:

    • Method: Transfer the substrate to a hotplate within the vacuum system or a glovebox to avoid exposure to air and moisture.

    • Temperature: Heat the substrate to a temperature below the glass transition temperature (Tg) of TCTA (typically around 150-170°C). A common starting point is 80-100°C.

    • Duration: Anneal for 10-30 minutes.

    • Cooling: Allow the substrate to cool down slowly to room temperature before depositing the emissive layer.

Protocol 3: Deposition of a Thin Interlayer

This protocol describes the insertion of a thin layer between TCTA and the EML to improve charge injection and prevent exciton quenching.

  • Material Selection: Choose an interlayer material with a HOMO level intermediate between that of TCTA and the EML host. Common choices include materials with high hole mobility and suitable energy levels.

  • TCTA Deposition: Deposit the TCTA layer to the desired thickness.

  • Interlayer Deposition: Without breaking vacuum, deposit a thin layer (1-5 nm) of the chosen interlayer material onto the TCTA surface. The deposition rate should be slow and well-controlled (e.g., 0.1-0.2 Å/s) to ensure a uniform, non-continuous film.

  • EML Deposition: Immediately following the interlayer deposition, proceed with the evaporation of the emissive layer.

Data Presentation

Table 1: Impact of Interfacial Modification on OLED Performance

Interfacial ModificationDevice StructureEQE (%)Luminous Efficiency (cd/A)Turn-on Voltage (V)Lifetime (LT50 @ 1000 cd/m²) (h)
None (Control) ITO/TCTA/EML/ETL/Al18.240.13.5150
Oxygen Plasma Treatment of TCTA ITO/TCTA(O2 plasma)/EML/ETL/Al20.545.33.3200
Thermal Annealing of TCTA (90°C, 20 min) ITO/TCTA(annealed)/EML/ETL/Al19.843.83.4180
Insertion of 2nm Interlayer ITO/TCTA/Interlayer/EML/ETL/Al22.150.23.1250

Note: The data presented in this table is a representative summary based on typical experimental outcomes and may vary depending on the specific materials and device architecture used.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition cluster_post Post-Fabrication sub_clean Substrate Cleaning tcta_dep TCTA Deposition sub_clean->tcta_dep modification Interfacial Modification (Optional) tcta_dep->modification eml_dep Emissive Layer Deposition tcta_dep->eml_dep No Modification modification->eml_dep etl_dep ETL & Cathode Deposition eml_dep->etl_dep encapsulation Encapsulation etl_dep->encapsulation testing Device Testing encapsulation->testing

Caption: Experimental workflow for OLED fabrication with an optional interfacial modification step.

exciton_quenching cluster_tcta TCTA (HTL) cluster_eml Emissive Layer hole Hole (Polaron) exciton Exciton hole->exciton Quenching light Light Emission exciton->light Radiative Decay heat Heat (Non-radiative) exciton->heat Quenched State

Caption: Signaling pathway of exciton-polaron quenching at the TCTA/EML interface.

energy_level cluster_no_interlayer Without Interlayer cluster_with_interlayer With Interlayer TCTA_homo TCTA HOMO EML_homo EML HOMO TCTA_homo->EML_homo Large Energy Barrier (Inefficient Injection) TCTA_homo2 TCTA HOMO Interlayer_homo Interlayer HOMO TCTA_homo2->Interlayer_homo Step 1 EML_homo2 EML HOMO Interlayer_homo->EML_homo2 Step 2

Caption: Energy level diagram illustrating improved hole injection with an interlayer.

References

Technical Support Center: Enhancing the Thermal Stability of TCTA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the thermal stability of Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) during device fabrication.

Frequently Asked Questions (FAQs)

Q1: What are the key thermal properties of TCTA?

A1: TCTA is known for its relatively high thermal stability, which is crucial for the operational lifetime of organic electronic devices. Its key thermal properties are summarized in the table below. The glass transition temperature (Tg) is the temperature at which the amorphous TCTA film transitions from a rigid glassy state to a more rubbery state. The decomposition temperature (Td) is the temperature at which the material starts to chemically degrade.

Thermal PropertyTypical ValueSignificance in Device Fabrication
Glass Transition Temperature (Tg)151-152 °CProcessing temperatures should ideally be kept below Tg to maintain the morphological stability of the TCTA layer. Exceeding Tg can lead to film deformation.
Decomposition Temperature (Td)> 400 °CProvides a wide processing window for thermal evaporation and annealing before the material starts to break down.

Q2: Why is the thermal stability of the TCTA layer important for device performance?

A2: The thermal stability of the TCTA layer, often used as a hole transport layer (HTL) or an exciton blocking layer (EBL) in Organic Light-Emitting Diodes (OLEDs), is critical for several reasons:

  • Morphological Stability: Amorphous thin films like TCTA can crystallize or undergo morphological changes when subjected to thermal stress, leading to device failure. A high Tg helps to maintain the amorphous nature of the film.[1]

  • Interface Integrity: The interfaces between the TCTA layer and adjacent layers (e.g., the emissive layer or the electrode) are crucial for efficient charge injection and transport. Thermal instability can lead to interfacial mixing or delamination, degrading device performance and lifetime.[2][3]

  • Preventing Diffusion: TCTA can act as a barrier to prevent the diffusion of materials from adjacent layers, such as metal from the electrode, which can quench excitons and reduce device efficiency.[4] Enhanced thermal stability of the TCTA layer ensures this barrier function is maintained, even at elevated operating temperatures.

Q3: What are common signs of thermal instability in a TCTA film during device fabrication?

A3: During and after fabrication, several visual or performance-related indicators may suggest thermal instability of the TCTA layer:

  • Film Crystallization: Appearance of crystalline domains or haziness in the TCTA film, observable through microscopy.

  • Surface Roughness: An increase in the root-mean-square (RMS) roughness of the film surface, which can be measured by Atomic Force Microscopy (AFM).

  • Device Performance Degradation: A significant decrease in device efficiency, an increase in operating voltage, or a shortened operational lifetime after thermal processing steps.[5]

  • Delamination or Blistering: Physical separation or bubbling of the thin film layers, indicating poor adhesion and stress.[3][6]

Troubleshooting Guide

This guide addresses specific issues you might encounter related to TCTA's thermal stability during your experiments.

Issue 1: TCTA Film Cracking or Delamination After Annealing

Symptoms:

  • Visible cracks or peeling of the TCTA layer from the substrate or adjacent layers after a thermal annealing step.

  • Short circuits or inconsistent electrical characteristics in the final device.

Possible Causes:

  • Excessive Thermal Stress: A large mismatch in the coefficient of thermal expansion (CTE) between the TCTA film and the substrate or adjacent layers can induce significant stress upon cooling.[3]

  • Annealing Temperature Too High: Annealing above the glass transition temperature (Tg) of TCTA (around 151-152°C) can cause significant changes in film morphology and stress.

  • Poor Substrate Adhesion: Contamination on the substrate surface can lead to poor adhesion of the TCTA film.[7]

Troubleshooting Workflow:

start Issue: Film Cracking/ Delamination check_temp Was annealing temperature > Tg of TCTA (~152°C)? start->check_temp reduce_temp Solution: Reduce annealing temperature to below Tg. check_temp->reduce_temp Yes check_cte Is there a large CTE mismatch between TCTA and the substrate? check_temp->check_cte No end Problem Resolved reduce_temp->end slow_cooling Solution: Implement a slower cooling ramp after annealing to reduce thermal shock. check_cte->slow_cooling Yes check_adhesion Is substrate cleaning protocol adequate? check_cte->check_adhesion No slow_cooling->end improve_cleaning Solution: Enhance substrate cleaning procedure (e.g., plasma treatment). check_adhesion->improve_cleaning No check_adhesion->end Yes improve_cleaning->end

Caption: Troubleshooting workflow for TCTA film cracking or delamination.

Issue 2: Poor Device Performance and Short Lifetime After Thermal Processing

Symptoms:

  • Lower than expected electroluminescence efficiency.

  • Increased turn-on voltage.

  • Rapid degradation of device performance under continuous operation.

Possible Causes:

  • TCTA Crystallization: Thermal annealing can sometimes induce crystallization in the TCTA film, creating grain boundaries that act as charge traps or exciton quenching sites.

  • Interfacial Degradation: The interface between TCTA and the adjacent electron transport layer (ETL) or emissive layer (EML) can degrade at elevated temperatures, hindering charge transport and recombination.[2]

  • Sub-optimal Film Thickness: The thickness of the TCTA layer can influence its thermal stability and its effectiveness as a charge transport and barrier layer.[8]

Troubleshooting Workflow:

start Issue: Poor Device Performance/ Short Lifetime check_annealing Review Annealing Protocol start->check_annealing optimize_annealing Solution: Optimize annealing temperature and duration. Consider lower temperatures for longer durations. check_annealing->optimize_annealing check_morphology Analyze film morphology (AFM, XRD) for crystallization. optimize_annealing->check_morphology use_inhibitor Consider using a crystallization inhibitor or a mixed host system. check_morphology->use_inhibitor Crystallization Observed check_interface Investigate TCTA/ETL interface (e.g., using cross-sectional TEM). check_morphology->check_interface Amorphous end Problem Resolved use_inhibitor->end insert_interlayer Solution: Introduce a thin interlayer to improve interfacial stability. check_interface->insert_interlayer Degradation Observed check_thickness Is TCTA thickness optimized? check_interface->check_thickness Intact insert_interlayer->end optimize_thickness Solution: Fabricate devices with varying TCTA thickness to find the optimal value. check_thickness->optimize_thickness No check_thickness->end Yes optimize_thickness->end

Caption: Troubleshooting workflow for poor device performance after thermal processing.

Experimental Protocols

Protocol 1: Thermal Annealing of TCTA Films

This protocol describes a general procedure for post-deposition thermal annealing of TCTA films to improve their morphological stability.

Objective: To relieve stress and improve the quality of the TCTA film without inducing crystallization or degradation.

Materials and Equipment:

  • Substrate with deposited TCTA film.

  • Vacuum oven or a glovebox with an integrated hotplate.

  • Temperature controller.

Procedure:

  • Sample Placement: Place the substrate with the TCTA film in the vacuum oven or on the hotplate inside a glovebox.

  • Atmosphere: Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. If using a vacuum oven, evacuate to a base pressure of <10⁻⁵ Torr.

  • Heating Ramp: Slowly ramp up the temperature to the desired annealing temperature. A slow ramp rate (e.g., 5-10 °C/minute) is recommended to minimize thermal shock.

  • Annealing: Anneal the film at a temperature below its glass transition temperature (Tg ≈ 151-152 °C). A typical starting point is in the range of 80-120 °C. The annealing duration can be varied from 30 minutes to several hours.

  • Cooling: After annealing, slowly cool the sample back to room temperature. A controlled cooling ramp (e.g., 5-10 °C/minute) is crucial to prevent the re-introduction of thermal stress.

Experimental Workflow Diagram:

start Start place_sample Place Sample in Vacuum Oven/Glovebox start->place_sample set_atmosphere Establish Inert Atmosphere place_sample->set_atmosphere heat_ramp Ramp Temperature to 80-120°C set_atmosphere->heat_ramp anneal Anneal for 30-120 minutes heat_ramp->anneal cool_ramp Slowly Cool to Room Temperature anneal->cool_ramp end End cool_ramp->end

Caption: Workflow for the thermal annealing of TCTA films.

Protocol 2: Characterization of TCTA Thermal Stability

This protocol outlines the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to characterize the thermal properties of TCTA.

Objective: To determine the decomposition temperature (Td) and glass transition temperature (Tg) of TCTA powder.

A. Thermogravimetric Analysis (TGA)

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of TCTA powder into a clean TGA pan (e.g., alumina or platinum).

  • Instrumental Parameters:

    • Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 500°C at a heating rate of 10°C/min.

  • Data Analysis: Plot the percentage of weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature (Td).

B. Differential Scanning Calorimetry (DSC)

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of TCTA powder into a hermetically sealed aluminum DSC pan. Prepare an identical empty, sealed pan as a reference.

  • Instrumental Parameters:

    • Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 200°C at a heating rate of 10°C/min.

      • Cool down to 30°C at 10°C/min.

      • Ramp again from 30°C to 200°C at 10°C/min.

  • Data Analysis: Plot the heat flow as a function of temperature. The glass transition (Tg) is observed as a step-like change in the baseline of the second heating scan.

Data Presentation

The following table summarizes the effect of annealing temperature on the morphology of a thermally evaporated TCTA film.

Annealing Temperature (°C)Annealing Time (min)RMS Roughness (nm)Observations from AFM
As-deposited-0.8 ± 0.1Smooth and amorphous surface
100600.7 ± 0.1Slightly smoother surface, stress relaxation
140601.2 ± 0.3Increased roughness, initial signs of aggregation
160 (>Tg)603.5 ± 0.8Significant increase in roughness, formation of large aggregates, potential for crystallization

Disclaimer: The data presented in this table are representative and may vary depending on the specific deposition conditions and substrate used.

References

Minimizing impurities in the synthesis of 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Presence of Partially Substituted Intermediates in the Final Product

Question: My final product shows the presence of mono- and di-substituted carbazolyl-triazines. How can I increase the yield of the fully substituted product?

Answer: The formation of 2,4-dichloro-6-(9H-carbazol-9-yl)-1,3,5-triazine and 2-chloro-4,6-di(9H-carbazol-9-yl)-1,3,5-triazine is a common issue. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution. To promote complete substitution, consider the following strategies:

  • Temperature Control: The substitution of the three chlorine atoms on cyanuric chloride is temperature-dependent. The first substitution can often be carried out at a lower temperature (e.g., 0-5 °C), the second at room temperature, and the third requires higher temperatures (e.g., reflux). A step-wise increase in temperature can provide better control over the reaction.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration at the final, higher temperature to drive the third substitution to completion. Monitoring the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to determine the optimal reaction time.

  • Stoichiometry: Using a slight excess of carbazole and the base can help drive the reaction towards the tri-substituted product.

Issue 2: Formation of Hydroxylated Impurities

Question: My mass spectrometry analysis indicates the presence of impurities with masses corresponding to the replacement of one or more chlorine atoms with hydroxyl groups. What is the cause and how can I prevent this?

Answer: These impurities, such as 2,4-di(9H-carbazol-9-yl)-6-hydroxy-1,3,5-triazine, arise from the hydrolysis of cyanuric chloride or the chlorinated intermediates. Cyanuric chloride is highly susceptible to hydrolysis, which is influenced by both temperature and pH.

  • Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • pH Control: The rate of hydrolysis increases at higher pH. While a base is necessary for the reaction, using a non-aqueous base or carefully controlling the addition of an aqueous base can mitigate hydrolysis.

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis. Therefore, maintaining the recommended temperature profile is critical.

Issue 3: Presence of Isomeric Impurities (C-substitution)

Question: I suspect the presence of isomers where the carbazole moiety is attached to the triazine ring through a carbon atom instead of the nitrogen atom. How can this be minimized?

Answer: While N-substitution is generally favored, C-substitution on the carbazole ring can occur as a side reaction.

  • Choice of Base: The use of a strong, non-nucleophilic base, such as sodium hydride (NaH), is highly recommended. NaH efficiently deprotonates the carbazole at the nitrogen atom, increasing its nucleophilicity and favoring the desired N-arylation reaction. Weaker bases may not be as effective in preventing side reactions.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used and can favor the desired N-substitution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most prevalent impurities are:

  • Partially substituted triazines: 2,4-dichloro-6-(9H-carbazol-9-yl)-1,3,5-triazine and 2-chloro-4,6-di(9H-carbazol-9-yl)-1,3,5-triazine.

  • Hydrolysis products: Hydroxy-substituted triazines formed from the reaction of cyanuric chloride or its intermediates with water.

  • C-substituted isomers: Compounds where the carbazole ring is attached to the triazine core via a carbon atom instead of the nitrogen atom.

  • Unreacted starting materials: Residual carbazole and cyanuric chloride.

Q2: What is the recommended purification method for obtaining high-purity this compound?

A2: A multi-step purification approach is often necessary:

  • Work-up: After the reaction is complete, a standard aqueous work-up is performed to remove the base and any water-soluble byproducts.

  • Column Chromatography: Purification of the crude product by column chromatography over silica gel is an effective method to separate the desired product from partially substituted intermediates and other impurities.[1]

  • Recrystallization: Recrystallization from a suitable solvent system can further enhance the purity of the product.

  • Sublimation: For achieving very high purity (>99%), purification by sublimation is a widely used and effective technique for this compound, as it can remove less volatile impurities.[2]

Q3: How does the choice of base impact the purity of the final product?

A3: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is preferred because it effectively deprotonates carbazole, promoting the desired N-substitution reaction.[1] Weaker bases may lead to incomplete reaction and a higher proportion of partially substituted impurities. The use of aqueous bases like potassium hydroxide (KOH) can increase the risk of hydrolysis of cyanuric chloride, leading to hydroxylated impurities.[3]

Q4: Can you provide a general reaction scheme and the key reaction parameters?

A4: The general synthesis involves the nucleophilic substitution of the chlorine atoms of cyanuric chloride with carbazole in the presence of a base.

Key Parameters and Their Typical Values:

ParameterRecommended Value/ConditionPurpose
Reactants Cyanuric Chloride, CarbazoleStarting materials
Base Sodium Hydride (NaH)To deprotonate carbazole and drive the reaction
Solvent Anhydrous Dimethylformamide (DMF)Aprotic polar solvent to facilitate the reaction
Temperature Room Temperature to RefluxControlled heating to ensure complete substitution
Atmosphere Inert (Nitrogen or Argon)To prevent hydrolysis of cyanuric chloride
Purification Column Chromatography, SublimationTo remove impurities and obtain a high-purity product

Experimental Protocols

Protocol 1: Synthesis of High-Purity this compound [1]

This protocol is adapted from a literature procedure and aims to produce a high-purity product.

Materials:

  • Carbazole

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Cyanuric Fluoride (or Cyanuric Chloride)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Dichloromethane (CH₂Cl₂)

  • Silica Gel for column chromatography

  • Eluent for column chromatography (e.g., petroleum ether/ethyl acetate mixture)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂), add sodium hydride (1.2 equivalents per equivalent of carbazole).

  • Add anhydrous DMF to the flask, followed by the portion-wise addition of carbazole (1 equivalent).

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of carbazole.

  • In a separate flask, dissolve cyanuric fluoride (0.3 equivalents) in anhydrous DMF.

  • Slowly add the solution of cyanuric fluoride to the carbazole salt solution at room temperature.

  • Stir the reaction mixture at room temperature for 8 hours while maintaining the inert atmosphere.

  • After 8 hours, quench the reaction by the slow addition of deionized water.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether and ethyl acetate).

  • For achieving higher purity, the product can be further purified by sublimation.

Protocol 2: Synthesis of the Mono-substituted Intermediate: 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole [3]

This protocol describes the synthesis of a key potential impurity.

Materials:

  • Carbazole

  • Potassium Hydroxide (KOH)

  • Cyanuric Chloride

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve carbazole (1 equivalent) in anhydrous THF.

  • Add a solution of potassium hydroxide (1 equivalent) in water to the carbazole solution.

  • Stir the mixture at room temperature for 12 hours to form the potassium salt of carbazole.

  • Remove the solvent under reduced pressure and dry the resulting salt.

  • Dissolve the potassium salt of carbazole in anhydrous THF under an inert atmosphere.

  • Add cyanuric chloride (1 equivalent) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 1 hour and then reflux for 6 hours.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for High-Purity Synthesis cluster_reaction Reaction Setup cluster_synthesis Synthesis cluster_purification Purification reactants 1. Reactant Preparation - Carbazole - Sodium Hydride - Cyanuric Chloride - Anhydrous DMF setup 2. Reaction Setup - Flame-dried flask - Inert atmosphere (N₂) reactants->setup deprotonation 3. Deprotonation - Add NaH and Carbazole to DMF - Stir at room temperature setup->deprotonation addition 4. Nucleophilic Substitution - Add cyanuric chloride solution - Stir at room temperature for 8h deprotonation->addition workup 5. Work-up - Quench with water - Extract with CH₂Cl₂ addition->workup chromatography 6. Column Chromatography - Silica gel - Eluent: Petroleum ether/Ethyl acetate workup->chromatography sublimation 7. Sublimation - For >99% purity chromatography->sublimation

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Impurity Formation cluster_impurities Impurity Type cluster_causes Potential Causes cluster_solutions Solutions start Impurity Detected in Final Product partially_substituted Partially Substituted (Mono-/Di-substituted) start->partially_substituted hydrolyzed Hydrolyzed (Hydroxy-triazines) start->hydrolyzed c_substituted C-Substituted Isomers start->c_substituted cause_partial - Insufficient temperature/time - Incorrect stoichiometry partially_substituted->cause_partial cause_hydrolysis - Presence of moisture - High pH / Aqueous base hydrolyzed->cause_hydrolysis cause_c_sub - Weak base - Unfavorable solvent c_substituted->cause_c_sub solution_partial - Increase temperature/time - Use excess carbazole/base cause_partial->solution_partial solution_hydrolysis - Use anhydrous conditions - Use non-aqueous base cause_hydrolysis->solution_hydrolysis solution_c_sub - Use strong base (NaH) - Use aprotic polar solvent (DMF) cause_c_sub->solution_c_sub

Caption: A troubleshooting guide for identifying and mitigating common impurities.

References

Improving the film uniformity of solution-processed TCTA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solution-processed Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) films. Our goal is to help you achieve high-quality, uniform films for your applications.

Troubleshooting Guide

This guide addresses common issues encountered during the spin coating of TCTA films.

Problem Potential Cause Recommended Solution
Poor Film Uniformity (e.g., streaks, comets, swirls) 1. Particulate contamination on the substrate or in the solution.2. Incomplete dissolution of TCTA.3. Improper dispensing of the solution.4. Inappropriate spin speed or acceleration.1. Ensure the substrate is meticulously cleaned (e.g., sonication in solvents like acetone and isopropanol) and blow-dried with nitrogen. Filter the TCTA solution using a PTFE syringe filter (0.2 µm pore size) before use.2. Ensure TCTA is fully dissolved in the chosen solvent. Gentle heating or extended stirring may be necessary. Insoluble particles can act as nucleation sites for defects.3. Dispense the solution at the center of the substrate without introducing air bubbles. Use a static dispense (dispensing before spinning) for better initial spreading.4. Optimize the spin coating program. A lower acceleration and a multi-step process (a low-speed spread step followed by a high-speed thinning step) can improve uniformity.
Film is Too Thick 1. Solution concentration is too high.2. Spin speed is too low.3. Spin duration is too short.1. Decrease the TCTA concentration in the solvent.2. Increase the final spin speed. Film thickness is inversely proportional to the square root of the spin speed.3. Increase the duration of the high-speed spinning step to allow for more solvent evaporation and thinning.
Film is Too Thin 1. Solution concentration is too low.2. Spin speed is too high.3. Spin duration is too long.1. Increase the TCTA concentration.2. Decrease the final spin speed.3. Reduce the duration of the high-speed spinning step.
Pinholes in the Film 1. Air bubbles in the solution.2. Particulate contamination.3. Poor wetting of the substrate.1. Degas the solution by gentle sonication or by letting it rest before use.2. Filter the solution and ensure a clean processing environment.3. The surface energy of the substrate must be higher than the surface tension of the solution for good wetting.[1] Consider a surface treatment for the substrate, such as UV-ozone or oxygen plasma treatment, to increase its surface energy.
Film Dewetting or Cracking 1. Low surface energy of the substrate.2. High internal stress in the film.3. Inappropriate solvent choice (too rapid evaporation).4. High annealing temperature.1. Improve substrate wettability with surface treatments.2. Optimize the annealing process. A slower ramp-up and ramp-down of temperature can reduce stress.3. Use a solvent with a higher boiling point or a co-solvent system to control the evaporation rate.4. Lower the annealing temperature or reduce the annealing time.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing TCTA solutions?

A1: TCTA is soluble in a range of organic solvents. Chlorobenzene is a commonly used solvent for solution processing of TCTA in applications like OLEDs. Other potential solvents include chloroform, tetrahydrofuran (THF), and toluene. The choice of solvent can significantly impact film formation due to differences in viscosity, vapor pressure, and solubility of TCTA.[2][3] It is crucial to ensure complete dissolution of TCTA in the chosen solvent.

Q2: How does the concentration of the TCTA solution affect the film thickness?

A2: The film thickness is directly related to the concentration of the TCTA solution. A higher concentration leads to a more viscous solution, resulting in a thicker film at a given spin speed. It is recommended to start with a low concentration (e.g., 5-10 mg/mL) and gradually increase it to achieve the desired thickness.

Q3: What is a typical spin coating protocol for TCTA?

A3: A typical spin coating process is a multi-step procedure designed to achieve a uniform film. While the optimal parameters depend on the desired thickness, substrate, and solvent, a general protocol is as follows:

  • Dispensing: Statically dispense the filtered TCTA solution onto the center of a clean substrate.

  • Spreading: A low-speed spin (e.g., 500 rpm for 10 seconds) to allow the solution to spread across the substrate.

  • Thinning: A high-speed spin (e.g., 2000-5000 rpm for 30-60 seconds) to achieve the desired thickness through centrifugal force and solvent evaporation.

  • Drying: An optional final, lower-speed spin (e.g., 1000 rpm for 10 seconds) can aid in further solvent removal.

Q4: Is a post-deposition annealing step necessary for TCTA films?

A4: Yes, a post-deposition annealing step is highly recommended. Annealing the film on a hotplate, typically above the glass transition temperature of TCTA, helps to remove residual solvent and can improve the morphological and electrical properties of the film. The annealing temperature and time should be optimized for your specific application. For some organic films, annealing can reduce surface roughness by promoting molecular rearrangement into a more ordered state.[4][5][6] However, excessively high temperatures can lead to film degradation or dewetting.

Q5: How can I improve the surface quality of my TCTA film?

A5: Several factors contribute to a smooth, high-quality film:

  • Substrate Cleanliness: A pristine substrate surface is critical.

  • Solution Purity: Always filter your TCTA solution before use.

  • Controlled Environment: Spin coating in a clean, controlled environment (e.g., a glovebox with controlled humidity and temperature) can minimize defects.

  • Solvent Choice: Solvents with a lower evaporation rate can provide more time for the film to planarize, leading to a smoother surface.

  • Annealing: A carefully optimized annealing step can significantly improve film morphology.

Experimental Protocols

Protocol 1: Preparation of TCTA Solution

  • Weigh the desired amount of TCTA powder.

  • Add the appropriate volume of a suitable solvent (e.g., chlorobenzene) to achieve the target concentration (e.g., 10 mg/mL).

  • Stir the mixture on a magnetic stir plate until the TCTA is completely dissolved. Gentle heating (e.g., 40-50 °C) can aid dissolution but be cautious of solvent evaporation.

  • Allow the solution to cool to room temperature.

  • Filter the solution through a 0.2 µm PTFE syringe filter immediately before use to remove any particulate matter.

Protocol 2: Spin Coating of TCTA Film

  • Clean the substrate thoroughly. A typical procedure involves sequential sonication in deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.

  • Optional: Treat the substrate with UV-ozone or oxygen plasma for 10-15 minutes to enhance surface wettability.

  • Place the substrate on the spin coater chuck and ensure it is centered.

  • Dispense a sufficient amount of the filtered TCTA solution to cover the substrate center.

  • Execute a pre-optimized spin coating program. An example program could be:

    • Step 1: 500 rpm for 10 seconds (Ramp: 2 seconds)

    • Step 2: 3000 rpm for 45 seconds (Ramp: 5 seconds)

  • After the spin coating process is complete, carefully remove the substrate.

  • Transfer the substrate to a hotplate for post-deposition annealing (e.g., 100-120 °C for 10-15 minutes in a nitrogen atmosphere).

Quantitative Data

Table 1: TCTA Solution Parameters (Illustrative Examples)

SolventConcentration (mg/mL)Recommended Stirring TimeAppearance
Chlorobenzene5 - 202 - 4 hours at room temperatureClear, colorless solution
Chloroform5 - 151 - 2 hours at room temperatureClear, colorless solution
Toluene5 - 103 - 5 hours at room temperatureClear, colorless solution

Note: These are starting recommendations. Optimal concentrations and dissolution times may vary based on the purity of the TCTA and solvent.

Table 2: Spin Coating Parameters and Expected TCTA Film Thickness (Illustrative Examples using Chlorobenzene at 10 mg/mL)

Spin Speed (rpm)Spin Time (s)Expected Thickness (nm)
200045~ 50
300045~ 40
400045~ 35
500045~ 30

Note: These values are illustrative and can be influenced by factors such as substrate size, solution viscosity, and environmental conditions. It is recommended to perform a calibration curve for your specific setup.

Table 3: Effect of Annealing on Surface Roughness of a Representative Organic Thin Film

Annealing Temperature (°C)Annealing Time (min)Surface Roughness (RMS, nm)
As-deposited-0.8 - 1.2
100100.6 - 0.9
120100.4 - 0.7
150100.7 - 1.0 (potential for dewetting)

Note: This data is representative of typical trends observed for organic small molecule thin films and is not specific to TCTA. The optimal annealing conditions for TCTA should be determined experimentally. Increased annealing temperature generally reduces surface roughness up to a certain point, after which film instability may occur.[7][8]

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_proc Processing cluster_char Characterization Sol_Prep TCTA Solution Preparation Spin_Coat Spin Coating Sol_Prep->Spin_Coat Sub_Clean Substrate Cleaning Sub_Clean->Spin_Coat Anneal Annealing Spin_Coat->Anneal AFM AFM (Roughness) Anneal->AFM Elip Ellipsometry (Thickness) Anneal->Elip

Caption: Experimental workflow for fabricating and characterizing solution-processed TCTA thin films.

TroubleshootingLogic Start Film Quality Issue? NonUniform Non-Uniformity (Streaks, Comets) Start->NonUniform Yes Thickness Incorrect Thickness Start->Thickness Yes Defects Defects (Pinholes, Cracks) Start->Defects Yes Check_Clean Check Substrate Cleanliness & Solution Filtration NonUniform->Check_Clean Check_Spin Adjust Spin Speed/Time NonUniform->Check_Spin Thickness->Check_Spin Check_Conc Adjust TCTA Concentration Thickness->Check_Conc Defects->Check_Clean Check_Wetting Improve Substrate Wetting (Surface Treatment) Defects->Check_Wetting Check_Anneal Optimize Annealing Parameters Defects->Check_Anneal

Caption: A logical flowchart for troubleshooting common issues in TCTA film processing.

References

Technical Support Center: Enhancing the Lifetime of TCTA-Based Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fabrication and testing of TCTA-based organic electronic devices. Our goal is to help you enhance the operational stability and lifetime of your devices.

Frequently Asked Questions (FAQs)

Q1: What is TCTA and what are its primary roles in organic electronic devices?

A1: TCTA, or Tris(4-carbazoyl-9-ylphenyl)amine, is a versatile organic semiconductor material widely used in Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices.[1][2] Its electron-rich nature makes it suitable for several key functions within a device stack:[1][2]

  • Hole Transport Layer (HTL): TCTA efficiently transports positive charge carriers (holes) from the anode towards the emissive layer, facilitating balanced charge injection and recombination.[1]

  • Hole Injection Layer (HIL): It can also be used to improve the injection of holes from the anode into the HTL by reducing the energy barrier.[1]

  • Electron Blocking Layer (EBL): Due to its high Lowest Unoccupied Molecular Orbital (LUMO) energy level, TCTA can effectively block electrons from passing through the emissive layer to the HTL, thereby enhancing exciton confinement and device efficiency.[2]

  • Host Material: TCTA is a popular host material for phosphorescent emitters, particularly for green and red light, due to its wide bandgap and high triplet energy.[2]

Q2: What are the common degradation mechanisms that limit the lifetime of TCTA-based devices?

A2: The lifetime of TCTA-based devices is often limited by a combination of intrinsic and extrinsic degradation mechanisms:

  • Environmental Factors: Exposure to moisture and oxygen is a primary cause of degradation, leading to the oxidation of organic materials and the formation of non-emissive dark spots.[3]

  • Thermal Stress: Heat generated during device operation (Joule heating) can lead to morphological changes in the organic layers, such as crystallization, which can degrade performance.[4]

  • Photochemical Degradation: High-energy light emission can cause the breakdown of organic molecules over time.

  • Exciton-Polaron Quenching: Annihilation of excitons by charge carriers (polarons), particularly at the interfaces between different layers, is a significant efficiency loss mechanism that can affect lifetime.[5]

  • Electrochemical Degradation: Degradation can occur due to electrochemical reactions, especially at the interface with the anode (e.g., Indium Tin Oxide - ITO), which can be exacerbated by the presence of moisture.[3] Degradation of the TCTA host material itself can lead to the formation of hole traps.[6]

  • Electrical Stress: Continuous application of an electric field can lead to the gradual breakdown of the organic materials.[7][8]

Q3: Why is the purity of TCTA crucial for device lifetime?

A3: The purity of TCTA is critical for achieving long device lifetimes. Impurities, even at parts-per-million (ppm) levels, can act as charge traps or quenching centers. These defects can disrupt charge transport, lead to non-radiative recombination of excitons, and create localized hot spots that accelerate material degradation. High-purity TCTA, typically achieved through thermal sublimation, is essential for fabricating high-performance and stable devices.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with TCTA-based devices.

Issue Potential Causes Troubleshooting Steps & Solutions
Low Device Efficiency (EQE, Power Efficiency) 1. Imbalanced charge injection/transport. 2. Poor exciton confinement. 3. Exciton quenching at interfaces. 4. Sub-optimal layer thickness. 1. Optimize Layer Thickness: Vary the thickness of the TCTA layer and other functional layers to achieve balanced charge flux. The thickness of the hole transport layer is closely related to the optical and electrical properties of the device.[9][10]2. Introduce an Electron Blocking Layer (EBL): If not already present, use TCTA or another suitable material as an EBL between the emissive layer and the HTL to improve exciton confinement.[1]3. Interface Engineering: Insert thin interlayers to reduce exciton-polaron quenching at the HTL/EML interface.[5]4. Optimize Dopant Concentration: If using TCTA as a host, systematically vary the dopant concentration to find the optimal balance between efficient energy transfer and concentration quenching.[11]
Rapid Luminance Decay (Short Lifetime) 1. Moisture and/or oxygen contamination. 2. Material impurities. 3. Poor film morphology. 4. High operating voltage leading to excessive Joule heating. 5. Degradation under electrical stress. 1. Improve Encapsulation: Use a high-quality encapsulation method (e.g., glass lid with UV-cured epoxy, thin-film encapsulation) to protect the device from the ambient environment.[12]2. Purify TCTA: Purify the TCTA material using thermal sublimation to remove volatile impurities.3. Optimize Deposition Parameters: For solution-processed layers, optimize the spin-coating speed and solution concentration to achieve a smooth and uniform film. For evaporated films, control the deposition rate and substrate temperature.4. Optimize Device Architecture: Adjust the thickness of charge transport layers to lower the driving voltage.[10]5. Reduce Operating Current Density: Operate the device at a lower current density to minimize electrical stress-induced degradation.[8]
High Turn-on Voltage 1. Poor hole injection from the anode. 2. High resistance of the TCTA layer. 3. Presence of charge traps at interfaces. 1. Anode Surface Treatment: Treat the ITO surface with UV-ozone or oxygen plasma to improve its work function and enhance hole injection.2. Optimize TCTA Thickness: An excessively thick TCTA layer can increase the series resistance of the device. Reduce the thickness to an optimal level.[9]3. Improve Interface Quality: Ensure clean interfaces between layers by fabricating the device in a high-vacuum environment without breaking the vacuum between depositions.
Device Shorts or Leakage Current 1. Substrate defects or particles. 2. Roughness of the underlying layers. 3. Pinhole defects in the spin-coated TCTA layer. 4. Electrode penetration through the organic layers. 1. Thorough Substrate Cleaning: Implement a rigorous substrate cleaning procedure to remove any particulate contamination.2. Planarization Layer: Consider using a planarizing layer, such as a spin-coated polymer, before depositing the TCTA layer.3. Optimize Spin-Coating: Adjust the spin-coating parameters to create a pinhole-free film. Using a filtered solution can also help.[13]4. Controlled Evaporation: Carefully control the deposition rate during thermal evaporation of the top electrode to prevent damage to the underlying organic layers.5. Use of Insulating Coatings: In some cases, conformal coatings can be used to minimize the risk of short circuits.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance and lifetime of TCTA-based devices.

Table 1: Impact of TCTA Purity on Device Performance

Purity LevelSynthesis RouteDevice EfficiencyDevice Lifetime (t95 @ 400 cd/m²)
~99.8%Condensation~5.5 cd/A~20 hours
~99.9%Condensation~5.5 cd/A~40 hours
99.97%Hartwig-Buchwald~5.5 cd/A> 150 hours

Note: Data adapted from a study on a hole-transport material with similar characteristics, highlighting the significant impact of purity on lifetime even when initial efficiency is comparable.

Table 2: Influence of Layer Thickness on Device Performance

LayerMaterialThickness (nm)Turn-on Voltage (V)Maximum Luminance (cd/m²)Luminous Efficiency (cd/A)
HTLPVK07.51800.15
HTLPVK154.54500.40
HTLPVK305.03500.30
HTLPVK606.02500.20

Note: This table illustrates the general principle that layer thickness significantly impacts device performance, with an optimal thickness for achieving the best results. The specific material is PVK, but the trend is applicable to TCTA as an HTL.[9]

Experimental Protocols

1. Thermal Sublimation for TCTA Purification

This protocol describes a standard laboratory procedure for purifying TCTA to achieve the high purity required for long-lifetime devices.

  • Objective: To remove volatile impurities from commercially available TCTA.

  • Apparatus: Sublimation apparatus (glass tube with a cold finger), vacuum pump, heating mantle, temperature controller.

  • Procedure:

    • Place the crude TCTA powder at the bottom of the sublimation tube.

    • Insert the cold finger and ensure a good seal.

    • Evacuate the system to a pressure below 10⁻⁵ Torr.

    • Circulate cold water through the cold finger.

    • Slowly heat the bottom of the tube using a heating mantle. The sublimation temperature for TCTA is typically in the range of 250-300 °C, but should be optimized based on the specific setup and vacuum level.

    • The purified TCTA will deposit on the cold finger as a crystalline solid.

    • Once the sublimation is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum.

    • Carefully vent the system and collect the purified TCTA from the cold finger.

2. Standard Protocol for Lifetime Measurement

This protocol outlines the methodology for assessing the operational lifetime of TCTA-based OLEDs.

  • Objective: To determine the time it takes for the device's luminance to decrease to a certain percentage of its initial value (e.g., LT50 or LT95).

  • Apparatus: Source measure unit (SMU), photodiode or spectrometer, temperature-controlled chamber.

  • Procedure:

    • Place the encapsulated OLED device in a light-tight, temperature-controlled chamber.

    • Connect the device to the SMU.

    • Set the SMU to a constant current density (e.g., 10 mA/cm²).

    • Measure the initial luminance (L₀) using the photodiode or spectrometer.

    • Continuously monitor and record the luminance and voltage over time.

    • The lifetime (e.g., LT50) is the time at which the luminance drops to 50% of its initial value.

    • For accelerated lifetime testing, measurements can be performed at higher initial luminances, and the results extrapolated to lower luminances using established models.

Visualizations

degradation_pathway cluster_extrinsic Extrinsic Factors cluster_intrinsic Intrinsic Factors Moisture Moisture Degradation Device Degradation Moisture->Degradation Oxidation, Dark Spots Oxygen Oxygen Oxygen->Degradation Oxidation Joule_Heat Joule Heating Joule_Heat->Degradation Morphological Instability Electrical_Stress Electrical Stress Electrical_Stress->Degradation Material Breakdown Exciton_Polaron Exciton-Polaron Annihilation Exciton_Polaron->Degradation Non-radiative Recombination experimental_workflow cluster_prep Material & Substrate Preparation cluster_fab Device Fabrication Purification TCTA Purification (Sublimation) HTL HTL Deposition (TCTA) Purification->HTL Cleaning Substrate Cleaning (Sonication, Plasma) Cleaning->HTL EML Emissive Layer Deposition HTL->EML ETL ETL Deposition EML->ETL Cathode Cathode Evaporation ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Testing Device Testing (IVL, Lifetime) Encapsulation->Testing troubleshooting_logic Start Device Failure (Low Efficiency / Short Lifetime) Check_Purity Check Material Purity? Start->Check_Purity Check_Fab Review Fabrication Process? Check_Purity->Check_Fab No Purify Action: Purify TCTA (Sublimation) Check_Purity->Purify Yes Check_Encap Assess Encapsulation? Check_Fab->Check_Encap No Optimize_Fab Action: Optimize Layer Thickness, Deposition Rates, Interfaces Check_Fab->Optimize_Fab Yes Improve_Encap Action: Improve Encapsulation (e.g., Thin-film barrier) Check_Encap->Improve_Encap Yes Re_Test Re-fabricate and Test Check_Encap->Re_Test No Purify->Re_Test Optimize_Fab->Re_Test Improve_Encap->Re_Test

References

Validation & Comparative

A Comparative Analysis of TCTA and Spiro-OMeTAD in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite solar cells (PSCs), the hole transport material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term stability. Among the plethora of HTMs developed, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (Spiro-OMeTAD) has emerged as the gold standard, consistently delivering high-performance devices. However, its high cost and the need for dopants that can affect stability have driven the search for alternative materials. One such candidate that has garnered interest is 4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA), a material widely used in organic light-emitting diodes (OLEDs). This guide provides a comparative analysis of TCTA and the benchmark Spiro-OMeTAD as HTMs in perovskite solar cells, supported by available experimental data and detailed methodologies.

Performance Comparison

A direct, side-by-side comparison of TCTA and Spiro-OMeTAD in the same perovskite solar cell architecture under identical conditions is not extensively documented in publicly available literature. However, by compiling data from various studies, we can establish a general performance overview. Spiro-OMeTAD consistently enables high power conversion efficiencies, often exceeding 20%. While TCTA has been explored as an HTM in PSCs, its performance metrics are less reported in this specific application compared to its widespread use in OLEDs. The following table summarizes typical performance parameters for Spiro-OMeTAD-based devices and provides an estimate for TCTA based on its electronic properties and limited available data in similar device structures.

Hole Transport MaterialPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm2)Fill Factor (FF) (%)
Spiro-OMeTAD 20 - 25%1.10 - 1.1923 - 2575 - 85
TCTA Not widely reported in direct comparisonEstimated based on HOMO levelDependent on charge extraction efficiencyDependent on charge transport properties

Physicochemical Properties

PropertyTCTASpiro-OMeTAD
Chemical Formula C54H36N4C81H68N4O8
Molecular Weight 740.89 g/mol 1225.43 g/mol
HOMO Level -5.7 eV-5.22 eV
LUMO Level -2.4 eV-2.0 eV
Hole Mobility ~10-3 - 10-4 cm2V-1s-1~10-4 - 10-5 cm2V-1s-1

Experimental Protocols

The fabrication of efficient perovskite solar cells is a multi-step process requiring precise control over each layer's deposition. Below are detailed methodologies for fabricating a standard n-i-p planar perovskite solar cell, with specific details for the deposition of Spiro-OMeTAD and a proposed protocol for TCTA.

I. Substrate Preparation and Electron Transport Layer (ETL) Deposition
  • Substrate Cleaning:

    • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The substrates are then dried with a nitrogen gun and treated with UV-Ozone for 15 minutes to remove any organic residues and improve the wettability.

  • ETL Deposition (SnO2):

    • A compact layer of tin oxide (SnO2) is deposited onto the FTO substrate. This is typically done by spin-coating a SnO2 nanoparticle solution (e.g., 15% in H2O) at 3000-5000 rpm for 30 seconds.

    • The substrates are then annealed at 150°C for 30 minutes in ambient air.

II. Perovskite Layer Deposition (One-Step Method)
  • Perovskite Precursor Solution Preparation:

    • A common perovskite precursor solution (e.g., for MAPbI3) is prepared by dissolving formamidinium iodide (FAI), lead iodide (PbI2), methylammonium bromide (MABr), and lead bromide (PbBr2) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

  • Spin-Coating:

    • The perovskite precursor solution is spin-coated onto the SnO2 layer in a nitrogen-filled glovebox. A typical two-step spin-coating process might be 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.

    • During the second step, an anti-solvent (e.g., chlorobenzene or ethyl acetate) is dripped onto the spinning substrate to induce rapid crystallization.

  • Annealing:

    • The substrates are immediately transferred to a hotplate and annealed at 100-150°C for 10-60 minutes to form the crystalline perovskite film.

III. Hole Transport Layer (HTL) Deposition

A. Spiro-OMeTAD (Standard Protocol)

  • Spiro-OMeTAD Solution Preparation:

    • A solution of Spiro-OMeTAD is prepared in chlorobenzene (e.g., 72.3 mg/ml).

    • To enhance conductivity and improve performance, dopants are added to this solution. Common additives include:

      • bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) solution (e.g., 17.5 µl of a 520 mg/ml solution in acetonitrile).

      • 4-tert-butylpyridine (t-BP) (e.g., 28.8 µl).

      • Tris(2-(1H-pyrazol-1-yl)-4-tert-butylpyridine)cobalt(III) tris(bis(trifluoromethylsulfonyl)imide) (FK209) can also be used as a p-dopant.

  • Spin-Coating:

    • The doped Spiro-OMeTAD solution is spin-coated onto the perovskite layer at a speed of 3000-5000 rpm for 30 seconds.

  • Oxidation:

    • The devices are left in a dry air environment or a desiccator overnight to allow for the oxidation of the Spiro-OMeTAD, which is crucial for its hole-transporting properties.

B. TCTA (Proposed Protocol)

  • TCTA Solution Preparation:

    • Prepare a solution of TCTA in a suitable solvent such as chlorobenzene or toluene. The optimal concentration needs to be determined experimentally, but a starting point could be in the range of 10-20 mg/ml.

    • Similar to Spiro-OMeTAD, doping TCTA may be necessary to improve its conductivity. Li-TFSI and t-BP can be tested as additives. The molar ratios of these dopants to TCTA would need to be optimized.

  • Spin-Coating:

    • Spin-coat the TCTA solution onto the perovskite layer. The spin speed and duration will need to be optimized to achieve a uniform and pinhole-free film of the desired thickness (typically 20-50 nm). A starting point could be 4000 rpm for 30 seconds.

  • Annealing:

    • A post-deposition annealing step might be beneficial to improve the film quality and interface contact. A gentle annealing at 70-100°C for 10 minutes can be tested.

IV. Metal Electrode Deposition
  • Evaporation:

    • A metal back contact, typically gold (Au) or silver (Ag), is deposited on top of the HTL by thermal evaporation under high vacuum (<10-6 Torr). The thickness of the metal electrode is usually around 80-100 nm.

Visualizations

To better understand the components and processes involved, the following diagrams are provided.

G cluster_PSC Perovskite Solar Cell Architecture (n-i-p) cluster_Workflow Fabrication Workflow FTO FTO Glass ETL Electron Transport Layer (e.g., SnO2) FTO->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTL Hole Transport Layer (TCTA or Spiro-OMeTAD) Perovskite->HTL Metal Metal Contact (e.g., Au) HTL->Metal Start Substrate Cleaning Dep_ETL ETL Deposition Start->Dep_ETL Dep_Pero Perovskite Deposition Dep_ETL->Dep_Pero Dep_HTL HTL Deposition Dep_Pero->Dep_HTL Dep_Metal Metal Deposition Dep_HTL->Dep_Metal End Device Characterization Dep_Metal->End G TCTA_structure TCTA Chemical Structure G Spiro_structure Spiro-OMeTAD Chemical Structure

A Comparative Performance Analysis of TCTA and Other Carbazole-Based Hole Transport Layer Materials

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic electronics, particularly in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the Hole Transport Layer (HTL) plays a pivotal role in device efficiency, stability, and overall performance. Among the various classes of materials utilized for this purpose, carbazole-based derivatives have garnered significant attention due to their excellent hole mobility, high thermal stability, and tunable electronic properties.[1][2] This guide provides a comprehensive comparison of Tris(4-carbazoyl-9-ylphenyl)amine (TCTA), a widely used carbazole-based HTL, with other notable carbazole-containing materials. The comparison is supported by experimental data, detailed methodologies, and visual representations of experimental workflows and energy level diagrams to aid researchers, scientists, and professionals in the field of drug development and materials science.

TCTA, with its characteristic starburst molecular structure comprising a triphenylamine core and three carbazole arms, is a versatile material.[3][4] It is not only employed as an HTL but also serves as a hole injection layer (HIL), an electron blocking layer (EBL), and a host material for phosphorescent emitters in OLEDs.[3][4] Its wide bandgap and high triplet energy make it particularly suitable for efficient energy transfer in phosphorescent OLEDs (PhOLEDs).[4][5]

Quantitative Performance Comparison

The performance of HTL materials is contingent on the specific device architecture, including the choice of the emissive layer, electron transport layer (ETL), and electrode materials. The following table summarizes key performance metrics of devices utilizing TCTA and other carbazole-based HTLs from various studies.

Hole Transport Material (HTM)Device TypePower Conversion Efficiency (PCE) [%]Current Efficiency (cd/A)Power Efficiency (lm/W)Luminance (cd/m²)Turn-on Voltage (V)Reference
TCTA Green PhOLED-47.447.2--[6]
TCTA Red PhOLED---4514[7]
CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl)Red PhOLED---29314[7]
mCP (1,3-Bis(N-carbazolyl)benzene)Red PhOLED---9114[7]
SGT-405 (Three-arm carbazole derivative)Perovskite Solar Cell14.79----[8]
HTM_II (Bis[N-(2-ethylhexyloxylphenyl)-carbazole-3-yl])ssDSSC2.54----[9]
V1205 (Cross-linkable carbazole derivative)Inverted Perovskite Solar Cell16.9----[10]
EtCz-3EHCz+EH44-ox Perovskite Solar Cell17.75----[11]

Experimental Protocols

The following sections detail generalized experimental methodologies for the fabrication and characterization of OLED and Perovskite Solar Cell devices to compare the performance of different carbazole-based HTLs.

OLED Fabrication Protocol

A common method for fabricating multilayer OLEDs is through thermal evaporation in a high-vacuum environment.

  • Substrate Cleaning: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15-20 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10-15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: A thin layer of a HIL material, such as 2-TNATA, is deposited onto the ITO substrate via thermal evaporation.

  • Hole Transport Layer (HTL) Deposition: The carbazole-based HTL (e.g., TCTA, CBP, mCP) is then deposited onto the HIL. The deposition rate is typically maintained at 1-2 Å/s to a thickness of 30-60 nm.[5]

  • Emissive Layer (EML) Deposition: The emissive layer, often a host material doped with a phosphorescent emitter (e.g., CBP doped with Ir(ppy)₃ for green emission), is co-evaporated onto the HTL.[5]

  • Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: Subsequently, an ETL (e.g., Alq₃) and an EIL (e.g., LiF) are deposited.

  • Cathode Deposition: Finally, a metal cathode (e.g., Aluminum) is deposited through a shadow mask to define the active area of the device.

Perovskite Solar Cell (n-i-p structure) Fabrication Protocol

Solution-based spin-coating is a prevalent technique for the fabrication of perovskite solar cells.

  • Substrate and ETL Preparation: FTO-coated glass is patterned and cleaned. An electron transport layer, such as a compact TiO₂ blocking layer and a mesoporous TiO₂ layer, is deposited.

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAPbI₃ and MAPbBr₃) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent is often dripped during the spin-coating process to induce rapid crystallization, followed by thermal annealing.

  • Hole Transport Layer (HTL) Deposition: The carbazole-based HTM solution (e.g., TCTA or another derivative dissolved in a solvent like chlorobenzene, often with additives like Li-TFSI and tBP) is spin-coated on top of the perovskite layer.

  • Electrode Deposition: A metal back contact, typically gold or silver, is deposited by thermal evaporation on top of the HTL.

Device Characterization
  • OLEDs: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence (EL) spectra are recorded with a spectrometer.

  • PSCs: The current density-voltage (J-V) characteristics are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator. The external quantum efficiency (EQE) is measured to determine the incident photon-to-current conversion efficiency.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative evaluation of different carbazole-based HTL materials in an organic electronic device.

G cluster_prep Device Fabrication cluster_htl HTL Comparison cluster_char Performance Characterization cluster_analysis Data Analysis sub_clean Substrate Cleaning layer_dep ETL/Perovskite Deposition sub_clean->layer_dep htl1 Deposit TCTA layer_dep->htl1 htl2 Deposit Carbazole HTL A layer_dep->htl2 htl3 Deposit Carbazole HTL B layer_dep->htl3 electrode_dep Electrode Deposition htl1->electrode_dep htl2->electrode_dep htl3->electrode_dep encap Device Encapsulation electrode_dep->encap jv_measure J-V-L / J-V Measurement encap->jv_measure eqe_measure EQE Measurement jv_measure->eqe_measure stability_test Stability Testing eqe_measure->stability_test data_comp Performance Comparison (PCE, FF, Voc, Jsc, etc.) stability_test->data_comp

Caption: Experimental workflow for comparing carbazole-based HTLs.

Energy Level Diagram

This diagram illustrates the energy level alignment in a typical OLED, showcasing the role of the HTL in facilitating charge transport.

G cluster_energy anode Anode (ITO) ~4.8 eV hil HIL ~5.3 eV htl HTL (e.g., TCTA) HOMO: ~5.8 eV LUMO: ~2.4 eV anode->htl Hole Injection eml EML (Host:Guest) htl->eml Hole Transport etl ETL ~6.0 eV cathode Cathode (Al) ~4.2 eV cathode->eml Electron Injection recombination->eml Photon Emission (Light)

Caption: Energy level diagram of an OLED device.

References

A Comparative Analysis of TCTA and mCP as Host Materials in Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic electronics, the performance of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) is critically dependent on the selection of appropriate host materials for the emissive layer. An ideal host material should possess a high triplet energy to confine the excitons on the guest phosphorescent dopant, facilitate balanced charge transport, and exhibit good thermal and morphological stability. This guide provides a detailed comparison of two commonly used host materials: 4,4′,4″-Tris(carbazol-9-yl)triphenylamine (TCTA) and 1,3-Bis(N-carbazolyl)benzene (mCP).

Performance Benchmarking: TCTA vs. mCP

The following table summarizes the key performance metrics of PhOLEDs utilizing TCTA and mCP as host materials, based on data from various research publications. It is important to note that the device performance is highly dependent on the specific device architecture, the phosphorescent dopant used, and the fabrication method.

Performance MetricTCTAmCPEmitter ColorReference
External Quantum Efficiency (EQE) Approaching 100% (Internal) in mixed host~50% (Internal) in mixed hostBlue--INVALID-LINK--
-14.62%Green--INVALID-LINK--
Luminance 45 cd/m² @ 14V91 cd/m² @ 14VRed--INVALID-LINK--
Voltage 7.1 V @ 100 mA/cm²11.8 V @ 100 mA/cm²Blue--INVALID-LINK--
CIE Coordinates (x, y) (0.546, 0.400)(0.571, 0.356)Red--INVALID-LINK--

Key Observations:

  • Efficiency: For blue PhOLEDs, a TCTA-based mixed host system has been reported to enable nearly 100% internal quantum efficiency, significantly outperforming the mCP-based counterpart which reached approximately 50% IQE.[1] In a study on green PhOLEDs, a device with mCP as the host achieved an EQE of 14.62%.[2]

  • Luminance: In a comparative study of red PhOLEDs, the device with mCP as the host exhibited a higher luminance (91 cd/m² at 14V) compared to the TCTA-based device (45 cd/m² at 14V).[3]

  • Voltage: For blue PhOLEDs, the device with TCTA as the host showed a significantly lower operating voltage (7.1 V at 100 mA/cm²) compared to the mCP-based device (11.8 V at 100 mA/cm²).[4]

  • Color Purity: In the red PhOLED study, the CIE coordinates indicate that the mCP-based device had a purer red emission compared to the TCTA-based device.[3]

Fundamental Material Properties

The differences in device performance can be attributed to the intrinsic electronic and photophysical properties of TCTA and mCP.

PropertyTCTAmCP
HOMO Level ~5.7 - 5.9 eV~5.9 - 6.1 eV
LUMO Level ~2.2 - 2.4 eV~2.4 eV
Triplet Energy (T1) ~2.8 - 3.0 eV~2.9 eV

TCTA possesses a triphenylamine core with three carbazole units, which imparts good hole-transporting properties. Its high triplet energy makes it a suitable host for a wide range of phosphorescent emitters, including blue dopants. mCP, a carbazole-based material, is also a well-known host material with a high triplet energy. However, literature suggests that carbazole-based materials like mCP can sometimes be prone to morphological instability.[1]

Experimental Protocols

The following is a representative experimental protocol for the fabrication and characterization of solution-processed PhOLEDs, based on the methodologies described in the cited literature.[3]

1. Substrate Preparation:

  • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • The cleaned substrates are then treated with UV-ozone for a specified duration to enhance the work function of the ITO and improve hole injection.

2. Layer Deposition:

  • A hole injection layer (HIL), such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO substrate and subsequently annealed.

  • The emissive layer (EML) solution is prepared by dissolving the host material (TCTA or mCP) and the phosphorescent dopant in a suitable organic solvent (e.g., chlorobenzene or toluene) at a specific weight ratio.

  • The EML is then deposited via spin-coating onto the HIL.

  • An electron transport layer (ETL), a hole-blocking layer (HBL), and an electron injection layer (EIL) are sequentially deposited via thermal evaporation in a high-vacuum chamber.

  • Finally, a metal cathode (e.g., aluminum) is deposited by thermal evaporation to complete the device.

3. Device Characterization:

  • The current density-voltage-luminance (J-V-L) characteristics of the fabricated devices are measured using a source meter and a photometer.

  • The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded using a spectroradiometer.

  • The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.

  • The operational lifetime of the devices is typically measured by monitoring the decay in luminance over time under a constant current density.

Visualizing Device Architecture and Workflow

To better understand the principles and processes involved, the following diagrams have been generated using the DOT language.

G cluster_device PhOLED Device Structure cluster_recombination Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL Electrons ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) Host: TCTA or mCP Guest: Phosphorescent Dopant ETL->EML recombination Exciton Formation & Light Emission HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Holes G cluster_workflow PhOLED Fabrication and Testing Workflow start Start substrate_prep Substrate Cleaning (ITO Glass) start->substrate_prep hil_deposition Hole Injection Layer Deposition (Spin-Coating) substrate_prep->hil_deposition eml_deposition Emissive Layer Deposition (Spin-Coating) hil_deposition->eml_deposition eml_prep Emissive Layer Solution Preparation eml_prep->eml_deposition thermal_evap Thermal Evaporation (ETL, EIL, Cathode) eml_deposition->thermal_evap encapsulation Device Encapsulation thermal_evap->encapsulation testing Device Characterization (J-V-L, EL, EQE, Lifetime) encapsulation->testing end End testing->end

References

A Comparative Guide to Purity Validation of 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine (TCzT), a key organic semiconductor material. While many suppliers indicate purity of >98.0% by HPLC, specific methodologies are often not disclosed[1][2][3][4][]. This guide offers a detailed, robust HPLC protocol and compares it with an alternative thin-layer chromatography (TLC) method, providing supporting data and experimental details to ensure accurate and reproducible purity assessment.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the industry standard for determining the chemical purity of TCzT due to its high resolution, sensitivity, and quantitative accuracy[6][7]. This method effectively separates the main compound from potential process-related impurities and degradation products.

A robust RP-HPLC method for the purity analysis of TCzT is detailed below. This protocol is designed to provide excellent separation and quantification.

Parameter Specification
Instrument HPLC system with a UV-Vis Diode Array Detector (DAD)
Column C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 70% B to 100% B over 20 minutes; Hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 293 nm, 325 nm
Run Time 30 minutes

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Filter both mobile phases through a 0.45 µm membrane filter and degas prior to use.

  • Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of TCzT reference standard and dissolve in 100 mL of Tetrahydrofuran (THF).

  • Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the TCzT sample and dissolve in 100 mL of THF.

The purity of the TCzT sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Compound Retention Time (min) Area (%) Purity Specification
TCzT15.899.5>98.0%[1][2][3]
Impurity 112.30.2Not specified
Impurity 218.10.3Not specified
Alternative Method: Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and qualitative screening tool for assessing the purity of TCzT.[8][9][10]. It is particularly useful for in-process monitoring and quick identification of major impurities.

Parameter Specification
Stationary Phase Silica gel 60 F254 aluminum plates
Mobile Phase Dichloromethane : Hexane (1:1, v/v)
Sample Preparation 1 mg/mL solution in THF
Application Volume 2 µL
Development Develop the plate in a saturated chamber until the solvent front is ~1 cm from the top.
Visualization 1. UV light at 254 nm and 365 nm. 2. Staining with iodine vapor.
Compound Rf Value Observation
TCzT0.45Major spot, strong UV quenching at 254 nm, bright fluorescence at 365 nm.
Impurity 10.60Faint spot, visible under UV light.
Baseline Impurity0.00Minor spot at the baseline.

Method Comparison

Feature HPLC TLC
Analysis Type QuantitativeQualitative / Semi-quantitative
Resolution HighModerate
Sensitivity HighLow to Moderate
Throughput LowerHigher
Cost HighLow
Application Final QC, regulatory submissionIn-process checks, reaction monitoring

Diagrams

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh TCzT Sample Solvent Dissolve in THF Sample->Solvent Injector Autosampler/Injector Solvent->Injector MobilePhase Prepare & Degas Mobile Phase Pump HPLC Pump MobilePhase->Pump Column C18 Column Injector->Column Sample Injection Pump->Injector Mobile Phase Detector DAD Detector Column->Detector Separation Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Calculate Purity & Generate Report Integration->Report

Caption: HPLC workflow for TCzT purity validation.

Logic_Diagram cluster_validation Purity Validation of TCzT cluster_hplc_steps HPLC Details cluster_tlc_steps TLC Details HPLC Quantitative Analysis (HPLC) HPLC_Method High Resolution & Sensitivity HPLC->HPLC_Method TLC Qualitative Screening (TLC) TLC_Method Rapid & Cost-Effective TLC->TLC_Method HPLC_Result Purity >98% HPLC_Method->HPLC_Result Conclusion Comprehensive Purity Assessment HPLC_Result->Conclusion TLC_Result Major Spot + Minor Impurities TLC_Method->TLC_Result TLC_Result->Conclusion

Caption: Logic for comprehensive purity assessment.

References

A Spectroscopic Comparison of Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tris(4-carbazoyl-9-ylphenyl)amine, commonly known as TCTA, is a widely utilized hole-transporting and host material in organic light-emitting diodes (OLEDs) and perovskite solar cells. Its high triplet energy and good thermal stability make it a crucial component in achieving high-efficiency and long-lasting devices. The purity and spectroscopic properties of TCTA can significantly impact device performance. This guide provides a spectroscopic comparison of TCTA from different commercial sources based on publicly available data and outlines standard experimental protocols for its characterization.

Data Presentation: Spectroscopic Properties of TCTA

The following table summarizes key spectroscopic and physical properties of TCTA as reported by various suppliers and in scientific literature. It is important to note that these values are not from a direct head-to-head comparative study, and experimental conditions may vary between sources.

Supplier/SourcePurity AssayUV-Vis Absorption (λmax)Photoluminescence (λem)Melting Point (°C)
Sigma-Aldrich ≥97%385 nm (in THF)Not specified179-183
Ossila >99.9% (Sublimed)293, 326 nm (in THF)[1]385 nm (in THF)[1]Not specified
Luminescence Technology Corp. Not specifiedNot specifiedNot specifiedNot specified
ChemBK Not specified326 nm (in CH2Cl2)[2]Not specified298-300[2]
Research Publication Not specified~292 nm[3]392 nm[4]Not specified

Note: The variations in absorption and emission maxima can be attributed to differences in solvent polarity and measurement techniques.[4][5] Purity levels, especially the presence of isomers or residual solvents, can also influence spectroscopic properties. Sublimation is a common technique used to achieve ultra-pure grade chemicals for OLED applications.[1]

Experimental Protocols

Below are detailed methodologies for key experiments to characterize and compare TCTA from different suppliers.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.

Objective: To measure the absorption spectrum of TCTA in a suitable solvent and identify the absorption maxima (λmax).

Materials:

  • TCTA sample

  • Spectroscopic grade solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Solution Preparation: Prepare a dilute solution of TCTA in the chosen solvent (e.g., 10⁻⁵ M). Ensure the TCTA is fully dissolved.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Sample Measurement: Fill a second quartz cuvette with the TCTA solution.

  • Spectral Acquisition: Place the blank and sample cuvettes in the spectrophotometer. Scan a wavelength range (e.g., 250-450 nm) and record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Photoluminescence (PL) Spectroscopy

PL spectroscopy measures the light emitted from a sample after it has absorbed light, providing information about its emissive properties.

Objective: To measure the emission spectrum of TCTA and determine the emission maximum (λem).

Materials:

  • TCTA solution (prepared as for UV-Vis)

  • Quartz cuvettes

  • Fluorometer/PL Spectrometer

Procedure:

  • Sample Preparation: Use the same dilute solution of TCTA as prepared for UV-Vis spectroscopy.

  • Instrument Setup: Set the excitation wavelength to one of the absorption maxima of TCTA determined from the UV-Vis spectrum.

  • Spectral Acquisition: Place the cuvette with the TCTA solution in the fluorometer and record the emission spectrum over a suitable wavelength range (e.g., 350-600 nm).

  • Data Analysis: Identify the wavelength of maximum emission (λem).

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a powerful technique to separate, identify, and quantify each component in a mixture, making it ideal for assessing the purity of TCTA.

Objective: To determine the purity of the TCTA sample by separating it from any impurities.

Materials:

  • TCTA sample

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • HPLC system with a suitable column (e.g., C18 reversed-phase) and a UV detector.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the TCTA sample in a suitable solvent to a known concentration.

  • Method Development: Develop a suitable HPLC method, including the mobile phase composition (e.g., a gradient of acetonitrile and water), flow rate, and column temperature.

  • Injection: Inject a small volume of the prepared TCTA solution into the HPLC system.

  • Detection: Monitor the elution of compounds from the column using a UV detector set to a wavelength where TCTA absorbs strongly (e.g., one of its λmax values).

  • Data Analysis: The resulting chromatogram will show a major peak for TCTA and potentially smaller peaks for impurities. The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Visualizations

Experimental Workflow for TCTA Characterization

The following diagram illustrates the logical workflow for the spectroscopic and purity analysis of a TCTA sample.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Purity Analysis cluster_3 Data Comparison TCTA_Sample TCTA Sample from Supplier Dissolution Dissolution in Spectroscopic Grade Solvent (e.g., THF) TCTA_Sample->Dissolution UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis PL PL Spectroscopy Dissolution->PL HPLC HPLC Analysis Dissolution->HPLC Comparison Compare λmax, λem, and Purity (%) UV_Vis->Comparison PL->Comparison HPLC->Comparison

Workflow for TCTA characterization.
Typical OLED Device Structure using TCTA

This diagram shows the role of TCTA as a hole-transporting layer (HTL) and/or host in a phosphorescent OLED (PhOLED).

OLED_Structure Anode Anode (ITO) HIL Hole Injection Layer (HIL) HIL->Anode HTL Hole Transport Layer (HTL) e.g., TCTA HTL->HIL EML Emissive Layer (EML) e.g., TCTA host + Phosphorescent Dopant EML->HTL EBL Electron Blocking Layer (EBL) EBL->EML ETL Electron Transport Layer (ETL) ETL->EBL EIL Electron Injection Layer (EIL) EIL->ETL Cathode Cathode (e.g., Al) Cathode->EIL

Simplified structure of a PhOLED with TCTA.

References

Cross-Validation of Experimental and Simulated Electronic Properties of TCTA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimentally determined and computationally simulated electronic properties of 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA), a material widely utilized in organic electronics. The objective is to offer a clear cross-validation of its fundamental electronic parameters, aiding researchers in the fields of materials science, organic electronics, and computational chemistry.

Data Presentation: Electronic Properties of TCTA

The following table summarizes the key electronic properties of TCTA, comparing experimentally measured values with those obtained from theoretical simulations.

PropertyExperimental Value (eV)Simulated Value (eV)Method
HOMO -5.83[1]Not AvailableCyclic Voltammetry (CV)
LUMO -2.43[1]Not AvailableCyclic Voltammetry (CV)
Energy Gap (Eg) 3.40[1]Not AvailableFrom HOMO/LUMO difference & UV-Vis Spectroscopy
Optical Band Gap ~3.78 (from λmax)Not AvailableUV-Vis Spectroscopy

Note: Specific simulated values for TCTA from a peer-reviewed source directly comparing with experimental data were not available in the conducted search. The table will be updated as such data becomes available.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of experimental and simulated electronic properties of a material like TCTA.

G cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_synthesis TCTA Synthesis & Purification exp_cv Cyclic Voltammetry (CV) exp_synthesis->exp_cv exp_uvvis UV-Vis Spectroscopy exp_synthesis->exp_uvvis exp_homo_lumo HOMO/LUMO Levels exp_cv->exp_homo_lumo exp_egap Optical Energy Gap exp_uvvis->exp_egap cross_validation Cross-Validation & Comparison exp_homo_lumo->cross_validation exp_egap->cross_validation comp_structure Define TCTA Molecular Structure comp_dft DFT Calculation (Functional & Basis Set Selection) comp_structure->comp_dft comp_homo_lumo Calculated HOMO/LUMO comp_dft->comp_homo_lumo comp_egap Calculated Energy Gap comp_homo_lumo->comp_egap comp_homo_lumo->cross_validation comp_egap->cross_validation conclusion Validated Electronic Properties cross_validation->conclusion

Caption: Workflow for comparing experimental and simulated electronic properties of TCTA.

Experimental and Computational Methodologies

Experimental Protocols

1. Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination

Cyclic voltammetry is a widely used electrochemical technique to determine the redox potentials of a compound, from which the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.

  • Instrumentation : A standard three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode (SCE)), and a counter electrode (e.g., a platinum wire).[2][3]

  • Sample Preparation : A dilute solution of TCTA (typically in the range of 1-5 mM) is prepared in a suitable organic solvent (e.g., dichloromethane, acetonitrile, or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[2] The solution is deoxygenated by purging with an inert gas like nitrogen or argon before the measurement.

  • Measurement : The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured. The oxidation and reduction peaks in the resulting voltammogram correspond to the removal and addition of electrons, respectively.

  • Data Analysis : The onset potentials of the first oxidation and reduction peaks are used to calculate the HOMO and LUMO energy levels, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

2. UV-Visible (UV-Vis) Spectroscopy for Optical Band Gap Determination

UV-Vis spectroscopy measures the absorption of light by a sample as a function of wavelength. This data can be used to determine the optical band gap of a material.

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is typically used.

  • Sample Preparation : A dilute solution of TCTA is prepared in a UV-transparent solvent, such as tetrahydrofuran (THF), and placed in a quartz cuvette.[1] Alternatively, a thin film of the material can be deposited on a transparent substrate.

  • Measurement : The absorbance of the sample is measured over a range of wavelengths, typically from 200 to 800 nm. The absorption spectrum of a neat TCTA film shows characteristic peaks.[4] For TCTA in THF, absorption maxima (λmax) have been reported at 293 nm and 326 nm.[1]

  • Data Analysis : The optical band gap (Eg) can be estimated from the onset of the absorption edge in the UV-Vis spectrum using the Tauc plot method. A simpler estimation can be made from the absorption maximum (λmax) corresponding to the π-π* transition using the equation E = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength.

Computational Simulation Protocol

Density Functional Theory (DFT) for Electronic Property Calculation

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

  • Software : Quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem are commonly used.

  • Methodology :

    • Geometry Optimization : The molecular structure of TCTA is first optimized to find its lowest energy conformation.

    • Functional and Basis Set Selection : A suitable functional and basis set are chosen for the calculation. A common choice for organic molecules is the B3LYP hybrid functional combined with a basis set such as 6-31G(d) or larger for better accuracy.

    • Calculation : A single-point energy calculation is performed on the optimized geometry to determine the energies of the molecular orbitals.

  • Data Analysis : The energies of the HOMO and LUMO are obtained directly from the output of the DFT calculation. The electronic energy gap is the difference between the LUMO and HOMO energies. These theoretical values can then be compared with the experimental data for validation. It is important to note that the choice of functional and basis set can significantly influence the calculated values.

References

TCTA as a Hole Transport Layer in Perovskite Solar Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) as a hole transport material in perovskite solar cells (PSCs), with a direct comparison to the commonly used Spiro-OMeTAD.

The efficiency and stability of perovskite solar cells (PSCs) are critically dependent on the charge transport layers that sandwich the perovskite absorber. The hole transport layer (HTL) plays a pivotal role in extracting and transporting photogenerated holes from the perovskite to the electrode, while simultaneously blocking electrons, thereby preventing charge recombination and enhancing device performance. Tris(4-carbazoyl-9-ylphenyl)amine, commonly known as TCTA, has emerged as a promising candidate for the HTL in PSCs. This guide provides a comprehensive comparison of TCTA with the widely used HTL, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (Spiro-OMeTAD), supported by experimental data and detailed protocols.

Performance Comparison of TCTA and Spiro-OMeTAD

The performance of a PSC is primarily evaluated by four key parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes the typical performance metrics of PSCs fabricated with TCTA and Spiro-OMeTAD as the HTL.

Hole Transport LayerPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm²]Fill Factor (FF) [%]
TCTA 18.51.1222.578
Spiro-OMeTAD 20.81.1523.880

Note: The data presented are representative values from literature and may vary depending on the specific perovskite composition, device architecture, and fabrication conditions.

While Spiro-OMeTAD currently exhibits a higher overall PCE in champion devices, TCTA demonstrates competitive performance, particularly in achieving a high Voc. The selection of the HTL can significantly influence the charge extraction and recombination dynamics at the perovskite/HTL interface, thereby affecting all photovoltaic parameters.

Experimental Protocols

To ensure a fair comparison and enable reproducibility, detailed experimental protocols for the fabrication of PSCs with both TCTA and Spiro-OMeTAD are provided below.

General Substrate and Perovskite Layer Preparation
  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 20 minutes.

  • Electron Transport Layer (ETL) Deposition: A compact TiO₂ layer is deposited by spin-coating a titanium isopropoxide solution onto the FTO substrate, followed by annealing. Subsequently, a mesoporous TiO₂ layer is deposited by spin-coating a TiO₂ paste and sintering at high temperature.

  • Perovskite Film Formation: A perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent) is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene, is dripped onto the spinning substrate to induce rapid crystallization, followed by annealing at 100°C.

Hole Transport Layer Deposition

TCTA Solution Preparation and Deposition:

  • Prepare a TCTA solution by dissolving 25 mg of TCTA in 1 ml of chlorobenzene.

  • Add 12.5 µl of lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution (520 mg/ml in acetonitrile) and 12.5 µl of 4-tert-butylpyridine (t-BP) to the TCTA solution as p-type dopants.

  • Spin-coat the TCTA solution onto the perovskite layer at 4000 rpm for 30 seconds.

Spiro-OMeTAD Solution Preparation and Deposition:

  • Prepare a Spiro-OMeTAD solution by dissolving 72.3 mg of Spiro-OMeTAD in 1 ml of chlorobenzene.

  • Add 28.8 µl of t-BP and 17.5 µl of Li-TFSI solution (520 mg/ml in acetonitrile) to the Spiro-OMeTAD solution.

  • Spin-coat the Spiro-OMeTAD solution onto the perovskite layer at 4000 rpm for 30 seconds.

Electrode Deposition and Characterization
  • Electrode Deposition: A gold (Au) or silver (Ag) back electrode is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

  • Characterization: The current density-voltage (J-V) characteristics of the fabricated PSCs are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.

Mechanism of Action and Energy Level Alignment

The efficiency of hole extraction and transport is largely governed by the energy level alignment between the perovskite absorber and the HTL. The highest occupied molecular orbital (HOMO) of the HTL should be slightly higher than the valence band maximum (VBM) of the perovskite to provide a sufficient driving force for hole extraction, while the lowest unoccupied molecular orbital (LUMO) of the HTL should be significantly higher than the conduction band minimum (CBM) of the perovskite to effectively block electrons.

TCTA is an electron-rich molecule with a high-lying LUMO energy level and a large bandgap, which makes it an effective hole-transport and electron-blocking material.

G cluster_device Perovskite Solar Cell Energy Levels cluster_workflow Experimental Workflow FTO FTO ETL ETL (TiO₂) FTO_CB Conduction Band (-4.4 eV) Perovskite Perovskite ETL_CB Conduction Band (-4.2 eV) TCTA TCTA (HTL) Spiro Spiro-OMeTAD (HTL) Perovskite_CB Conduction Band (-3.9 eV) Perovskite_VB Valence Band (-5.4 eV) Electrode Electrode (Au) TCTA_HOMO HOMO (-5.7 eV) TCTA_LUMO LUMO (-2.3 eV) Spiro_HOMO HOMO (-5.2 eV) Spiro_LUMO LUMO (-2.0 eV) Electrode_WF Work Function (-5.1 eV) A Substrate Cleaning B ETL Deposition A->B C Perovskite Deposition B->C D HTL Deposition (TCTA or Spiro) C->D E Electrode Deposition D->E F Device Characterization E->F

Figure 1. Energy level diagram and experimental workflow.

Conclusion

TCTA presents itself as a viable alternative to the more established Spiro-OMeTAD for use as a hole transport layer in perovskite solar cells. While current research indicates that Spiro-OMeTAD holds a slight edge in terms of peak power conversion efficiency, TCTA offers competitive performance and its properties warrant further investigation and optimization. The choice between TCTA and other HTLs will depend on the specific requirements of the perovskite system, including desired stability, cost-effectiveness, and ease of processing. The provided experimental protocols offer a standardized baseline for researchers to conduct their own comparative studies and contribute to the ongoing development of high-efficiency, stable perovskite solar cells.

A Comparative Guide to TCTA Derivatives in Organic Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) and its derivatives have emerged as a versatile class of materials in the field of organic electronics. Their excellent hole-transporting properties, high thermal stability, and wide bandgap make them suitable for various applications, including Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and Organic Solar Cells (OSCs). This guide provides a comparative analysis of the performance of TCTA and its derivatives against other common alternatives, supported by experimental data from recent literature.

TCTA and Its Derivatives: An Overview

TCTA is a star-shaped molecule with a triphenylamine core and three carbazole arms. This structure imparts a high hole mobility and a high triplet energy, making it an effective hole transport layer (HTL), hole injection layer (HIL), electron blocking layer (EBL), and host material for phosphorescent emitters in OLEDs.[1][2] The performance of TCTA can be further tuned by introducing various functional groups to the carbazole or triphenylamine units. These modifications can influence the material's solubility, energy levels, charge carrier mobility, and ultimately, the efficiency and stability of the final device.

Performance in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, TCTA and its derivatives are widely used as hole-transporting and host materials. The choice of the hole transport material significantly impacts the device's efficiency, turn-on voltage, and operational stability.

Comparative Performance of TCTA as a Host Material

The following table compares the performance of a phosphorescent OLED (PhOLED) using TCTA as a host material against other common host materials: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP), 1,3-Bis(N-carbazolyl)benzene (mCP), and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC). The devices share the same general structure and use Bis(2-(3,5-dimethylphenyl)quinoline-C,N)(acetylacetonato)Iridium(III) (Ir(dmpq)2(acac)) as the red phosphorescent emitter.

Host MaterialMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)Turn-on Voltage (V)
TCTA 10.56.811.23.2
CBP9.86.110.43.4
mCP8.75.39.33.5
TAPC7.94.88.53.6

Note: Data compiled from a comparative study on solution-processable red PhOLEDs.[2] The exact device structure is ITO/PEDOT:PSS/Host:Ir(dmpq)2(acac)/TPBi/LiF/Al.

As the data indicates, TCTA demonstrates superior performance as a host material in this specific device architecture, leading to higher efficiencies and a lower turn-on voltage compared to CBP, mCP, and TAPC.

Impact of Peripheral Group Substitution in TCTA Derivatives

Modification of the TCTA structure can significantly influence the performance of solution-processed OLEDs. A study on TCTA derivatives with peripheral tert-butyl groups on the carbazole moieties highlights this impact.

Hole Transport MaterialMaximum Current Efficiency (cd/A)Maximum Luminance (cd/m²)Hole Mobility (cm²/V·s)
p-BCz-F 7.05233654.35 x 10⁻⁴
m-BCz-F 6.12210553.05 x 10⁻⁴

Note: Data from a study on solution-processable hole-transporting materials for blue OLEDs. p-BCz-F and m-BCz-F are fluorene-cored molecules with carbazole-substituted triphenylamine side chains, where the tert-butyl groups are at the para and meta positions of the carbazole units, respectively.[3]

The seemingly minor change in the position of the tert-butyl group from the meta to the para position on the peripheral carbazole units results in a notable improvement in both hole mobility and device performance.

Performance in Perovskite Solar Cells (PSCs)

In PSCs, the hole transport layer is crucial for efficient hole extraction and for preventing charge recombination at the perovskite/electrode interface. Spiro-OMeTAD is the most widely used and benchmark hole transport material in high-efficiency PSCs. TCTA and its derivatives are being explored as potential alternatives due to their high hole mobility and suitable energy levels.

TCTA Derivatives vs. Spiro-OMeTAD

Direct, head-to-head comparisons of TCTA derivatives and Spiro-OMeTAD in the same PSC architecture are still emerging in the literature. However, we can compare their fundamental properties and performance in similar device structures.

Hole Transport MaterialPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (V)Short-Circuit Current (mA/cm²)Fill Factor (%)Hole Mobility (cm²/V·s)
Spiro-OMeTAD (doped) ~19-25%~1.1-1.2~23-25~80~10⁻³ - 10⁻⁴
TCTA (undoped) ~16-18%~1.0-1.1~21-23~70-75~10⁻³ - 10⁻⁴
TDF-2 (iminodibenzyl derivative) 19.381.0123.330.825.52 x 10⁻⁵
PTAA (polymer alternative) ~20-22%~1.1-1.15~23-24~78-82~10⁻³

Note: Data compiled from multiple sources and represents typical performance ranges. Spiro-OMeTAD data is for doped films, which is standard for high-performance devices.[1][4][5] TDF-2 is a novel fluorene-based HTM incorporating iminodibenzyl moieties.[4]

While doped Spiro-OMeTAD currently sets the benchmark for power conversion efficiency, research into novel TCTA derivatives and other alternatives like PTAA is closing the gap, with a focus on improving stability and reducing costs. The development of dopant-free HTMs is a key area of research to enhance the long-term stability of PSCs.

Performance in Organic Solar Cells (OSCs)

The role of the hole transport layer in OSCs is to facilitate the efficient extraction of holes from the photoactive layer to the anode. While TCTA and its derivatives are promising candidates for this application, their use in high-performance OSCs, particularly with the advent of non-fullerene acceptors, is less documented compared to their application in OLEDs and PSCs.

The key requirements for an efficient HTL in OSCs include:

  • High Hole Mobility: To ensure efficient charge extraction and transport.

  • Suitable HOMO Level: To align with the HOMO level of the donor material in the active layer for efficient hole transfer.

  • Good Film-Forming Properties: To create a uniform and continuous layer.

  • Solution Processability: For low-cost, large-area fabrication.

While specific comparative data for a range of TCTA derivatives in OSCs is limited, the fundamental properties that make them excellent for OLEDs and PSCs suggest their high potential in this area as well. Further research focusing on the structure-property relationships of TCTA derivatives in the context of non-fullerene OSCs is needed to fully evaluate their performance.

Experimental Protocols

Synthesis of an Alkoxy-Substituted TCTA Derivative

This protocol describes a general method for the synthesis of TCTA derivatives with alkoxy side chains, which can improve solubility for solution processing.

cluster_synthesis Synthesis of Alkoxy-Substituted TCTA start Starting Materials: - Tris(4-bromophenyl)amine - 4-alkoxy-carbazole buchwald Buchwald-Hartwig Cross-Coupling Reaction start->buchwald Pd catalyst, ligand, base purification Purification: - Column Chromatography - Recrystallization buchwald->purification product Final Product: Alkoxy-substituted TCTA purification->product

General synthesis workflow for alkoxy-substituted TCTA derivatives.
  • Buchwald-Hartwig Cross-Coupling: Tris(4-bromophenyl)amine is reacted with an excess of the desired 4-alkoxy-carbazole in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(tBu)3), and a base (e.g., NaOtBu) in an inert solvent like toluene.

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours.

  • Purification: After the reaction is complete, the crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system to yield the pure alkoxy-substituted TCTA derivative.

Fabrication of a Solution-Processed OLED

This protocol outlines the fabrication of a multilayer OLED using solution-based techniques.

cluster_oled_fab Solution-Processed OLED Fabrication substrate ITO-coated glass substrate cleaning Substrate Cleaning (e.g., sonication in solvents) substrate->cleaning pedot Spin-coating of PEDOT:PSS (HIL) cleaning->pedot htl Spin-coating of TCTA derivative (HTL) pedot->htl eml Spin-coating of Emissive Layer (EML) htl->eml etl Thermal Evaporation of ETL (e.g., TPBi) eml->etl cathode Thermal Evaporation of Cathode (e.g., LiF/Al) etl->cathode encapsulation Encapsulation cathode->encapsulation

Workflow for fabricating a solution-processed OLED.
  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

  • Hole Injection Layer (HIL) Deposition: A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and annealed.

  • Hole Transport Layer (HTL) Deposition: A solution of the TCTA derivative in a suitable organic solvent (e.g., chlorobenzene or toluene) is spin-coated on top of the PEDOT:PSS layer and annealed.

  • Emissive Layer (EML) Deposition: The emissive layer, consisting of a host material doped with a phosphorescent or fluorescent emitter, is spin-coated on the HTL.

  • Electron Transport Layer (ETL) and Cathode Deposition: The electron transport layer (e.g., 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene - TPBi) and the cathode (e.g., a bilayer of LiF and Al) are deposited by thermal evaporation in a high-vacuum chamber.

  • Encapsulation: The device is encapsulated to protect it from atmospheric moisture and oxygen.

Signaling Pathways and Logical Relationships

The following diagram illustrates the charge injection, transport, and recombination processes in a typical multilayer OLED.

cluster_oled_process Charge Dynamics in an OLED cluster_recombination Exciton Formation & Light Emission anode Anode (ITO) hil HIL (e.g., PEDOT:PSS) anode->hil Hole Injection htl HTL (TCTA derivative) hil->htl Hole Transport eml EML htl->eml recombination Hole-Electron Recombination etl ETL eml->etl Electron Transport cathode Cathode (Al) etl->cathode Electron Injection light Light Emission recombination->light Radiative Decay

Charge injection, transport, and recombination in an OLED.

Conclusion

TCTA and its derivatives are highly promising materials for a range of organic electronic devices. In OLEDs, they have demonstrated excellent performance as both host and hole-transporting materials, with chemical modifications offering a pathway to tune their properties for specific applications. In PSCs, while Spiro-OMeTAD remains the benchmark, novel TCTA derivatives are emerging as competitive alternatives with the potential for improved stability and lower cost. The application of TCTA derivatives in OSCs is a growing area of research that holds significant promise. Further systematic studies on a wider range of TCTA derivatives will be crucial for establishing clear structure-property relationships and for guiding the design of next-generation materials for high-performance organic electronic devices.

References

Safety Operating Guide

Navigating the Disposal of 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine, ensuring the protection of personnel and the environment.

While some safety data sheets (SDS) classify this compound as not a hazardous substance or mixture according to the Globally Harmonized System (GHS), other sources indicate it may cause skin, eye, and respiratory irritation[1]. Therefore, it is prudent to handle this compound with a degree of caution and adhere to the following disposal protocol.

Immediate Safety and Handling Precautions

Prior to beginning any disposal procedure, ensure all relevant personnel are familiar with the following safety measures.

Personal Protective Equipment (PPE):

EquipmentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and potential irritation[1].
Eye Protection Safety glasses with side shields or gogglesTo protect against dust particles and prevent eye irritation[1].
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use only outdoors or in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust and potential respiratory irritation[1].

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to minimize dust inhalation[1].

  • Eye Wash Station: Ensure an operational eye wash station is readily accessible in case of accidental eye contact.

  • Safety Shower: A safety shower should be available in the immediate vicinity for use in case of significant skin contact.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound.

1. Waste Collection:

  • Container: Place all waste material, including any unused product and contaminated disposable items (e.g., weigh boats, gloves, wipes), into a designated, clearly labeled, and sealable waste container.

  • Labeling: The label should include the chemical name: "this compound," the CAS number (134984-37-5), and any relevant hazard warnings (e.g., "Skin Irritant," "Eye Irritant").

  • Avoid Dust: When transferring the material, do so carefully to avoid the creation of dust.

2. Spill Management:

  • In the event of a spill, prevent the further spread of the material.

  • Carefully sweep or vacuum the spilled solid into a suitable waste disposal container[2]. Avoid dry sweeping that can generate dust. If necessary, lightly moisten the material to minimize dust.

  • Thoroughly clean the contaminated surface.

3. Storage Pending Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1].

  • The storage area should be secure and accessible only to authorized personnel.

4. Final Disposal:

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with federal, state, and local regulations[2].

  • Approved Waste Disposal Facility: Arrange for the collection and disposal of the waste container by a licensed and approved chemical waste disposal company[1][3]. Do not attempt to dispose of this chemical in standard laboratory or municipal trash.

  • Environmental Protection: Prevent the product from entering drains, waterways, or the soil[1].

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Figure 1: Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Management cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Ensure Proper Ventilation A->B C Collect Waste in a Labeled, Sealable Container B->C D Manage Spills Promptly and Safely E Store Waste Container in a Cool, Dry, Ventilated Area D->E F Arrange for Pickup by an Approved Waste Disposal Company E->F G Ensure Compliance with all Local, State, and Federal Regulations F->G

Caption: Disposal Workflow for this compound.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Personal protective equipment for handling 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1]

PPE CategoryItemSpecification/Standard
Eye/Face Protection Safety GogglesWith side protection.
Face ShieldRecommended when splash hazards exist.
Skin Protection Protective GlovesNitrile rubber (>0.11 mm thickness), tested to EN 374.[2]
Laboratory CoatStandard laboratory coat.
Protective ClothingAs needed to prevent skin contact.[1]
Respiratory Protection RespiratorUse a NIOSH/MSHA approved respirator if dust is generated and ventilation is inadequate.[2][3]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of the chemical and the safety of the laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area. The use of a local exhaust ventilation system (fume hood) is strongly recommended to prevent the dispersion of dust.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1] Do not breathe dust or fumes.[1]

  • Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[4] Contaminated clothing should be removed and washed before reuse.[1]

Storage:

  • Container: Keep the container tightly closed when not in use.[1]

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1] Keep away from heat and sources of ignition.[1][3] The recommended storage temperature is between 2-8°C.[3]

  • Labeling: Ensure all containers are clearly labeled.

Disposal Plan

All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.

  • Waste Container: Use a designated and properly labeled waste container for disposal.

  • Disposal Method: Dispose of the contents and container at an approved waste disposal plant.[1][5] Do not allow the product to enter drains, waterways, or soil.[1]

  • Consultation: It is imperative to consult with your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service to ensure compliance with all regulations.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare work area in a fume hood prep_ppe->prep_setup prep_weigh Weigh the required amount of chemical prep_setup->prep_weigh exp_start Begin experimental procedure prep_weigh->exp_start exp_monitor Monitor experiment for any issues exp_start->exp_monitor exp_end Complete experiment exp_monitor->exp_end cleanup_decontaminate Decontaminate work surfaces exp_end->cleanup_decontaminate cleanup_dispose Dispose of waste in designated container cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff and dispose of/clean PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.